molecular formula C8H8N2O B1359795 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 5439-14-5

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Cat. No.: B1359795
CAS No.: 5439-14-5
M. Wt: 148.16 g/mol
InChI Key: XQIOBBHIEUGFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15063. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,4-dihydropyrido[1,2-a]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8-4-6-10-5-2-1-3-7(10)9-8/h1-3,5H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIOBBHIEUGFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=CC2=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202762
Record name 3,4-Dihydro-2H-pyrido(1,2-a)pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-14-5
Record name 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5439-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-pyrido(1,2-a)pyrimidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5439-14-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dihydro-2H-pyrido(1,2-a)pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIHYDRO-2H-PYRIDO(1,2-A)PYRIMIDIN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM7NK945JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 5439-14-5), a versatile heterocyclic compound with significant applications in pharmaceutical research and organic synthesis. This document delves into its physicochemical characteristics, spectral properties, synthesis, and reactivity, offering valuable insights for its application in drug discovery and development. The unique structural features of this compound make it a valuable scaffold and intermediate in the synthesis of novel therapeutic agents, particularly in the fields of anti-inflammatory and anti-cancer drug development.[1]

Introduction

This compound is a bicyclic heteroaromatic compound that has garnered considerable interest in medicinal chemistry. Its rigid, fused-ring structure serves as a key building block for the synthesis of a diverse range of biologically active molecules.[1] The pyrido[1,2-a]pyrimidine core is present in several pharmacologically active compounds, highlighting the therapeutic potential of this scaffold. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers working with this compound.

Physicochemical Properties

This compound is a white to almost white crystalline powder at room temperature.[2] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈N₂O[3][4]
Molecular Weight 148.16 g/mol [4][5]
CAS Number 5439-14-5[3]
Melting Point 185 - 187 °C[2]
Appearance White to almost white crystalline powder[2]
Purity Typically ≥97.0%[3]

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of pyrido[1,2-a]pyrimidine derivatives typically show characteristic signals for the fused ring system. For instance, in derivatives of the isomeric 4H-pyrido[1,2-a]pyrimidin-4-one, the aromatic protons of the pyridine ring appear in the downfield region (around δ 7.0-9.0 ppm).[6] The protons on the dihydropyrimidine ring of the title compound are expected to appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N stretching vibrations.[7]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 148, corresponding to its molecular weight. The fragmentation pattern would be influenced by the stability of the bicyclic ring system and could involve the loss of small molecules like CO.[8]

Synthesis and Purification

Synthetic Pathway

This compound can be synthesized through the reaction of 2-aminopyridine with acrylic acid or its synthetic equivalents, such as methyl acrylate or β-propiolactone. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration.

Synthesis Reactant1 2-Aminopyridine Intermediate Michael Adduct Reactant1->Intermediate + Reactant2 Acrylic Acid / Equivalent Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization - H₂O

Caption: General synthetic scheme for this compound.

Experimental Protocol: A Conceptual Outline

A detailed experimental protocol would involve the following steps:

  • Reaction Setup: A solution of 2-aminopyridine in a suitable solvent is prepared in a reaction flask.

  • Reagent Addition: Acrylic acid or its ester is added to the solution, often in the presence of a catalyst or a dehydrating agent.

  • Reaction Conditions: The mixture is typically heated under reflux for a specified period to drive the reaction to completion.

  • Work-up: After cooling, the reaction mixture is worked up to isolate the crude product. This may involve neutralization, extraction, and solvent evaporation.

  • Purification: The crude product is then purified to obtain the final compound with high purity.

Purification Methods

Recrystallization is a common method for purifying the final product. Suitable solvent systems for recrystallization include ethanol/acetone and chloroform/petroleum ether. The purified compound is typically obtained as needles. For drying, the reagent can be placed over P₂O₅ in vacuo.

Reactivity and Applications

Role as a Non-nucleophilic Base

This compound is known to function as a non-nucleophilic base, marketed under the synonym "Acid Captor H".[3][9] Its basicity is attributed to the lone pair of electrons on the nitrogen atom that is not involved in the aromatic system. This property makes it a useful reagent in organic synthesis for promoting reactions that are sensitive to nucleophilic attack, such as certain condensation reactions.

Experimental Workflow: Application in Esterification

The following workflow illustrates the use of this compound as an acid captor in an esterification reaction.

Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid Carboxylic Acid Stirring Stir at Room Temperature Carboxylic_Acid->Stirring Alcohol Alcohol Alcohol->Stirring Coupling_Agent Coupling Agent (e.g., 2-fluoro-1-methylpyridinium p-toluenesulfonate) Coupling_Agent->Stirring Acid_Captor This compound Acid_Captor->Stirring Concentration Concentration under Reduced Pressure Stirring->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Product Ester Product Chromatography->Product

Caption: Workflow for esterification using this compound.

Intermediate in Drug Discovery

The structural framework of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2] Its derivatives have been investigated for a range of biological activities, including:

  • Anti-inflammatory and Antiallergic Agents: Certain derivatives have shown promising anti-inflammatory and antiallergic properties.

  • Anticancer Agents: The pyridopyrimidine scaffold is being explored for the development of novel anticancer drugs.[1]

  • Neurological Disorders: This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[2]

Safety and Handling

A safety data sheet (SDS) for this compound indicates that it should be handled with care in a laboratory setting.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It is advisable to work in a well-ventilated area or a fume hood to avoid inhalation of any dust. For specific handling and disposal procedures, it is essential to consult the full safety data sheet provided by the supplier.

Conclusion

This compound is a heterocyclic compound with a rich chemical profile that makes it a valuable tool in both academic research and industrial drug development. Its utility as a non-nucleophilic base and as a scaffold for the synthesis of biologically active molecules underscores its importance in modern organic and medicinal chemistry. This technical guide provides a solid foundation of its chemical properties, and it is anticipated that further research will continue to uncover new applications for this versatile molecule.

References

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. (URL: [Link])

  • Safety Data Sheet: 3,4-dihydro-2H-pyran - Chemos GmbH&Co.KG. (URL: [Link])

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC - NIH. (URL: [Link])

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (URL: [Link])

  • 3,4-DIHYDRO-2H-PYRIDO(1,2-A)PYRIMIDIN-2-ONE - gsrs. (URL: [Link])

  • 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one | C8H8N2O | CID 79500 - PubChem. (URL: [Link])

  • mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

  • 3,4-DIHYDRO-2H-PYRIDO(1,2-A)PYRIMIDIN-2-ONE - gsrs. (URL: [Link])

Sources

An In-Depth Technical Guide to 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 5439-14-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 5439-14-5), a versatile heterocyclic compound with significant potential in pharmaceutical research and organic synthesis. This document delves into its chemical identity, synthesis, physicochemical and spectroscopic properties, and its burgeoning applications in drug discovery, particularly in the fields of oncology, neurology, and anti-inflammatory research. The guide is intended to be a valuable resource for researchers and professionals engaged in the exploration and utilization of novel chemical scaffolds for therapeutic and synthetic purposes.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound is a bicyclic heterocyclic compound belonging to the larger family of pyridopyrimidines. These scaffolds are of great interest in medicinal chemistry due to their presence in a variety of biologically active molecules and approved drugs.[1] The unique three-dimensional structure and electronic properties of the pyrido[1,2-a]pyrimidine core make it an attractive framework for designing ligands that can interact with a wide range of biological targets with high affinity and specificity.[2]

The subject of this guide, CAS 5439-14-5, serves as a crucial building block and a key intermediate in the synthesis of more complex molecules.[2] Its inherent chemical stability, coupled with the reactivity that allows for diverse modifications, makes it an essential tool in the medicinal chemist's arsenal.[2] Researchers are actively exploring its potential in the development of novel therapeutic agents, with promising preclinical evidence in areas such as cancer, neurological disorders, and inflammatory conditions.[2][3]

Synthesis and Mechanistic Insights

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and effective method involves the condensation reaction of a 2-aminopyridine with acrylic acid or its synthetic equivalents.

General Synthetic Pathway

The most prevalent synthesis involves the reaction of 2-aminopyridine with acrylic acid, methyl acrylate, or β-propiolactone. This reaction proceeds via a Michael addition of the exocyclic amino group of 2-aminopyridine to the α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and dehydration to yield the fused ring system.

Synthesis of this compound 2-Aminopyridine 2-Aminopyridine Intermediate Michael Adduct (Intermediate) 2-Aminopyridine->Intermediate + Acrylic_Acid_Derivative Acrylic Acid or Equivalent (e.g., Methyl Acrylate) Acrylic_Acid_Derivative->Intermediate Michael Addition Product This compound Intermediate->Product Intramolecular Cyclization

A generalized synthetic workflow for this compound.
Exemplary Experimental Protocol

Materials:

  • 2-Aminopyridine

  • Methyl Acrylate

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (optional, e.g., a Lewis acid or base)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine in the chosen solvent.

  • Reagent Addition: To this solution, add methyl acrylate dropwise at room temperature. The molar ratio of 2-aminopyridine to methyl acrylate is typically 1:1 or with a slight excess of the acrylate.

  • Reaction Conditions: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure this compound.[4]

Note on Causality: The choice of solvent and temperature can significantly influence the reaction rate and yield. Acetic acid, for instance, can act as both a solvent and a catalyst, promoting both the initial Michael addition and the subsequent cyclization.[5]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 5439-14-5[6]
Molecular Formula C₈H₈N₂O[6]
Molecular Weight 148.16 g/mol [6]
IUPAC Name 3,4-dihydropyrido[1,2-a]pyrimidin-2-one[7]
Appearance White to off-white crystalline solid
Melting Point Not explicitly reported, but expected to be a solid at room temperature
Boiling Point Not available
Solubility Soluble in common organic solvents like DMSO and chloroform
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a primary literature source for the spectra of this specific compound is not available, the expected spectral features based on its structure and data from analogous compounds are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, typically in the range of δ 7.0-8.5 ppm. The two methylene groups in the dihydropyrimidine ring would appear as triplets in the upfield region, likely around δ 2.5-4.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for the eight carbon atoms. The carbonyl carbon (C=O) would be observed in the downfield region (around δ 160-170 ppm). The aromatic carbons of the pyridine ring would appear in the δ 110-150 ppm range, while the aliphatic carbons of the methylene groups would be found in the upfield region (δ 20-50 ppm).[4]

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1660-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=N and C=C stretching vibrations from the fused ring system.[4]

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z 148, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the structure, likely involving the loss of CO and other small fragments.[8]

Applications in Drug Discovery and Organic Synthesis

The unique structural and chemical properties of this compound make it a valuable scaffold in both drug discovery and broader organic synthesis.

A Versatile Intermediate in Pharmaceutical Research

This compound serves as a pivotal starting material for the synthesis of a diverse array of more complex molecules with potential therapeutic applications.[2] Its core structure is a recurring motif in compounds being investigated for:

  • Anticancer Activity: The pyridopyrimidine scaffold is present in numerous compounds that have shown promising anti-proliferative activity against various cancer cell lines.[2][9] The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways implicated in cancer progression, such as the RAS/MAPK pathway.[1]

  • Neurological Disorders: Derivatives of this scaffold are being explored for the treatment of neurological conditions.[3] The rigid, bicyclic structure can be functionalized to target specific receptors and enzymes in the central nervous system.

  • Anti-inflammatory Properties: The pyrido[1,2-a]pyrimidin-4-one core, a close structural relative, is found in compounds with demonstrated anti-inflammatory activity.[8] This suggests that derivatives of this compound may also possess similar properties.

Biological_Applications cluster_applications Potential Therapeutic Areas Core_Scaffold This compound Anticancer Anticancer Agents Core_Scaffold->Anticancer Derivative Synthesis Neurological CNS-active Drugs Core_Scaffold->Neurological Derivative Synthesis Anti_inflammatory Anti-inflammatory Compounds Core_Scaffold->Anti_inflammatory Derivative Synthesis

Potential drug discovery applications stemming from the core scaffold.
Utility in Organic Synthesis

Beyond its role as a pharmaceutical intermediate, this compound has specific applications in synthetic organic chemistry. Notably, it has been described as an effective "Acid Captor" in the Mukaiyama condensation reaction. In this context, it acts as a non-nucleophilic base to neutralize the acid generated during the reaction, thereby facilitating the esterification process under mild conditions.

Experimental Example: Mukaiyama Condensation

An experimental procedure from a supplier highlights its use: "To a mixture of 2-fluoro-1-methylpyridinium p-toluenesulfonate (1.2 mmol) and this compound (4.8 mmol) is added a dichloromethane solution (4 mL) of pentanoic acid (1.0 mmol) and benzyl alcohol (1.0 mmol) at room temperature under argon atmosphere, and the resulting mixture is stirred at room temperature for 46 h. After evaporation of the solvent under reduced pressure, the residue is chromatographed on silica gel, and benzyl pentanoate is isolated (74% yield)."

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses.

  • Storage: Store in a cool, dry place away from incompatible materials. It is recommended to store under an inert atmosphere as it may be air-sensitive.

This product is intended for professional research and manufacturing use only and is not for medical or consumer use.[10]

Conclusion

This compound (CAS 5439-14-5) is a heterocyclic compound of significant interest to the scientific community. Its value as a versatile synthetic intermediate is well-established, providing access to a wide range of complex molecular architectures. Furthermore, the growing body of research on the biological activities of the pyridopyrimidine scaffold underscores the potential of this compound as a starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of facilitating its effective use in both academic and industrial research settings.

References

  • A highly efficient and green synthesis of 3,4-dihydropyrimidin-2-ones in low melting mixtures. Green Chemistry. [Link]

  • Rodriguez, H., et al. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC. [Link]

  • PubChem. 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. [Link]

  • Temple, C., et al. Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. Journal of Medicinal Chemistry. [Link]

  • Meti, G., et al. Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. [Link]

  • Yadav, M. R., et al. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry. [Link]

  • Reddy, T. S., et al. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. [Link]

  • Scribd. Assignment 4. [Link]

  • SpectraBase. 3,4-Dihydro-2h-pyran - Optional[13C NMR]. [Link]

  • Rodriguez, H., et al. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • Besson, T., et al. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

  • Earle, A., et al. Use of Blue Agar CAS Assay for Siderophore Detection. PMC. [Link]

  • The Journal of Organic Chemistry 1975 Volume 40 NO.10. [Link]

  • Kumar, G. S., et al. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. PubMed. [Link]

Sources

Molecular structure of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Abstract: This technical guide provides a comprehensive examination of the molecular structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The document delineates the core structural features, physicochemical properties, and the modern analytical workflows employed for its characterization. We delve into the principles and practical application of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing both theoretical interpretation and field-proven experimental protocols. This guide is designed for researchers, scientists, and drug development professionals, offering expert insights into the causal relationships between molecular architecture and analytical signatures, thereby establishing a framework for its use as a versatile synthetic building block.

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, forming the core of numerous biologically active agents.[1] Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. Derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-allergic properties.[2][3][4] The specific analogue, this compound, serves as a crucial and versatile intermediate in the synthesis of these more complex molecules.[2] Understanding its molecular structure with high fidelity is paramount for rationally designing novel therapeutic agents and optimizing synthetic pathways. This guide offers a detailed exploration of its structure, elucidated through a combination of powerful analytical techniques.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in any molecular investigation is to establish the compound's basic identity and physical characteristics. This compound is an achiral molecule featuring a bicyclic system where a dihydropyrimidinone ring is fused to a pyridine ring.[5]

  • IUPAC Name: 3,4-dihydropyrido[1,2-a]pyrimidin-2-one[6]

  • CAS Number: 5439-14-5[2][6]

  • Molecular Formula: C₈H₈N₂O[2][5][6]

  • Synonyms: Acid Captor H[2]

The molecule's 2D and 3D representations are depicted below:

2D Structure of this compoundFigure 1. 2D Chemical Structure.
3D Conformer of this compoundFigure 2. 3D Conformational Structure.

A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight148.16 g/mol [5][6]
AppearanceWhite to almost white crystalline powder[2]
Melting Point185 - 187 °C[2]
Purity≥ 98% (HPLC)[2]

Section 2: The Methodological Approach to Structural Elucidation

Confirming the molecular structure of a synthetic compound is a cornerstone of chemical research, ensuring the identity and purity of the material before its use in further applications. The following workflow outlines the synergistic use of key analytical techniques.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Definitive Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Sample Submission MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Sample Submission IR IR Spectroscopy (Functional Groups) Purification->IR Sample Submission Data_Analysis Integrated Data Analysis & Structure Proposal NMR->Data_Analysis Data Acquisition MS->Data_Analysis Data Acquisition IR->Data_Analysis Data Acquisition XRay Single Crystal X-Ray Crystallography Final_Structure Final Validated Molecular Structure XRay->Final_Structure Definitive 3D Structure Data_Analysis->XRay For Absolute Proof Data_Analysis->Final_Structure Confirmed Structure

Caption: Workflow for Structural Elucidation.

Spectroscopic Characterization

Spectroscopy provides a detailed picture of the molecular framework by probing how the molecule interacts with electromagnetic radiation and external magnetic fields.

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

img_node

Caption: Atom Numbering for NMR Assignments.

¹H NMR Insights: The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic regions.

  • Aromatic Protons (H6, H7, H8, H9): These four protons on the pyridine ring will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (doublets, triplets) will depend on their position relative to the bridgehead nitrogen. For instance, H6, being adjacent to the electron-withdrawing nitrogen, is expected to be the most downfield.[3]

  • Aliphatic Protons (H3, H4): The two methylene groups (-CH₂-) in the dihydro-pyrimidine ring will appear in the upfield region. The H4 protons (adjacent to the amide nitrogen) are expected around δ 3.9-4.5 ppm, likely as a triplet. The H3 protons (adjacent to the carbonyl group) would appear further upfield, around δ 2.8-3.3 ppm, also as a triplet, coupled to the H4 protons.[3]

¹³C NMR Insights: The carbon spectrum will complement the proton data.

  • Carbonyl Carbon (C2): The lactam carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the δ 165-175 ppm region.

  • Aromatic & Olefinic Carbons (C5a, C6, C7, C8, C9, C10a): These six carbons will resonate in the δ 110-160 ppm range.

  • Aliphatic Carbons (C3, C4): The two sp³ hybridized carbons will be found in the upfield region, typically δ 20-50 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AtomTypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2Carbonyl-~170
C3-CH₂-~3.0 (t)~30
C4-CH₂-~4.2 (t)~45
C6Ar-CH~8.9 (d)~150
C7Ar-CH~7.1 (t)~117
C8Ar-CH~7.6 (t)~134
C9Ar-CH~7.5 (d)~120

(Note: Predicted values are based on data from structurally related compounds and chemical shift principles. Actual values may vary based on solvent and experimental conditions.)[3]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if required.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

  • Tuning and Shimming: The instrument automatically tunes the probe to the correct frequency and shims the magnetic field to ensure homogeneity, which is critical for high-resolution spectra.

  • Data Acquisition: Set the acquisition parameters, including the number of scans (e.g., 8 or 16 for a routine ¹H spectrum), pulse angle (e.g., 30° or 90°), and relaxation delay. Initiate the acquisition.

  • Data Processing: Once acquired, the Free Induction Decay (FID) signal is Fourier transformed into the frequency-domain spectrum. Phase the spectrum correctly and perform baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known value.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicity) to deduce proton-proton connectivities.

MS provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Expected Data: For this compound (MW = 148.16), the mass spectrum will be highly dependent on the ionization method.

  • Electrospray Ionization (ESI) or Chemical Ionization (CI): These "soft" ionization techniques typically result in a prominent protonated molecular ion peak [M+H]⁺ at m/z 149.[7] This immediately confirms the molecular weight.

  • Electron Impact (EI): This "hard" ionization technique leads to more extensive fragmentation. The molecular ion peak [M]⁺ at m/z 148 would be observed, along with characteristic fragment ions resulting from the cleavage of the dihydro-pyrimidine ring.[7]

G Parent [M+H]⁺ m/z 149 Product1 [C₇H₉N₂]⁺ m/z 121 Parent->Product1 Frag1 Product2 [C₆H₇N₂]⁺ m/z 107 Parent->Product2 Frag2 Frag1 Loss of CO (-28 Da) Frag2 Loss of CH₂CO (-42 Da)

Caption: Plausible ESI-MS/MS Fragmentation Pathway.

Experimental Protocol: Acquiring an ESI Mass Spectrum

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameter Optimization: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the ion of interest.

  • Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., m/z 50-500) to detect the [M+H]⁺ ion.

  • Tandem MS (MS/MS): To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 149) as the precursor and fragmenting it in the collision cell to generate a characteristic fragmentation spectrum.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Absorptions:

  • ~1680-1700 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (amide I band) stretching vibration of the lactam ring.[3]

  • ~1640 cm⁻¹: A strong band for the C=N stretching vibration within the fused ring system.[3]

  • ~2900-3100 cm⁻¹: C-H stretching vibrations. This region will show sharper peaks above 3000 cm⁻¹ for the aromatic C-H bonds and broader peaks below 3000 cm⁻¹ for the aliphatic C-H bonds.

  • ~1500-1600 cm⁻¹: C=C stretching vibrations from the pyridine ring.

Experimental Protocol: Acquiring an ATR-IR Spectrum

  • Background Scan: Clean the surface of the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This accounts for any atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid crystalline powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Section 3: Structural Insights and Reactivity

The integrated analysis of spectroscopic data confirms the structure of this compound. Key structural features dictate its chemical behavior:

  • Planarity and Rigidity: The fused bicyclic core is largely planar, a feature confirmed by X-ray crystallography on related derivatives.[3] This rigidity reduces conformational flexibility, making it an excellent scaffold for presenting substituents in well-defined spatial orientations—a highly desirable trait in drug design.

  • Lactam Moiety: The cyclic amide (lactam) is the most reactive site. The carbonyl group is susceptible to nucleophilic attack, and the adjacent C-H bonds can be deprotonated under appropriate basic conditions. The amide nitrogen is generally unreactive due to delocalization of its lone pair into the carbonyl group.

  • Electron-Rich Pyridine Ring: The pyridine ring, modified by the fused electron-donating pyrimidinone system, can participate in electrophilic aromatic substitution reactions, though the conditions would need to be carefully controlled to avoid reaction at the lactam.

Section 4: Relevance in Drug Discovery and Development

The this compound core is more than just a synthetic intermediate; it is a validated pharmacophore. Its value lies in its role as a "building block" for creating libraries of more complex molecules.[2] For example, the hydrogen atoms on the aliphatic ring can be substituted, or the aromatic ring can be functionalized, to modulate the molecule's steric and electronic properties. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding affinity for a target protein or to improve pharmacokinetic properties like solubility and metabolic stability. The scaffold is present in molecules investigated for anti-cancer and anti-inflammatory activities, highlighting its proven potential in developing new therapeutic agents.[2][3]

Conclusion

The molecular structure of this compound has been unequivocally established through a multi-technique analytical approach. NMR spectroscopy defines its carbon-hydrogen framework, mass spectrometry confirms its elemental composition and connectivity, and IR spectroscopy verifies the presence of key functional groups. The molecule's rigid, bicyclic architecture, combined with the reactive potential of its lactam moiety, makes it an exceptionally valuable scaffold in medicinal chemistry. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently utilize this compound in the synthesis and development of next-generation pharmaceuticals.

References

  • PubChem. 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one | C8H8N2O | CID 79500. Available from: [Link]

  • Acherki, H., Alvarez-Ibarra, C., et al. (2000). Mass spectra of some new 3,4-dihydro-2[H]-pyridones. Rapid Communications in Mass Spectrometry, 14(13), 1123-7. Available from: [Link]

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. Available from: [Link]

  • Global Substance Registration System (GSRS). 3,4-DIHYDRO-2H-PYRIDO(1,2-A)PYRIMIDIN-2-ONE. Available from: [Link]

  • Martinez, R., et al. (2014). Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. Molecules, 19(9), 13327-13338. Available from: [Link]

  • Baldassari, S., et al. (1992). [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. Il Farmaco, 47(4), 489-503. Available from: [Link]

  • Gelin, M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available from: [Link]

Sources

Pyrido[1,2-a]pyrimidine Derivatives: A Comprehensive Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the burgeoning field of pyrido[1,2-a]pyrimidine derivatives, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. From oncology to infectious diseases, these molecules present a versatile scaffold for the development of novel therapeutics. This document will delve into their synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships, offering a critical resource for researchers engaged in drug discovery and development.

The Pyrido[1,2-a]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrido[1,2-a]pyrimidine ring system is a fused bicyclic heterocycle containing a bridgehead nitrogen atom. This unique structural motif imparts a degree of rigidity and specific electronic properties that make it an attractive scaffold for interacting with various biological targets. The accessibility of multiple substitution points on the ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This versatility has led to the identification of pyrido[1,2-a]pyrimidine derivatives with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of the pyrido[1,2-a]pyrimidine core and its derivatives can be achieved through several efficient synthetic routes. A common and effective method involves the reaction of 2-aminopyridine with a β-ketoester, such as diethyl malonate, often under thermal or microwave-assisted conditions.[1] This approach allows for the introduction of various substituents on the pyrimidine ring.

Another versatile strategy involves a one-pot, three-component reaction of an aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester.[3] This method provides a facile route to substituted alkenenitriles, which can then be cyclized to yield the desired pyrido[1,2-a]pyrimidine derivatives.[3] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthetic_Scheme A 2-Aminopyridine C 2H-pyrido[1,2-a]pyrimidine-2,4-(3H)-dione A->C Heat/Microwave B Diethyl Malonate B->C

Caption: General synthetic scheme for pyrido[1,2-a]pyrimidines.

Anticancer Activity: A Promising Frontier

A significant body of research has focused on the anticancer potential of pyrido[1,2-a]pyrimidine derivatives. These compounds have demonstrated efficacy against a variety of cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.[4][5]

Mechanism of Action: Targeting Key Cellular Processes

Several pyrido[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell proliferation, survival, and migration.[5] For instance, certain derivatives have shown inhibitory activity against SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key signaling node in multiple cancer pathways.[5] Inhibition of SHP2 can lead to the downregulation of downstream signaling pathways such as RAS-ERK and PI3K-AKT, ultimately inducing apoptosis and arresting the cell cycle in cancer cells.[5]

Anticancer_Mechanism cluster_0 Cellular Effects cluster_1 Signaling Pathways Apoptosis Apoptosis Induction CellCycleArrest Cell Cycle Arrest (G0/G1 Phase) Pyrido Pyrido[1,2-a]pyrimidine Derivative SHP2 SHP2 Inhibition Pyrido->SHP2 RAS_ERK RAS-ERK Pathway Downregulation SHP2->RAS_ERK PI3K_AKT PI3K-AKT Pathway Downregulation SHP2->PI3K_AKT RAS_ERK->Apoptosis RAS_ERK->CellCycleArrest PI3K_AKT->Apoptosis PI3K_AKT->CellCycleArrest

Caption: Mechanism of anticancer activity of certain pyrido[1,2-a]pyrimidine derivatives.

In Vitro Cytotoxicity Data

The anticancer activity of novel pyrido[1,2-a]pyrimidine derivatives is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference
6h A549 (Lung)2.1[4]
6i HeLa (Cervical)1.8[4]
6j MCF-7 (Breast)3.5[4]
6k DU-145 (Prostate)2.9[4]
14i Kyse-520 (Esophageal)1.23[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrido[1,2-a]pyrimidine derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity: Combating Pathogens

Pyrido[1,2-a]pyrimidine derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[1][6] The incorporation of different functional groups onto the core scaffold can significantly influence the antimicrobial spectrum and potency.

Spectrum of Activity

Studies have shown that certain pyrido[1,2-a]pyrimidine-based Schiff bases exhibit good to moderate activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as some fungal strains.[1] The presence of specific substituents, such as a chlorine group or an amine group, has been shown to enhance the antimicrobial efficacy.[6]

Antimicrobial Activity Data

The antimicrobial activity is often assessed by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in an agar diffusion assay.

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Compound 5 Pseudomonas aeruginosa--[1]
Compound 6 Staphylococcus aureus--[1]
E4 Gram-negative bacteriaNot specified-[6]
E5-E8 Various microorganismsNot specified10[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the pyrido[1,2-a]pyrimidine derivative in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The anti-inflammatory potential of pyrido[1,2-a]pyrimidine derivatives has also been investigated.[7] These compounds may exert their effects by inhibiting key mediators of the inflammatory cascade.

Mechanism of Action

The precise mechanisms of anti-inflammatory action are still under investigation for many derivatives. However, some studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines or enzymes involved in the inflammatory process. For instance, some pyrido[1,2-a]pyrimidines have been evaluated as inhibitors of nitric oxide synthases (NOS), enzymes that produce nitric oxide, a key mediator in inflammation.[8]

Other Potential Biological Activities

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, pyrido[1,2-a]pyrimidine derivatives have been explored for a variety of other biological activities, including:

  • Anticonvulsant activity [9]

  • Serotonin reuptake inhibition and 5-HT1A receptor agonism , suggesting potential applications in the treatment of depression and anxiety.[10]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective pyrido[1,2-a]pyrimidine derivatives. Key SAR insights include:

  • Anticancer Activity: The nature and position of substituents on the pyrido[1,2-a]pyrimidine core significantly impact cytotoxicity. For example, specific carboxamide derivatives have shown promising anticancer activity.[4] Molecular rigidity can sometimes hinder the improvement of inhibitory activity.[5]

  • Antimicrobial Activity: The introduction of certain functional groups, such as halogens or amines, can enhance antimicrobial potency.[6] The formation of Schiff bases with amino acids has also been shown to yield compounds with notable antibacterial and antifungal properties.[1]

Conclusion and Future Perspectives

The pyrido[1,2-a]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with the tractability of its synthesis, make it a focal point for ongoing research in medicinal chemistry. Future efforts will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be critical for their translation into clinical candidates. The continued exploration of the chemical space around the pyrido[1,2-a]pyrimidine core holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammation.

References

  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, [Link][4]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, [Link][5]

  • Synthesis and Preliminary Antimicrobial Activity of New Schiff Bases of pyrido [1,2-a] pyrimidine Derivatives with Certain Amino. Hilaris Publisher, [Link][1]

  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate, [Link][2]

  • New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. ResearchGate, [Link]

  • Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. ResearchGate, [Link][3]

  • Microwave Assisted Synthesis and Antimicrobial Evaluation of Novel 4h-Pyrido [1, 2-A] Pyrimidine Derivatives. ResearchGate, [Link][6]

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. MDPI, [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. PMC, [Link]

  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. ResearchGate, [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate, [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC, [Link]

  • PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. PharmaTutor, [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Royal Society of Chemistry, [Link]

  • Synthesis and Anticancer Activity of Some pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. ResearchGate, [Link]

  • Synthesis of some novel pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine derivatives of expected anti-inflammatory activity. ResearchGate, [Link][7]

  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI, [Link]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Taylor & Francis Online, [Link]

  • Synthesis of pyrido[1,2‐α]pyrimidine derivatives. ResearchGate, [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. Semantic Scholar, [Link]

  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Europe PMC, [Link][8]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central, [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PMC, [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed, [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Publications, [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI, [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing, [Link]

  • Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. PMC, [Link][10]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC, [Link]

  • [Synthesis of Pyrido [1,2-a] Pyrimidinone Series of Compounds, Potential Agents on the Nervous System]. PubMed, [Link][9]

Sources

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one Core

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the this compound scaffold, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its synthesis, chemical properties, and diverse pharmacological profile, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices and the self-validating nature of the described protocols.

The Pyrido[1,2-a]pyrimidine Scaffold: A Privileged Core

Nitrogen-containing heterocycles are cornerstones of drug discovery, with the pyrido[1,2-a]pyrimidine skeleton being a particularly noteworthy scaffold.[1] This fused bicyclic system is present in several marketed drugs, including the anti-allergic agent barmastine and the tranquilizer pirenperone.[1] The specific derivative, this compound, serves as a versatile and stable building block, enabling the creation of diverse molecular libraries for therapeutic agent discovery.[2] Its unique structural features are key to its biological activity, making it a valuable starting point for developing novel treatments for cancer, inflammation, and neurological disorders.[2]

Core Compound Specifications:

PropertyValueSource
IUPAC Name 3,4-dihydropyrido[1,2-a]pyrimidin-2-one[3]
Molecular Formula C₈H₈N₂O[3]
Molecular Weight 148.16 g/mol [3]
CAS Number 5439-14-5[3]

Synthesis and Derivatization Strategies

The synthesis of pyridopyrimidine derivatives has evolved significantly, with modern methodologies focusing on efficiency, yield, and green chemistry principles. Multicomponent reactions (MCRs) are particularly favored for their ability to construct complex molecules like 3,4-dihydro-2(1H)-pyridones in a single pot, thereby reducing waste and saving time.[4]

Core Synthesis via Multicomponent Reaction (MCR)

A general and robust method for synthesizing the dihydropyridone core involves a four-component reaction (4-CR) using an aromatic aldehyde, a β-keto-ester derivative (e.g., ethyl acetoacetate), Meldrum's acid, and an ammonium salt (e.g., ammonium acetate) as the nitrogen source.[4][5] The acidic nature of Meldrum's acid is crucial as it steers the reaction away from the formation of 1,4-dihydropyridines.[4]

The underlying mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration steps to yield the final heterocyclic system. The choice of catalyst and solvent system is critical for optimizing yield and purity. Catalysts such as nano-crystalline ZnO and sulphonic-acid-functionalized SBA-15 have been employed to create greener and more efficient solvent-free reaction conditions.[4]

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product A Aromatic Aldehyde P1 One-Pot Multicomponent Reaction (Catalyst, Solvent/Solvent-free) A->P1 B β-Keto-ester B->P1 C Meldrum's Acid C->P1 D Ammonium Acetate D->P1 P2 Work-up & Purification (e.g., Recrystallization) P1->P2 Product This compound Core P2->Product

Caption: General workflow for MCR synthesis of the core scaffold.

Experimental Protocol: One-Pot Synthesis of a 3,4-Dihydropyridin-2-one Derivative

This protocol is a representative example adapted from established literature for synthesizing the core structure.[4][5]

  • Reactant Preparation: In a round-bottom flask, combine an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), Meldrum's acid (1 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst and Solvent: Introduce an efficient catalyst, such as SiO₂-Pr-SO₃H (0.1 g), for solvent-free conditions.[4] Alternatively, for a solution-phase reaction, ethanol or water can be used as the solvent. Water has been shown to significantly improve yields in some cases (90-96%).[4]

  • Reaction Conditions: Heat the mixture at 80-100°C under stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times are typically shorter under solvent-free or microwave-assisted conditions.[4]

  • Work-up: After completion, cool the reaction mixture to room temperature. If the reaction was performed in a solvent, remove the solvent under reduced pressure.

  • Purification: Add cold water to the residue to precipitate the solid product. Filter the solid, wash it with cold ethanol to remove unreacted starting materials, and dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Pharmacological Profile and Therapeutic Applications

The this compound scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities.[2][6] This versatility stems from its rigid bicyclic structure, which provides a defined orientation for substituent groups to interact with biological targets, and the presence of hydrogen bond donors and acceptors.

Anti-Cancer Activity

Derivatives of the pyrido[1,2-a]pyrimidine core have shown significant promise as anti-cancer agents.[2] One of the most compelling targets is the Src homology-2-containing protein tyrosine phosphatase 2 (SHP2).[7]

Mechanism of Action: SHP2 Inhibition SHP2 is a key signaling node that positively regulates the RAS-ERK and PI3K-AKT pathways, which are frequently hyperactivated in various cancers.[7] Overexpression or mutation of SHP2 is linked to tumor proliferation, survival, and migration.[7] Pyrido[1,2-a]pyrimidin-4-one derivatives have been successfully designed as potent and selective allosteric inhibitors of SHP2.[7] These inhibitors bind to a pocket away from the active site, locking the enzyme in an auto-inhibited conformation and preventing its activation.

SHP2_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation SHP2->RAS activates Inhibitor Pyrido[1,2-a]pyrimidin-2-one Derivative Inhibitor->SHP2 inhibits

Caption: Simplified SHP2 signaling pathway and point of inhibition.

One study reported a derivative, 14i , which exhibited high enzymatic activity against full-length SHP2 (IC₅₀ = 0.104 μM) and potent antiproliferative activity against Kyse-520 cancer cells (IC₅₀ = 1.06 μM).[7] Mechanistic studies confirmed that this compound induced apoptosis, arrested the cell cycle, and downregulated the phosphorylation of Akt and Erk1/2.[7]

Anti-inflammatory Properties

The pyrido[1,2-a]pyrimidine scaffold is also a key component in compounds with anti-inflammatory properties.[8][9] Certain 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have shown marked anti-inflammatory effects in carrageenan-induced edema models in rats.[9] Other derivatives have been investigated as inhibitors of hyaluronidase, an enzyme family that degrades hyaluronic acid and is implicated in inflammatory processes.[8]

Other Therapeutic Areas

The broad applicability of this scaffold is further demonstrated by its exploration in other therapeutic domains:

  • Antimalarial Agents: Novel pyrido[1,2-a]pyrimidin-4-ones have been synthesized and evaluated for their activity against Plasmodium falciparum, with some derivatives showing moderate potency.[10]

  • Neurological Disorders: The core structure serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[2]

  • Antiallergic Activity: Certain N,N-disubstituted 4-amino-2H-pyrido[1,2-a]pyrimidin-2-ones have demonstrated antiallergic effects in passive cutaneous anaphylaxis (PCA) tests.[9]

Summary of Biological Activities and Lead Compounds:

Compound ClassBiological TargetKey FindingIC₅₀ / ActivityReference
Pyrido[1,2-a]pyrimidin-4-oneSHP2 (Allosteric)Potent anti-proliferative activity in cancer cells.0.104 µM (enzymatic)[7]
2-Amino-4H-pyrido[1,2-a] pyrimidin-4-oneInflammation pathwaysMarked anti-inflammatory properties in vivo.N/A[9]
Pyrido[1,2-a]pyrimidin-4-onePlasmodium falciparumModerate antimalarial activity.33 µM[10]
4-Amino-2H-pyrido[1,2-a] pyrimidin-2-oneAllergic responseSubmaximal antiallergic activity in PCA test.0.42x Thiamide HCl[9]

Future Directions and Conclusion

The this compound core and its related structures represent a highly validated and privileged scaffold in drug discovery. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Expansion: Systematic modification of the core at various positions to optimize potency, selectivity, and pharmacokinetic profiles.

  • Target Deconvolution: For compounds with demonstrated phenotypic effects, identifying the specific molecular targets to elucidate their mechanism of action.

  • Advanced Drug Delivery: Exploring formulations or pro-drug strategies to enhance the bioavailability and therapeutic index of lead compounds.

References

  • Reyes-Márquez, A., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(13), 4233. [Link]

  • Reyes-Márquez, A., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • ResearchGate. Pyrido[1,2-a]pyrimidine scaffold containing Drugs. [Link]

  • PubChem. 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. [Link]

  • Al-Ostath, A., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Journal of Saudi Chemical Society, 25(7), 101264. [Link]

  • Cauvin, C., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 152, 107661. [Link]

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]

  • Yadav, P., & Shah, K. (2021). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. Chemical Biology & Drug Design, 97(3), 633-648. [Link]

  • ResearchGate. An overview on synthetic and pharmaceutical prospective of pyrido[2,3‐d]pyrimidines scaffold | Request PDF. [Link]

  • Elslager, E. F., et al. (1983). Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. Journal of Medicinal Chemistry, 26(12), 1753-1760. [Link]

  • Encyclopedia.pub. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • Suthar, S. K., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 106-116. [Link]

  • Cauvin, C., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia, 2(2), 652-678. [Link]

  • Livi, O., et al. (1978). [Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones]. Il Farmaco; edizione scientifica, 33(11), 838-51. [Link]

Sources

An In-depth Technical Guide to 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound featuring a fused pyridine and dihydropyrimidine ring system. This bicyclic scaffold is of significant interest to researchers in drug discovery and organic synthesis due to its versatile chemical nature and presence in a variety of biologically active molecules. Its structural rigidity and defined spatial orientation of substituents make it an attractive starting point for the design of targeted therapeutics. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, and an exploration of its emerging role in drug development, particularly in oncology.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, stability, and interactions with biological systems.

Core Physical and Chemical Data

The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂O[1][2]
Molecular Weight 148.17 g/mol [1]
CAS Number 5439-14-5[1]
Appearance White to almost white crystalline powder[3]
Melting Point 185 - 187 °C[3]
IUPAC Name 3,4-dihydropyrido[1,2-a]pyrimidin-2-one[1]

Solubility and pKa:

While specific experimental solubility data for this compound in a range of solvents is not extensively reported in the literature, its structure suggests it is likely to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols, with limited solubility in water and nonpolar solvents.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. Although the specific spectra for this compound are not widely published, data from closely related 4H-pyrido[1,2-a]pyrimidin-4-one derivatives can provide valuable insights into the expected spectral features.[5]

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the methylene protons in the dihydropyrimidine ring. The chemical shifts and coupling patterns of these protons would be characteristic of the fused ring system.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals for all eight carbon atoms in the molecule. The carbonyl carbon of the pyrimidinone ring is expected to have a characteristic downfield chemical shift (typically in the range of 160-180 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=N and C=C stretching vibrations from the heterocyclic rings.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 148.17). Fragmentation patterns would be indicative of the fused ring structure.

Synthesis and Reactivity: Constructing the Core Scaffold

The synthesis of pyrido[1,2-a]pyrimidinone scaffolds can be achieved through various synthetic strategies, often involving multicomponent reactions or cycloaddition approaches.

Illustrative Synthetic Workflow

A plausible and efficient method for the synthesis of this compound involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound. This approach is analogous to established methods for the synthesis of related dihydropyridones and fused pyrimidine systems.[6][7][8][9][10][11]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R1 2-Aminopyridine P1 Michael Addition R1->P1 R2 α,β-Unsaturated Ester (e.g., Ethyl Acrylate) R2->P1 P2 Intramolecular Cyclization (Amide Formation) P1->P2 Intermediate Adduct Final_Product This compound P2->Final_Product G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound (and derivatives) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Sources

The Pyrido[1,2-a]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[1,2-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This bicyclic aromatic compound, consisting of a fused pyridine and pyrimidine ring, serves as a privileged core for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and central nervous system activities. This technical guide provides a comprehensive overview of the pyrido[1,2-a]pyrimidine scaffold, encompassing its synthesis, diverse therapeutic applications, mechanisms of action, and structure-activity relationships. Furthermore, it delves into detailed experimental protocols, key signaling pathways, and highlights marketed drugs that feature this remarkable heterocyclic core, offering valuable insights for the drug discovery and development community.

Introduction: The Rise of a Privileged Scaffold

The pyrido[1,2-a]pyrimidine nucleus is a nitrogen-containing heterocyclic system that has emerged as a cornerstone in the development of new pharmaceuticals. Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. The inherent drug-like properties of this scaffold, coupled with its synthetic tractability, have made it an attractive starting point for the generation of compound libraries with diverse biological profiles. The wide-ranging pharmacological activities exhibited by its derivatives underscore the therapeutic potential of this versatile core.[1]

The core structure of pyrido[1,2-a]pyrimidine is presented below:

Figure 1: Core chemical structure of the pyrido[1,2-a]pyrimidine scaffold.

Synthetic Strategies: Building the Core

The synthesis of the pyrido[1,2-a]pyrimidine scaffold can be achieved through various synthetic routes, often involving the condensation of a 2-aminopyridine derivative with a 1,3-dielectrophilic species. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

One-Pot Three-Component Reaction

A facile and efficient method for the synthesis of substituted pyrido[1,2-a]pyrimidines involves a one-pot, three-component reaction of an aroylacetonitrile, a 2-amino-N-hetero compound, and an orthoester.[2] This approach offers the advantages of high atom economy and operational simplicity.

Experimental Protocol: One-Pot Synthesis of Pyrido[1,2-a]pyrimidine Derivatives [2]

  • A mixture of the p-substituted benzoylacetonitrile (0.01 mol), 2-aminopyridine (0.01 mol), and trimethylorthoformate (0.012 mol) is heated at 80°C in an oil bath for 2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting intermediate, a p-substituted benzoyl-3-(2-amino-N-hetero-2-alkenenitrile, is isolated.

  • The isolated intermediate is then cyclized in the presence of concentrated hydrochloric acid to yield the final pyrido[1,2-a]pyrimidine derivative.

  • The solid product is collected by filtration, dried, and purified by recrystallization from ethanol.

Synthesis from 2-Aminopyridines and β-Ketoesters

Another common and versatile method involves the condensation of 2-aminopyridines with β-ketoesters, such as α-acetyl-γ-butyrolactone.[1][3] This reaction typically proceeds through the formation of a dihydrofuranone intermediate, which is subsequently cyclized to the desired pyrido[1,2-a]pyrimidine.

Experimental Protocol: Synthesis via Dihydrofuranone Intermediate [3]

  • A solution of 2-aminopyridine (10 mmol) and α-acetyl-γ-butyrolactone (10 mmol) in a suitable solvent (e.g., ethanol) is refluxed for 4-6 hours.

  • The formation of the dihydrofuranone intermediate is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The crude intermediate is then subjected to cyclization using a dehydrating agent such as phosphorus oxychloride or by heating in ethanol with sodium ethoxide.

  • The reaction mixture is neutralized, and the precipitated product is filtered.

  • The crude product is washed with water and purified by column chromatography or recrystallization.

Synthetic Workflow cluster_0 One-Pot Three-Component Reaction cluster_1 Synthesis from β-Ketoesters A Aroylacetonitrile D Heating (80°C) A->D B 2-Aminopyridine B->D C Orthoester C->D E Intermediate Alkenenitrile D->E Condensation F Cyclization (Conc. HCl) E->F G Pyrido[1,2-a]pyrimidine F->G Intramolecular Cyclization H 2-Aminopyridine J Reflux H->J I α-Acetyl-γ-butyrolactone I->J K Dihydrofuranone Intermediate J->K Condensation L Cyclization (POCl3 or NaOEt) K->L M Pyrido[1,2-a]pyrimidine L->M Dehydrative Cyclization

Figure 2: General synthetic workflows for the preparation of the pyrido[1,2-a]pyrimidine scaffold.

Therapeutic Applications: A Scaffold of Diverse Activities

The pyrido[1,2-a]pyrimidine core is a versatile scaffold that has been incorporated into a wide array of therapeutic agents, demonstrating efficacy in oncology, inflammation, and infectious diseases.

Anticancer Activity

The pyrido[1,2-a]pyrimidine scaffold has emerged as a promising framework for the development of novel anticancer agents.[4][5] Its derivatives have been shown to target various key players in cancer cell signaling, proliferation, and survival.

A significant number of pyrido[1,2-a]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.[6][7]

  • SHP2 Inhibition: Certain pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as novel allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[8] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways.[8] Overexpression or mutation of SHP2 is linked to various cancers. These inhibitors bind to an allosteric pocket of SHP2, locking the enzyme in an inactive conformation and thereby blocking downstream signaling pathways that promote cell proliferation and survival.[8] Mechanistic studies have shown that these compounds can induce apoptosis and arrest the cell cycle at the G0/G1 phase.[8]

SHP2_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P PI3K PI3K RTK->PI3K P SHP2 SHP2 RTK->SHP2 P SOS SOS Grb2->SOS RAS RAS SOS->RAS GTP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SHP2->RAS Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->SHP2 Allosteric Inhibition

Figure 3: Mechanism of action of pyrido[1,2-a]pyrimidine-based SHP2 inhibitors in cancer signaling.

  • Tyrosine Kinase Inhibition: Derivatives of the isomeric pyrido[2,3-d]pyrimidine scaffold have been extensively studied as tyrosine kinase inhibitors.[6][9] These compounds are often designed to be competitive with ATP, binding to the ATP-binding site of kinases such as Fibroblast Growth Factor Receptor (FGFr), Platelet-Derived Growth Factor Receptor (PDGFr), Epidermal Growth Factor Receptor (EGFr), and c-Src.[6] By blocking the activity of these kinases, these compounds inhibit downstream signaling pathways that are crucial for tumor growth and angiogenesis.

Table 1: Structure-Activity Relationship of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors [6]

CompoundR1R2PDGFr IC50 (µM)FGFr IC50 (µM)EGFr IC50 (µM)c-Src IC50 (µM)
4b 2,6-dichlorophenylH1.110.130.450.22
4e 3,5-dimethoxyphenylH>500.060>50>50
6c 2,6-dichlorophenyl[4-(diethylamino)butyl]amino----

Data from reference[6]. Compound 6c showed enhanced potency and bioavailability compared to 4b.

Beyond kinase inhibition, pyrido[1,2-a]pyrimidine derivatives have demonstrated anticancer activity through other mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[5] For instance, certain pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have shown promising anticancer activity against various human cancer cell lines.[4]

Anti-inflammatory Activity

The pyrido[1,2-a]pyrimidine scaffold is also a key component of several anti-inflammatory agents.[10][11] These compounds often exert their effects by modulating the production of inflammatory mediators.

  • Inhibition of Nitric Oxide Synthase (NOS): Some 3-aroylpyrido[1,2-a]pyrimidines have been synthesized and evaluated as inhibitors of nitric oxide synthases (NOS).[10][11] Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction by inducible NOS (iNOS) can lead to tissue damage. These compounds have shown promising inhibitory effects with selectivity towards iNOS.[10] The anti-inflammatory mechanism of pyrimidine-based compounds is often associated with the suppression of key inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide.[11]

Antimicrobial Activity

Derivatives of the pyrido[1,2-a]pyrimidine scaffold have also exhibited significant antimicrobial properties, making them promising candidates for the development of new antibacterial and antifungal agents.[12] Their mechanism of action can involve the disruption of bacterial cell membrane integrity or the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[13]

Marketed Drugs

The therapeutic potential of the pyrido[1,2-a]pyrimidine scaffold is validated by the presence of several marketed drugs that incorporate this core structure.

  • Pemirolast: An antiallergic agent used for the treatment of allergic conjunctivitis.[14][15] Its mechanism of action involves the stabilization of mast cells, which inhibits the release of histamine and other inflammatory mediators.[15][16] It acts as a histamine H1 receptor antagonist and prevents calcium influx into mast cells.[14][16]

  • Pirenperone: A serotonin 5-HT2A receptor antagonist that has been investigated for its antipsychotic and tranquilizer properties.[17][18] It is closely related to ketanserin and risperidone.[18]

  • Barmastine: An antihistaminic agent.[19]

Future Perspectives and Conclusion

The pyrido[1,2-a]pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and diverse pharmacological profile make it a highly attractive core for medicinal chemists. Future research in this area is likely to focus on:

  • Development of more selective and potent inhibitors: Fine-tuning the substitution patterns on the pyrido[1,2-a]pyrimidine ring can lead to the discovery of compounds with improved selectivity for specific biological targets, thereby reducing off-target effects and enhancing therapeutic efficacy.

  • Exploration of new therapeutic areas: While significant progress has been made in oncology and inflammation, the full therapeutic potential of this scaffold in other disease areas, such as neurodegenerative and metabolic disorders, remains to be fully explored.

  • Application of novel drug delivery systems: The formulation of pyrido[1,2-a]pyrimidine-based drugs into advanced drug delivery systems could improve their pharmacokinetic properties, such as solubility and bioavailability, leading to enhanced clinical outcomes.

References

  • Strategies for the synthesis of pyrido-pyrimidinone and their derivatives. ResearchGate. Available at: [Link]

  • Kumar GS, et al. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chem Pharm Bull (Tokyo). 2015;63(8):584-90. Available at: [Link]

  • Li, Y., et al. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorg Chem. 2024;145:107661. Available at: [Link]

  • Duchamp, D. J., et al. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. J Med Chem. 1999;42(24):4842-51. Available at: [Link]

  • Toche, R. B., et al. New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Scholarly Research Exchange. 2008;2008:434329. Available at: [Link]

  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. Available at: [Link]

  • Bluhm, H., et al. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorg Med Chem. 2003;11(22):4879-87. Available at: [Link]

  • Gaikwad, N. D., et al. Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives. Der Pharma Chemica. 2016;8(3):146-151. Available at: [Link]

  • Pemirolast. PubChem. Available at: [Link]

  • Khan, I., et al. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Adv. 2020;10:25785-25815. Available at: [Link]

  • What is the mechanism of Pemirolast Potassium? Patsnap Synapse. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. ACS Omega. 2022;7(4):3481-3492. Available at: [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ALAMAST (pemirolast potassium ophthalmic solution) 0.1%. FDA. Available at: [Link]

  • Pirenperone. Wikipedia. Available at: [Link]

  • Novel Oxopyrido[1,2-a]pyrimidine Compounds for Treating Bacterial Infection. ACS Med. Chem. Lett. 2020;11(7):1443–1444. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

  • Pyrido [1,2-a] Pyrimidinone Mesoionic Compounds Containing Vanillin Moiety: Design, Synthesis, Antibacterial Activity, and Mechanism. Semantic Scholar. Available at: [Link]

  • Barmastine. PubChem. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, G. S., et al. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin. 2015;63(8):584-590. Available at: [Link]

  • What is the mechanism of Pirenzepine Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. ResearchGate. Available at: [Link]

  • 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. Available at: [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. ACS Figshare. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • Barmastine. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. Available at: [Link]

  • Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6‑carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][8][20]benzothiazole Derivatives via Microwave-Assisted Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Informatics Journals. Available at: [Link]

Sources

An In-depth Technical Guide to the Homologs of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the homologs of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one, a versatile heterocyclic scaffold with significant applications in pharmaceutical research and drug development. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds, offering field-proven insights into experimental design and interpretation.

Introduction: The Privileged Scaffold of Pyrido[1,2-a]pyrimidines

The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered substantial interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] This scaffold is considered a "privileged structure" due to its ability to interact with multiple biological targets, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neurotropic effects.[1][2] The this compound core, in particular, serves as a key building block for the synthesis of novel therapeutic agents.[3][4] This guide will explore the chemical space around this core, focusing on the synthesis of its homologs and their diverse biological applications.

Synthetic Strategies: Building the Pyrido[1,2-a]pyrimidine Core

The synthesis of pyrido[1,2-a]pyrimidin-2-one and its derivatives often relies on the condensation of 2-aminopyridines with various three-carbon synthons. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Domino Protocol for 2H-Pyrido[1,2-a]pyrimidin-2-ones

A highly efficient domino strategy has been developed for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones. This approach involves a sequence of four reactions in a single pot: aza-Michael addition, water elimination, intramolecular acyl substitution, and a[5][6]-H shift. The use of hexafluoroisopropanol (HFIP) as a recyclable solvent and promoter makes this a green and efficient methodology.[5]

Experimental Protocol: Domino Synthesis of 2H-Pyrido[1,2-a]pyrimidin-2-ones [5]

  • To a solution of 2-aminopyridine (1.0 mmol) in hexafluoroisopropanol (2.0 mL), add the appropriate acrylate or unactivated Baylis-Hillman adduct (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2H-pyrido[1,2-a]pyrimidin-2-one derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices: The use of HFIP is crucial as it acts as both a solvent and a promoter, facilitating the cascade of reactions without the need for a strong acid or base catalyst. The choice of Michael acceptor (acrylate or Baylis-Hillman adduct) allows for the introduction of diverse substituents on the pyrimidinone ring.

Synthesis via Dihydrofuranone Intermediates

An alternative approach involves the synthesis of pyrido[1,2-a]pyrimidines through dihydrofuranone intermediates. This method is particularly useful for introducing a chloroethyl side chain, which can be a handle for further functionalization.[3]

Experimental Protocol: Synthesis via Dihydrofuranone Intermediates [3]

  • Condense a 2-aminopyridine (1.0 equiv) with α-acetyl-γ-butyrolactone (1.1 equiv) in a suitable solvent such as toluene, with azeotropic removal of water, to form the dihydrofuranone intermediate.

  • Cyclize the intermediate using phosphorus oxychloride (POCl₃) or sodium ethoxide in ethanol to yield the corresponding pyrido[1,2-a]pyrimidine.

  • Purify the product by recrystallization or column chromatography.

  • Confirm the structure of the product by spectroscopic methods.

Causality Behind Experimental Choices: This two-step approach provides a reliable method for the synthesis of specifically substituted pyrido[1,2-a]pyrimidines. The use of POCl₃ or sodium ethoxide allows for controlled cyclization to the desired heterocyclic system.

Biological Activities and Therapeutic Potential

Homologs of this compound exhibit a remarkable range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

The pyrido[1,2-a]pyrimidine scaffold is a common feature in many potent anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases and phosphatases.

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node that plays a role in multiple cellular processes, including proliferation and survival.[6] Overactivation of SHP2 is linked to various cancers.[6] Several pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent allosteric inhibitors of SHP2.[6]

Mechanism of Action: Allosteric Inhibition of SHP2

SHP2 exists in an autoinhibited state where the N-SH2 domain blocks the catalytic site of the PTP domain.[7] Allosteric inhibitors bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive conformation and preventing its activation.[6][7][8] This mechanism offers a high degree of selectivity over other phosphatases.

Signaling Pathway: SHP2 in the RAS-ERK Pathway

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SHP2_active SHP2 (active) RTK->SHP2_active activates SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_inactive SHP2 (inactive) SHP2_active->RAS promotes activation Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor Inhibitor->SHP2_active allosterically inhibits

Caption: Allosteric inhibition of SHP2 by pyrido[1,2-a]pyrimidin-4-one derivatives.

Pyrido[2,3-d]pyrimidine derivatives have been extensively explored as inhibitors of various protein kinases, including Platelet-Derived Growth Factor Receptor (PDGFr), Fibroblast Growth Factor Receptor (FGFr), and c-src tyrosine kinases.[9][10]

Table 1: Anticancer Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

CompoundTarget(s)IC₅₀ (nM)Cancer Cell LineReference
PD180970Bcr/Abl2.5K562 (CML)[10]
54 PDGFr, FGFr, c-src31, 88, 31-[9]
Compound 4 PIM-111.4MCF-7[2]
Compound 10 PIM-117.2MCF-7[2]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Pyrido[1,2-a]pyrimidine derivatives have shown promise as inhibitors of key inflammatory mediators.

A series of 3-aroylpyrido[1,2-a]pyrimidines have been synthesized and evaluated as inhibitors of nitric oxide synthases (NOS).[5] Some of these compounds exhibited promising inhibitory effects with selectivity towards the inducible NOS (iNOS), which is a key enzyme in the inflammatory process.[5]

Experimental Workflow: Evaluation of NOS Inhibition

NOS_Inhibition_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assay cluster_cellular Cell-based Assay Synthesis Synthesize Pyrido[1,2-a]pyrimidine Homologs Purification Purify by Chromatography Synthesis->Purification Characterization Characterize (NMR, MS) Purification->Characterization NOS_Assay Purified NOS Enzyme Assay (iNOS, nNOS, eNOS) Characterization->NOS_Assay Treatment Treat with Compounds Characterization->Treatment IC50_Det Determine IC₅₀ Values NOS_Assay->IC50_Det Cell_Culture Culture RAW 264.7 Macrophages Stimulation Stimulate with LPS Cell_Culture->Stimulation Stimulation->Treatment NO_Measurement Measure Nitric Oxide Production (Griess Assay) Treatment->NO_Measurement

Caption: Workflow for the evaluation of NOS inhibitory activity.

Certain pyrido[2,3-d]pyrimidine-1,4-dione derivatives have been designed and synthesized as potential cyclooxygenase-2 (COX-2) inhibitors.[11] Some of these compounds showed anti-inflammatory activity more potent than the standard drug indomethacin in a rat paw edema model.[11]

Table 2: Anti-inflammatory Activity of Selected Pyrido[2,3-d]pyrimidine-1,4-diones [11]

CompoundEdema Inhibition (%) at 10 mg/kgRelative Potency to Indomethacin
1 60-
Analog A >60105%
Analog B >60106%
Analog C >60109%
Indomethacin-100%
Other Biological Activities

The therapeutic potential of pyrido[1,2-a]pyrimidine homologs extends beyond anticancer and anti-inflammatory applications.

  • Anticonvulsant Activity: Certain 2-oxo-2H-pyrido[1,2-a]pyrimidine derivatives have shown anticonvulsant activity in animal models, suggesting their potential for the treatment of neurological disorders.[12]

  • Antimicrobial and Antiviral Activity: The fused pyrimidine ring system is present in many compounds with antimicrobial and antiviral properties.[4][13]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more potent and selective drugs.

  • For NOS Inhibition: The introduction of a methyl group at the 8-position of the pyrido[1,2-a]pyrimidine ring and the presence of a biphenyloyl, benzyloxybenzoyl, or naphthoyl group at the 3-position were found to enhance the inhibitory effect on iNOS.[5]

  • For Anticancer Activity (Kinase Inhibition): The nature of the substituent at the 2-position of the pyrido[2,3-d]pyrimidine core is critical for kinase inhibitory activity. For example, replacing a primary amino group with a 4-(N,N-diethylaminoethoxy)phenylamino group significantly increased the potency against PDGFr, FGFr, and c-src tyrosine kinases.[9]

Conclusion and Future Directions

The homologs of this compound represent a rich source of biologically active compounds with significant therapeutic potential. The versatility of the synthetic routes allows for the generation of diverse libraries of compounds for biological screening. The potent and selective activities observed for some of these homologs, particularly as anticancer and anti-inflammatory agents, underscore the importance of this scaffold in modern drug discovery.

Future research in this area should focus on:

  • The development of more efficient and stereoselective synthetic methods.

  • The exploration of a wider range of biological targets.

  • In-depth mechanistic studies to elucidate the mode of action of these compounds.

  • The use of computational modeling to guide the design of next-generation homologs with improved potency, selectivity, and pharmacokinetic properties.

By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of the pyrido[1,2-a]pyrimidine scaffold.

References

  • Strategies for the synthesis of pyrido-pyrimidinone and their derivatives. (URL: [Link])

  • New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. (URL: [Link])

  • Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. (URL: [Link])

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (URL: [Link])

  • [Synthesis of Pyrido [1,2-a] Pyrimidinone Series of Compounds, Potential Agents on the Nervous System]. (URL: [Link])

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (URL: [Link])

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (URL: [Link])

  • Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. (URL: [Link])

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (URL: [Link])

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (URL: [Link])

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (URL: [Link])

  • Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. (URL: [Link])

  • SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. (URL: [Link])

  • Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. (URL: [Link])

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (URL: [Link])

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (URL: [Link])

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (URL: [Link])

  • Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. (URL: [Link])

  • Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. (URL: [Link])

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (URL: [Link])

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (URL: [Link])

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (URL: [Link])

  • 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one | C8H8N2O | CID 79500. (URL: [Link])

  • Biological Activity of Pyrimidine Derivativies: A Review. (URL: [Link])

  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs.. (URL: [Link])

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. (URL: [Link])

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (URL: [Link])

  • Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. (URL: [Link])

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (URL: [Link])

Sources

Methodological & Application

Synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Scaffold

The 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic framework serves as a versatile building block for the synthesis of a diverse array of therapeutic agents. This nucleus is a key component in molecules targeting a range of biological pathways, demonstrating potential applications as anti-inflammatory, anti-cancer, and neurological disorder treatments.[1] The stability and reactivity of this compound make it an essential intermediate for creating more complex and potent drug candidates.[1]

This comprehensive guide provides an in-depth exploration of the synthesis of this compound, detailing the underlying reaction mechanisms, offering step-by-step protocols, and discussing the critical parameters for successful and efficient synthesis.

Strategic Approach to Synthesis: A Two-Step Pathway

The most prevalent and efficient synthetic route to this compound is a two-step process. This strategy involves an initial Michael addition reaction followed by an intramolecular cyclization. This approach is favored for its high yields and the ready availability of starting materials.

Synthesis_Strategy cluster_legend Workflow Key Start Starting Materials Step1 Step 1: Michael Addition Start->Step1 Intermediate N-(pyridin-2-yl)-β-alanine ester Step1->Intermediate Step2 Step 2: Intramolecular Cyclization Intermediate->Step2 Product This compound Step2->Product key_start Starting Point key_process Reaction Step key_intermediate Intermediate Product key_final Final Product

Caption: High-level overview of the two-step synthesis of this compound.

Part 1: Synthesis of the Intermediate - Ethyl 3-(pyridin-2-ylamino)propanoate

The initial step involves the conjugate addition of 2-aminopyridine to an acrylate derivative, typically ethyl acrylate. This reaction, a classic Michael addition, forms the key intermediate, ethyl 3-(pyridin-2-ylamino)propanoate.

Reaction Mechanism: Nucleophilic Addition

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electron-deficient β-carbon of ethyl acrylate. The pyridine ring's endocyclic nitrogen does not participate in the initial attack due to its lower basicity and steric hindrance. The reaction can be catalyzed by an acid to protonate the acrylate, making it more electrophilic, or can proceed thermally.

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate 2-Aminopyridine Ethyl 3-(pyridin-2-ylamino)propanoate 2-Aminopyridine->Ethyl 3-(pyridin-2-ylamino)propanoate Michael Addition Ethyl Acrylate Ethyl Acrylate->Ethyl 3-(pyridin-2-ylamino)propanoate

Caption: Synthesis of the intermediate via Michael addition.

Detailed Protocol: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This protocol is adapted from established procedures found in the patent literature, optimized for laboratory scale.[2][3][4]

Materials:

  • 2-Aminopyridine

  • Ethyl acrylate

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid (Catalyst)

  • Petroleum ether

  • Ethyl acetate

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol. Add ethyl acrylate (1.0-1.5 eq).

  • Catalyst Addition: Under a nitrogen atmosphere, slowly add a catalytic amount of trifluoromethanesulfonic acid (e.g., 5-10 mol%).

  • Reaction: Heat the mixture to reflux (approximately 120-160°C) with vigorous stirring for 16-20 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[4] Alternatively, recrystallization from a suitable solvent system can be employed to obtain the pure intermediate as a white solid.[3]

Expected Yield: 50-85%[3][4]

Characterization of Ethyl 3-(pyridin-2-ylamino)propanoate:

Technique Expected Data
¹H NMR Signals corresponding to the pyridine ring protons, the -NH proton, and the ethyl ester group protons.
¹³C NMR Resonances for the carbons of the pyridine ring and the ethyl propanoate chain.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass of C₁₀H₁₄N₂O₂ (194.23 g/mol ).[5]
Appearance White solid.[5]

Part 2: Intramolecular Cyclization to this compound

The final step is the intramolecular cyclization of the N-(pyridin-2-yl)-β-alanine ester intermediate. This reaction involves the nucleophilic attack of the pyridine ring nitrogen onto the carbonyl carbon of the ester, followed by the elimination of ethanol, to form the desired bicyclic lactam.

Reaction Mechanism: Intramolecular Nucleophilic Acyl Substitution

This cyclization can be promoted under thermal conditions or with the aid of an acid or base catalyst. The pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to yield the stable, six-membered lactam ring fused to the pyridine core.

Intramolecular_Cyclization cluster_intermediate Intermediate cluster_product Final Product Ethyl 3-(pyridin-2-ylamino)propanoate This compound Ethyl 3-(pyridin-2-ylamino)propanoate->this compound Intramolecular Cyclization (Heat or Catalyst)

Caption: Intramolecular cyclization to form the final product.

Detailed Protocol: Synthesis of this compound

This protocol outlines a general procedure for the cyclization, which may require optimization depending on the specific substrate and scale.

Materials:

  • Ethyl 3-(pyridin-2-ylamino)propanoate

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether) or a suitable acid/base catalyst

  • Inert solvent for purification (e.g., diethyl ether, hexane)

Equipment:

  • High-temperature reaction setup (if thermal cyclization is used)

  • Standard laboratory glassware for reaction and purification

Procedure (Thermal Cyclization):

  • Reaction Setup: Place the ethyl 3-(pyridin-2-ylamino)propanoate intermediate in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the neat compound or a solution in a high-boiling point solvent to a high temperature (typically >200°C). The reaction progress should be monitored by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture. If a solvent was used, it can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Procedure (Catalytic Cyclization):

  • Reaction Setup: Dissolve the intermediate in a suitable solvent.

  • Catalyst Addition: Add an appropriate acid (e.g., polyphosphoric acid) or base catalyst.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress.

  • Work-up and Purification: After completion, neutralize the catalyst (if necessary) and extract the product. Purify by recrystallization or chromatography.

Characterization of this compound:

Technique Expected Data
¹H NMR Characteristic signals for the protons in the dihydropyrimidinone ring, including two methylene groups, and the protons of the pyridine ring.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the fused heterocyclic system. A spectrum is available on PubChem.[6]
Mass Spec (MS) Molecular ion peak at m/z = 148.16, corresponding to the molecular formula C₈H₈N₂O.[6]
IR Spectroscopy A strong absorption band for the lactam carbonyl group (C=O) is expected around 1660-1700 cm⁻¹.
Appearance Typically a solid at room temperature.

Applications in Drug Discovery and Development

The this compound core is a valuable scaffold in the design of novel therapeutics. Its structural features allow for diverse modifications, making it an attractive starting point for developing libraries of compounds for high-throughput screening.

  • Anti-inflammatory Agents: Derivatives of the pyrido[1,2-a]pyrimidine scaffold have shown potent anti-inflammatory properties.[7]

  • Oncology: This heterocyclic system is being investigated for its potential as an anti-cancer agent, with some derivatives showing promise in inhibiting tumor growth in preclinical models.[1]

  • Neurological Disorders: The scaffold serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1]

The synthesis of this core molecule opens up avenues for further chemical exploration and the development of new and improved therapeutic agents.

Conclusion

The synthesis of this compound via a two-step sequence of Michael addition and intramolecular cyclization is a robust and efficient method. This guide provides a detailed framework for researchers to successfully synthesize this important heterocyclic building block. Careful optimization of the reaction conditions, particularly for the cyclization step, will ensure high yields and purity of the final product, paving the way for its application in the discovery of novel pharmaceuticals.

References

  • Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. Molecules. 2012;17(9):10731-10739.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. 2022;27(15):5003.
  • PubChem. 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. National Center for Biotechnology Information. Accessed January 4, 2026. [Link]

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. 2015; 3(2): 277-287.
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. 2022.
  • Process for producing pyrido[1,2-a]pyrimidine derivative.
  • PYRIDO (1,2-A) PYRIMIDINE DERIVATIVES.
  • 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONE COMPOUNDS.
  • 1,3,4,8-tetrahydro-2h-pyrido[1,2-a]pyrazine derivative and use of same as hiv integrase inhibitor.
  • Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry. 2014;12(42):8464-8468.
  • new forms of pyrido[1,2-a]pyrimidin-4-one derivatives, its formulation and its process of making. Justia Patents. Accessed January 4, 2026. [Link]

  • Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. 2023;28(21):7309.
  • Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • Synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-dimethylphenyl)-beta-alanines. Molecules. 2005;10(2):407-416.
  • Synthesis of 9-Hydroxy-4-oxo-4H-pyrido[1,2-α]pyrimidine-3-carboxylic Acid, Ethyl Ester. Organic Syntheses. 1977;56:72.
  • Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. 2022;10:1017316.
  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. 2024;151:107661.
  • Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. Accessed January 4, 2026. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Transition-Metal-Free Synthesis of Pyridine Derivatives by Thermal Cyclization of N-Propargyl Enamines. ResearchGate. Accessed January 4, 2026. [Link]

  • (PDF) Synthesis, Characterization and In Vitro Pharmacological Screening of 3, 4-Dihydropyrimidin-2-one Derivatives. ResearchGate. Accessed January 4, 2026. [Link]

  • Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. ResearchGate. Accessed January 4, 2026. [Link]

  • Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzo
  • Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents. Journal of the Saudi Chemical Society. 2017;21(3):336-346.
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. European Journal of Medicinal Chemistry. 2023;256:115456.
  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. International Journal of Molecular Sciences. 2022;23(8):4401.
  • N-2-Pyridinyl-beta-alanine ethyl ester. PubChem. National Center for Biotechnology Information. Accessed January 4, 2026. [Link]

Sources

The Strategic Intermediate: A Guide to 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the quest for efficient access to novel molecular architectures is paramount. Heterocyclic compounds, in particular, form the cornerstone of many therapeutic agents. Among these, the pyrido[1,2-a]pyrimidine scaffold has emerged as a "privileged structure" due to its prevalence in a range of biologically active molecules, including anti-inflammatory, anti-cancer, and central nervous system-targeting agents. This guide focuses on a key building block within this class: 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one . Its unique structural features and inherent reactivity make it a versatile and valuable intermediate for the synthesis of complex molecular targets. This document serves as a comprehensive resource for researchers, providing in-depth protocols for its synthesis and illustrating its synthetic utility.

The stability of the bicyclic ring system, combined with the reactivity of the lactam moiety, allows for a diverse range of chemical modifications, making it an essential tool in the drug discovery and development pipeline.[1]

Synthesis of this compound: A Two-Step Approach

The most common and efficient route to this compound involves a two-step sequence commencing with the Michael addition of 2-aminopyridine to an acrylate ester, followed by an intramolecular cyclization. This approach is favored for its operational simplicity and the ready availability of the starting materials.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization 2-Aminopyridine 2-Aminopyridine Michael_Adduct Ethyl 3-(pyridin-2-ylamino)propanoate 2-Aminopyridine->Michael_Adduct Glacial Acetic Acid (catalyst) Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Michael_Adduct Cyclization_Product This compound Michael_Adduct->Cyclization_Product Heat / Base

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This protocol details the aza-Michael addition of 2-aminopyridine to ethyl acrylate, catalyzed by glacial acetic acid. The acid protonates the pyridine nitrogen, increasing the nucleophilicity of the exocyclic amino group and facilitating the conjugate addition.

Materials and Equipment:

  • 2-Aminopyridine

  • Ethyl acrylate

  • Glacial acetic acid

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a 1 L three-necked flask, add 2-aminopyridine (200 g), ethyl acrylate (276.8 ml), and glacial acetic acid (63.6 ml) sequentially.

  • Heat the reaction mixture to an external temperature of 85°C, maintaining the internal temperature at 80°C, and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the 2-aminopyridine is consumed (typically after 12 hours).

  • Cool the reaction mixture to room temperature.

  • Carefully add 1100 ml of 2N HCl and stir. Note that this may be an exothermic process.

  • The product can be isolated and purified via standard extraction and crystallization procedures.

Characterization Data for Ethyl 3-(pyridin-2-ylamino)propanoate:

  • ¹H NMR (400MHz, CDCl₃): δ 8.06 (d, J=3.9Hz, 1H), 7.36 (t, J=7.1Hz, 1H), 6.53 (t, J=5.5Hz, 1H), 6.36 (d, J=8.3Hz, 1H), 4.91 (s, 1H), 4.21-4.03 (m, 2H), 3.68-3.52 (m, 2H), 2.60 (dd, J=8.0, 3.8Hz, 2H), 1.34-1.05 (m, 3H).[2]

Protocol 2: Intramolecular Cyclization to this compound

The cyclization of the Michael adduct is typically achieved through heating, often in the presence of a base, to facilitate the intramolecular nucleophilic attack of the pyridine ring nitrogen onto the ester carbonyl, with subsequent elimination of ethanol.

Materials and Equipment:

  • Ethyl 3-(pyridin-2-ylamino)propanoate

  • High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

  • Round-bottom flask with a distillation head and condenser

  • Heating mantle

  • Vacuum source

Procedure:

  • Place ethyl 3-(pyridin-2-ylamino)propanoate in a round-bottom flask.

  • Heat the flask under reduced pressure to a temperature sufficient to induce cyclization and distill off the ethanol byproduct. The exact temperature will depend on the substrate and pressure.

  • Continue heating until the evolution of ethanol ceases.

  • The crude product can be purified by recrystallization or column chromatography.

Characterization Data for this compound:

  • Molecular Formula: C₈H₈N₂O[3]

  • Molecular Weight: 148.16 g/mol [3]

  • CAS Number: 5439-14-5[3]

  • Appearance: Solid

  • ¹³C NMR and ¹H NMR data are available in public databases such as PubChem. [3]

Applications in Organic Synthesis: A Versatile Intermediate

The synthetic utility of this compound stems from the reactivity of its lactam functionality. The carbonyl group can be targeted by nucleophiles and reducing agents, while the adjacent methylene group can potentially be functionalized.

Reduction to the Corresponding Cyclic Amine

A key transformation of lactams is their reduction to the corresponding cyclic amines. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2][4] This reaction opens up access to the saturated pyrido[1,2-a]pyrimidine core, a scaffold present in numerous biologically active compounds.

G Start This compound End 1,2,3,4-Tetrahydropyrido[1,2-a]pyrimidine Start->End 1. LiAlH4, THF 2. H2O workup

Caption: Reduction of the lactam to a cyclic amine.

The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the formation of an aluminum-oxygen bond. Subsequent elimination of the oxygen as an aluminate salt and a second hydride addition to the resulting iminium ion yields the fully reduced amine.[5]

General Protocol for Lactam Reduction:

  • In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash with THF.

  • The filtrate can be dried and concentrated to yield the crude product, which can be purified by distillation or chromatography.

Table 1: Comparison of Carbonyl Reduction in Carboxylic Acid Derivatives

Functional GroupReducing AgentProduct
EsterLiAlH₄Primary Alcohol
Carboxylic AcidLiAlH₄Primary Alcohol
Amide/LactamLiAlH₄Amine
Aldehyde/KetoneNaBH₄ or LiAlH₄Alcohol

This table highlights the unique reactivity of amides and lactams towards strong reducing agents like LiAlH₄, leading to the complete removal of the carbonyl oxygen.[4]

Further Functionalization

The pyrido[1,2-a]pyrimidine scaffold is a key component in a variety of pharmaceuticals. For instance, derivatives of the related 4-oxo-4H-pyrido[1,2-a]pyrimidine are found in drugs like the antipsychotics risperidone and paliperidone, the anti-allergic agent ramastine, and the tranquilizer pirenperone.[6] While direct synthesis of these from this compound may require multiple steps, the dihydropyrimidinone core serves as an excellent starting point for the elaboration of more complex structures.

Further synthetic transformations could include:

  • N-Alkylation: The lactam nitrogen can be alkylated under basic conditions.

  • Alpha-Functionalization: The methylene group alpha to the carbonyl could be deprotonated and reacted with electrophiles.

  • Ring-Opening: Hydrolysis of the lactam under acidic or basic conditions would lead to the corresponding amino acid, N-(pyridin-2-yl)-β-alanine.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its straightforward two-step synthesis from readily available starting materials and the versatile reactivity of its lactam functionality provide a gateway to a wide range of more complex, biologically relevant molecules. The protocols and applications detailed in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable building block in their drug discovery and development endeavors.

References

  • Google Patents. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate.
  • Master Organic Chemistry. Reduction of Amides to Amines. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • PubChem. 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. Available from: [Link]

  • Rodriguez, H., et al. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org2022 . Available from: [Link]

  • Brown, H. C., Weissman, P. M., & Yoon, N. M. Selective Reductions. IX. Reaction of Lithium Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups. Journal of the American Chemical Society. 1966 , 88(7), 1458–1463. Available from: [Link]

  • Meti, G., et al. Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. 2015 , 3(2), 277-287. Available from: [Link]

  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4. Available from: [Link]

Sources

Application Notes and Protocols for the NMR Characterization of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Importance of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its rigid, bicyclic structure serves as a valuable building block in the synthesis of novel therapeutic agents, with applications explored in the development of anti-inflammatory and anti-cancer drugs.[1] A precise and unambiguous structural characterization is paramount for understanding its reactivity, and biological activity, and for quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such organic molecules in solution.

This guide provides a comprehensive protocol for the NMR characterization of this compound, detailing everything from sample preparation to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The methodologies described herein are designed to ensure high-quality data acquisition and confident structural assignment.

Core Principles of NMR Characterization

The structural elucidation of this compound via NMR spectroscopy relies on a systematic approach, beginning with simple 1D experiments and progressing to more complex 2D techniques to establish through-bond and through-space atomic connectivity.

Part 1: Experimental Protocol

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a meticulous sample preparation protocol is crucial for obtaining high-resolution spectra free from artifacts.

Materials:

  • This compound (5-10 mg for ¹H and ¹³C NMR)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • Glass Pasteur pipettes and bulbs

  • Small vials for dissolution

  • Glass wool or syringe filter

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial. This amount is generally sufficient for both ¹H and a series of 2D NMR experiments. For a standalone ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic molecules. If solubility is an issue, DMSO-d₆ is an excellent alternative. The choice of solvent will affect the chemical shifts of labile protons (if any) and the residual solvent peak in the spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.[2]

  • Filtration (Crucial Step): To remove any particulate matter that can degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity, filter the sample solution into the NMR tube.[2] This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe filter.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality NMR tube. Avoid any solid particles from entering the tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

NMR Data Acquisition

The following are generalized acquisition parameters. Instrument-specific settings may need to be optimized. The use of a standard set of experiments ensures a comprehensive dataset for structural elucidation.

Workflow for NMR Data Acquisition:

G cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_elucidation Structural Elucidation prep Dissolve & Filter Sample H1 ¹H NMR prep->H1 Initial Analysis C13 ¹³C{¹H} NMR H1->C13 Carbon Backbone Info COSY COSY C13->COSY H-H Connectivity HSQC HSQC COSY->HSQC Direct C-H Attachment structure Final Structure COSY->structure Assemble Fragments HMBC HMBC HSQC->HMBC Long-Range C-H Connectivity HSQC->structure Assemble Fragments HMBC->structure Assemble Fragments

Caption: A logical workflow for the elucidation of molecular structures using NMR spectroscopy.

Recommended Experiments and Parameters:

Experiment Pulse Program Key Parameters Information Obtained
¹H NMR zg30NS: 8-16, D1: 1-2 s, SW: ~12 ppmNumber of unique protons, chemical environment, multiplicity (J-coupling), and integration.
¹³C{¹H} NMR zgpg30NS: 1024+, D1: 2 s, SW: ~220 ppmNumber of unique carbons and their chemical environment (sp², sp³).
COSY cosygpqfNS: 2-4, NI: 256-512Correlation between J-coupled protons (typically ²JHH, ³JHH). Establishes proton spin systems.
HSQC hsqcedetgpsisp2.2NS: 2-8, NI: 256Correlation between protons and their directly attached carbons (¹JCH).
HMBC hmbcgplpndqfNS: 4-16, NI: 256-512Correlation between protons and carbons over 2-3 bonds (²JCH, ³JCH). Connects spin systems.

Part 2: Data Interpretation and Structural Assignment

Predicted ¹H and ¹³C NMR Data

While a definitive assignment requires the acquisition of experimental data, the following tables provide predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.[3][4][5] The numbering scheme used for assignment is shown below:

Chemical structure of this compound with atom numbering

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Position Predicted δ (ppm) Multiplicity Coupling (J, Hz) Notes
H6~8.9d~7.0Aromatic proton, deshielded by adjacent nitrogen.
H9~7.6d~9.0Aromatic proton.
H8~7.1t~7.0Aromatic proton.
H7~6.7t~7.0Aromatic proton.
H4~4.1t~6.5Methylene protons adjacent to nitrogen.
H3~2.8t~6.5Methylene protons adjacent to carbonyl.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Position Predicted δ (ppm) Notes
C2~165Carbonyl carbon.
C9a~150Bridgehead aromatic carbon.
C6~140Aromatic CH.
C8~125Aromatic CH.
C9~118Aromatic CH.
C7~115Aromatic CH.
C4~45Aliphatic CH₂ adjacent to nitrogen.
C3~30Aliphatic CH₂ adjacent to carbonyl.
Interpretation of 2D NMR Spectra

The 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment will reveal the connectivity between protons that are coupled to each other. For this compound, the following key correlations are expected:

  • A cross-peak between the protons at the C3 and C4 positions, confirming the ethyl fragment of the dihydropyrimidinone ring.

  • Correlations between the aromatic protons H6, H7, H8, and H9, confirming their positions on the pyridone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It allows for the unambiguous assignment of the carbon signals for all protonated carbons. For instance, the proton signal at ~4.1 ppm (H4) will show a correlation to the carbon signal at ~45 ppm (C4).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to connecting the different spin systems and identifying quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away.

Expected Key HMBC Correlations:

G H4 H4 (~4.1 ppm) C2 C2 (carbonyl, ~165 ppm) H4->C2 ³J C9a C9a (quat., ~150 ppm) H4->C9a ³J H3 H3 (~2.8 ppm) H3->C2 ²J H6 H6 (~8.9 ppm) H6->C9a ³J C6 C6 (~140 ppm)

Caption: Key expected HMBC correlations for structural elucidation.

  • The protons at H4 should show correlations to the carbonyl carbon C2 and the bridgehead quaternary carbon C9a . This is critical for confirming the fusion of the two rings.

  • The protons at H3 will show a strong correlation to the carbonyl carbon C2 .

  • The aromatic proton H6 should correlate to the bridgehead carbon C9a , further confirming the ring fusion.

By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous assignment of the structure of this compound can be achieved.

Conclusion

This application note provides a detailed and systematic protocol for the comprehensive NMR characterization of this compound. By following the outlined procedures for sample preparation, data acquisition, and spectral interpretation, researchers can confidently elucidate and verify the structure of this important heterocyclic compound. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a self-validating system for complete structural assignment, which is an indispensable step in any research or development endeavor involving this molecule.

References

  • Scientia. (n.d.). SUPPLEMENTARY INFORMATION Expanding the diversity at C-4 position of pyrido[2,3-d]pyrimidin- 7(8H)-ones to achieve biological activity against ZAP-70. Retrieved from [Link]

  • Red Flower Publications. (n.d.). Synthesis and Insilico Characterization of Some Novel 3, 4 -Dihydropyrimidin -2-(1h)-Thione Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. Retrieved from [Link]

  • Metia, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • SpectraBase. (n.d.). 3,4-DIHYDRO-2-PYRIDONE. Retrieved from [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Dihydro-2h-pyran. Retrieved from [Link]

  • SpectraBase. (n.d.). isoquinolinyl)-5-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-. Retrieved from [Link]

  • NIH. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging the 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Unmet Medical Needs

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The pyrido[1,2-a]pyrimidine core is a prominent member of this class, forming the basis of drugs with applications ranging from anti-inflammatory and anticancer to neurotropic and antidepressant activities.[1] This bicyclic nitrogen heterocycle is a versatile template for generating libraries of bioactive small molecules.

While significant research has focused on the pyrido[1,2-a]pyrimidin-4-one isomer, its structural cousin, 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one , remains a comparatively underexplored yet highly promising scaffold.[2] Its distinct three-dimensional conformation and chemical properties present a unique opportunity for drug designers to engage with novel biological targets or interact with known targets in new ways. This compound serves as a crucial intermediate for creating more complex molecules, with its stability and reactivity allowing for diverse modifications.[3]

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, derivatization, and biological evaluation of the this compound scaffold, with a focus on its application in oncology and anti-inflammatory drug discovery.

Section 1: Synthesis and Library Development

The foundation of any successful screening campaign is a robust and efficient synthetic route that allows for the creation of a chemically diverse library. The chosen synthetic strategy must not only be high-yielding but also regioselective to ensure the desired 2-oxo isomer is produced preferentially.

Rationale for Synthetic Approach: We have adapted a methodology that ensures excellent regioselectivity for the 2-oxo isomer over the thermodynamically more stable 4-oxo isomer.[2] This approach involves the acylation of a lithium amide base of a 2-aminopyridine with an alkynoate ester, followed by a thermal cyclization. The key advantage is that substitutions on the 2-aminopyridine starting material directly translate to diversity in the final product, allowing for systematic exploration of the structure-activity relationship (SAR).

Protocol 1.1: Regioselective Synthesis of the this compound Core

This protocol describes the general procedure for synthesizing the parent scaffold.

Materials:

  • Substituted 2-aminopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Ethyl propiolate

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Anion Formation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the substituted 2-aminopyridine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium amide.

  • Acylation: Add ethyl propiolate (1.2 eq) dropwise to the solution at -78 °C. Allow the reaction to stir for 2 hours, gradually warming to room temperature.

  • Quenching: Carefully quench the reaction by adding 1 M HCl until the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkynamide intermediate.

  • Thermal Cyclization: Dissolve the crude intermediate in a high-boiling point solvent (e.g., diphenyl ether) and heat to 200-250 °C for 1-2 hours, monitoring by TLC. Alternative: For some substrates, microwave-assisted cyclization may offer shorter reaction times and improved yields.

  • Purification: Cool the reaction mixture and purify directly by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound product.

Self-Validating System:

  • Structural Confirmation: The final product must be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and regiochemistry. The disappearance of the acetylenic proton and the appearance of signals corresponding to the dihydropyrimidinone ring are key diagnostic markers.

  • Purity Assessment: Purity should be ≥95% as determined by HPLC analysis before proceeding to biological assays.

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product & Analysis SM1 Substituted 2-Aminopyridine Step1 1. Lithiation (n-BuLi, THF, -78°C) SM1->Step1 SM2 Ethyl Propiolate Step2 2. Acylation SM2->Step2 Step1->Step2 Forms Lithium Amide Step3 3. Thermal Cyclization (High Temp or Microwave) Step2->Step3 Crude Alkynamide Step4 4. Purification (Chromatography) Step3->Step4 FP Pure 3,4-Dihydro-2H- pyrido[1,2-a]pyrimidin-2-one Derivative Step4->FP Analysis Characterization (NMR, HRMS, HPLC) FP->Analysis

Figure 1: General workflow for the synthesis and validation of the core scaffold.

Section 2: Application in Oncology Drug Discovery

The broader pyridopyrimidine family is rich with compounds targeting key cancer pathways, particularly protein kinases.[4][5] For instance, derivatives of the related pyrido[1,2-a]pyrimidin-4-one scaffold have been successfully developed as potent allosteric inhibitors of SHP2, a critical phosphatase in the RAS-ERK signaling pathway.[6] The unique topology of the 3,4-dihydro-2-one scaffold makes it an ideal candidate for screening against kinases and other oncogenic targets where novel binding modes may lead to improved selectivity or overcome resistance.

Target Rationale: SHP2 and the RAS-MAPK Pathway SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival by activating the RAS-MAPK signaling cascade.[6] Its over-activation is linked to various cancers, making it a high-value therapeutic target. We propose screening the novel 2-one library against SHP2 to identify potential allosteric inhibitors.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2/SOS RTK->Grb2 RAS RAS Grb2->RAS Activates SHP2 SHP2 SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrido[1,2-a]pyrimidin-2-one Derivative Inhibitor->SHP2 Inhibits

Figure 2: Simplified RAS-MAPK signaling pathway highlighting the role of SHP2 as a target.

Protocol 2.1: In Vitro SHP2 Enzymatic Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the IC₅₀ of test compounds against full-length SHP2.

Materials:

  • Recombinant full-length human SHP2 enzyme

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay Buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT)

  • Test compounds dissolved in DMSO

  • SHP099 (as a positive control inhibitor)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Ex/Em = 355/460 nm)

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and SHP099 in DMSO. Dispense 1 µL of each dilution into the assay plate. Add 1 µL of DMSO to "no inhibitor" and "no enzyme" control wells.

  • Enzyme Addition: Dilute SHP2 enzyme to the working concentration (e.g., 2X final concentration) in assay buffer. Add 20 µL to all wells except the "no enzyme" controls. Add 20 µL of assay buffer to "no enzyme" wells.

  • Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Prepare a 2X working solution of DiFMUP substrate in assay buffer. Add 20 µL to all wells to start the reaction.

  • Signal Detection: Immediately read the fluorescence intensity every 60 seconds for 30 minutes using the plate reader.

  • Data Analysis: Calculate the reaction rate (slope of fluorescence vs. time). Normalize the rates relative to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2.2: Cellular Antiproliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of compounds on a cancer cell line known to be sensitive to MAPK pathway inhibition (e.g., KYSE-520 esophageal squamous cell carcinoma).[6]

Step-by-Step Procedure:

  • Cell Seeding: Seed KYSE-520 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (final DMSO concentration <0.5%) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to untreated control cells (100% viability) and calculate the IC₅₀ value using a non-linear regression curve fit.

Data Presentation: Representative Screening Data

Compound IDR¹ GroupR² GroupSHP2 IC₅₀ (µM) [Enzymatic]KYSE-520 IC₅₀ (µM) [Cellular]
Parent HH> 50> 50
LIB-001 7-ClH15.225.8
LIB-002 8-FH5.810.1
LIB-003 7-Cl9-CH₃0.92.3
SHP099 --0.070.5
Table 1: Hypothetical screening data illustrating SAR for a small library of derivatives.

Section 3: Application in Anti-Inflammatory Drug Discovery

The pyrido[1,2-a]pyrimidine scaffold has also been associated with anti-inflammatory activity.[3] One potential mechanism, identified in related 4-one derivatives, is the inhibition of hyaluronidase, an enzyme that degrades hyaluronic acid.[7] Hyaluronic acid degradation is implicated in inflammatory processes; therefore, inhibiting this enzyme is a valid strategy for developing novel anti-inflammatory agents.

Protocol 3.1: In Vitro Hyaluronidase Inhibition Assay (Turbidimetric Method)

This protocol measures the ability of a compound to inhibit the enzymatic degradation of hyaluronic acid.

Materials:

  • Bovine testicular hyaluronidase

  • Hyaluronic acid sodium salt

  • Assay Buffer (e.g., 0.1 M acetate buffer, pH 4.0)

  • Acidic Albumin Solution (Bovine serum albumin in acetate buffer)

  • Indomethacin (as a positive control inhibitor)

  • 96-well microplate

Step-by-Step Procedure:

  • Pre-incubation: In a microplate well, mix 25 µL of the test compound (in buffer) with 25 µL of hyaluronidase solution. Incubate at 37 °C for 20 minutes.

  • Reaction Initiation: Add 50 µL of hyaluronic acid solution to the mixture to start the enzymatic reaction. Incubate for a further 45 minutes at 37 °C.

  • Reaction Termination & Precipitation: Stop the reaction by adding 100 µL of acidic albumin solution. This will precipitate the undigested hyaluronic acid.

  • Turbidity Measurement: Allow the plate to stand at room temperature for 10 minutes, then measure the absorbance (turbidity) at 600 nm. Higher absorbance indicates more undigested hyaluronic acid and thus higher enzyme inhibition.

  • Data Analysis: Calculate the percentage of inhibition using the formula: [(Abs_sample - Abs_enzyme) / (Abs_control - Abs_enzyme)] * 100. Determine the IC₅₀ from a dose-response curve.

Summary and Future Directions

The this compound scaffold represents a valuable and underexplored starting point for the discovery of novel therapeutics. The protocols outlined in this guide provide a robust framework for its synthesis, library development, and biological evaluation in the key areas of oncology and inflammation. The distinct structural features of this scaffold may unlock new SAR and lead to the development of compounds with superior potency, selectivity, and drug-like properties.

Future work should focus on expanding the diversity of the chemical library, screening against a broader panel of kinases and other inflammatory targets, and profiling promising lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties to assess their potential for further preclinical development.

References

  • ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Retrieved from [Link][1]

  • PubMed. (2016). Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen. Retrieved from [Link][2]

  • PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Retrieved from [Link][6]

  • PMC. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link][4]

  • RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link][5]

  • PMC. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link][8]

  • PMC. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link][9]

  • PubChem. (n.d.). 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. Retrieved from [Link][10]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link][11]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link][12]

  • MDPI. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link][13]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. Retrieved from [Link][7]

  • NIH. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors and apoptotic inducers. Retrieved from [Link][14]

Sources

In Vitro Assay Compendium for Pyrido[1,2-a]pyrimidin-4-one Derivatives: From Target Engagement to Cellular Phenotypes

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive suite of in vitro assays tailored for the investigation of pyrido[1,2-a]pyrimidin-4-one derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry, with prominent members demonstrating potent inhibitory activity against key oncology targets such as Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] The protocols herein are designed to equip researchers in drug discovery and chemical biology with the necessary tools to robustly characterize these molecules, from direct enzyme inhibition to their effects on cellular signaling, viability, and mechanisms of cell death.

The experimental choices detailed are grounded in field-proven methodologies, emphasizing the "why" behind the "how" to ensure scientific rigor and data reproducibility. Each protocol is structured as a self-validating system, incorporating essential controls and clear data analysis pathways.

Section 1: Foundational Assays - Solubility and Cytotoxicity

A prerequisite for any in vitro study is ensuring the test compound is soluble in the assay medium to avoid artifacts. Following this, a primary assessment of the compound's effect on cell proliferation and viability is essential to determine the appropriate concentration range for subsequent mechanistic studies.

Preliminary Solubility Assessment

Rationale: Pyrido[1,2-a]pyrimidin-4-one derivatives, like many small molecules, may exhibit limited aqueous solubility. It is critical to determine the solubility in both DMSO (for stock solutions) and the final cell culture medium to ensure accurate dosing. Precipitation of the compound can lead to erroneous and irreproducible results.

Protocol: Kinetic Solubility in Aqueous Buffer

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrido[1,2-a]pyrimidin-4-one derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the final assay buffer (e.g., PBS or cell culture medium) to achieve the desired final concentrations. The final DMSO concentration should be kept consistent and low (typically ≤ 0.5%).

  • Equilibration: Shake the plate at room temperature for 1-2 hours.

  • Turbidity Measurement: Measure the absorbance at a wavelength of 620 nm using a plate reader. A significant increase in absorbance indicates precipitation. The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility limit.

General Cytotoxicity Screening: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[3][4] This assay helps determine the half-maximal inhibitory concentration (IC50), a key parameter for comparing compound potency.[3][5]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., Kyse-520, NCI-H358 for SHP2-dependent lines) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO2.[1][3]

  • Compound Treatment: Prepare serial dilutions of the pyrido[1,2-a]pyrimidin-4-one derivative in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).[5]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[3] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

ParameterDescription
Cell Lines Kyse-520 (esophageal squamous cell carcinoma), NCI-H358, MIA-PaCa-2 (lung and pancreatic cancer cell lines with KRAS mutations, often SHP2-dependent)[1], MDA-MB-231, MCF-7 (breast cancer)[6].
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. Typically a range from 0.01 µM to 100 µM
Incubation Time 48 or 72 hours
Endpoint Absorbance at 570 nm

Section 2: Target-Specific Assays - SHP2 Phosphatase Inhibition

Rationale: Since pyrido[1,2-a]pyrimidin-4-ones have been identified as allosteric SHP2 inhibitors, a direct biochemical assay is crucial to confirm on-target activity and determine inhibitory potency (IC50).[1] SHP2's basal activity is low due to auto-inhibition; therefore, an activating peptide is required for assays using the full-length protein.[7][8] A common method utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[1][7]

Workflow for SHP2 Inhibition Assay

G reagents Prepare Reagents (SHP2 Enzyme, Inhibitor, Activating Peptide, DiFMUP) plate Dispense Inhibitor/Vehicle to 384-well plate reagents->plate enzyme_add Add Pre-activated SHP2 Enzyme plate->enzyme_add incubate Incubate for Inhibitor Binding enzyme_add->incubate reaction Initiate Reaction with DiFMUP Substrate incubate->reaction read Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) reaction->read analyze Calculate Rate of Reaction & Determine IC50 read->analyze

Caption: Workflow for the in vitro SHP2 phosphatase inhibition assay.

Protocol: In Vitro SHP2 Phosphatase Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[1]

    • SHP2 Enzyme: Prepare a working solution of recombinant full-length wild-type SHP2 in Assay Buffer.

    • Activating Peptide: Prepare a working solution of a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide in Assay Buffer.[1][7]

    • Inhibitor: Prepare serial dilutions of the pyrido[1,2-a]pyrimidin-4-one derivative in Assay Buffer with a constant low percentage of DMSO.

    • Substrate: Prepare a working solution of DiFMUP in Assay Buffer.

  • Enzyme Activation: Pre-incubate the SHP2 enzyme with the IRS-1 activating peptide for 20-30 minutes at room temperature.[7]

  • Assay Reaction:

    • Add 5 µL of the serially diluted inhibitor or vehicle control to the wells of a 384-well black microplate.[1]

    • Add 10 µL of the pre-activated SHP2 enzyme solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm) and take kinetic readings every 1-2 minutes for 30-60 minutes.[1]

  • Data Analysis: Determine the initial velocity (rate) of the reaction for each concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

ComponentFinal Concentration (Example)Purpose
Full-length SHP2 0.5 nMEnzyme source
IRS-1 Peptide 500 nMAllosteric activator[7]
DiFMUP ~Km value (e.g., 100 µM)Fluorogenic substrate
Inhibitor 0.001 - 100 µMTest compound
Control SHP099 (known allosteric inhibitor)Positive control for inhibition

Section 3: Mechanistic Cellular Assays

Following confirmation of cytotoxicity and target engagement, the next logical step is to elucidate the mechanism by which the pyrido[1,2-a]pyrimidin-4-one derivatives exert their effects. Key cellular processes to investigate are apoptosis and cell cycle progression.

Apoptosis Induction: Caspase-3/7 Activity

Rationale: Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[9] Luminescent or fluorescent plate-based assays provide a high-throughput method to quantify this activity. The Caspase-Glo® 3/7 assay, for example, uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a light signal.[10]

Protocol: Caspase-3/7 Activity Assay

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the pyrido[1,2-a]pyrimidin-4-one derivative at concentrations around its IC50 value for 24-48 hours. Include vehicle control and a positive control (e.g., staurosporine or camptothecin).[3]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure ("Add-Mix-Measure"):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[10]

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) or express as fold-change relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer compounds exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G0/G1, S, or G2/M), preventing cancer cells from proliferating.[1] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the gold standard for analyzing cell cycle distribution.[10][11]

Workflow for Cell Cycle Analysis

G start Seed & Treat Cells with Test Compound harvest Harvest & Wash Cells (PBS) start->harvest fix Fix Cells (ice-cold 70% Ethanol) harvest->fix stain Stain with PI/RNase Staining Solution fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram (G0/G1, S, G2/M phases) acquire->analyze

Caption: General workflow for cell cycle analysis using propidium iodide staining.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the pyrido[1,2-a]pyrimidin-4-one derivative at 1x and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[9]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Section 4: Downstream Signaling Pathway Analysis

Rationale: SHP2 is a critical upstream regulator of the RAS-MAPK (ERK) and PI3K-AKT signaling pathways.[12][13] Inhibition of SHP2 is expected to decrease the phosphorylation levels of key downstream effectors like ERK and AKT. Western blotting is a fundamental technique to verify this mechanistic link.

Protocol: Western Blot for p-ERK and p-AKT

  • Cell Lysis: Treat cells with the test compound for a short duration (e.g., 1-4 hours) to observe effects on signaling. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and resolve the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), phospho-AKT (Ser473), total ERK1/2, and total AKT overnight at 4°C.[14][15] A loading control like β-actin or GAPDH should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on signaling.

Signaling Pathway Overview

G RTK Receptor Tyrosine Kinase (e.g., EGFR) SHP2 SHP2 RTK->SHP2 activates RAS RAS SHP2->RAS activates RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivative Inhibitor->SHP2

Sources

Application Notes and Protocols for the Development of Novel Therapeutics from 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a "privileged structure," capable of interacting with a diverse range of biological targets. This has led to its exploration in the development of novel therapeutics for various diseases, including cancer, inflammation, and neurological disorders.[1] Derivatives of the broader pyridopyrimidine class have demonstrated a wide array of pharmacological activities, including antidepressant, gastrointestinal protective, and neurotropic effects.[2]

This guide provides a comprehensive overview of the key methodologies and protocols for the development of novel therapeutics based on the this compound scaffold. We will delve into the synthesis of the core structure and its derivatives, strategies for biological screening with a focus on promising targets like SHP2, and the critical steps of hit-to-lead optimization.

Part 1: Synthesis and Library Generation

The foundation of any drug discovery program is the efficient synthesis of a diverse library of compounds. The this compound scaffold is amenable to various synthetic strategies, with multi-component reactions (MCRs) being a particularly powerful approach for generating structural diversity.

Core Scaffold Synthesis: A Multi-Component Approach

A common and efficient method for the synthesis of the related 3,4-dihydropyridin-2(1H)-one core, which serves as a foundational strategy, involves a four-component reaction. This approach offers high atom economy and allows for the rapid generation of a variety of substituted scaffolds.[3][4][5]

Protocol 1: Four-Component Synthesis of Substituted Dihydropyridinone Scaffolds

This protocol is adapted from established multi-component reaction methodologies for similar heterocyclic systems.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Cyclic 1,3-dicarbonyl compound (e.g., dimedone or Meldrum's acid)

  • Arylamine (e.g., aniline)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Ethanol (or other suitable solvent)

  • Catalyst (e.g., acetic acid, optional)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 mmol) and the cyclic 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL), add the arylamine (1.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated to reflux, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Causality behind Experimental Choices:

  • Multi-component Reaction: This strategy is chosen for its efficiency and ability to introduce multiple points of diversity in a single step, which is crucial for building a compound library.

  • Solvent Choice: Ethanol is a common and relatively benign solvent for these types of reactions. The choice of solvent can influence reaction rates and yields.

  • Catalyst: While some MCRs can proceed without a catalyst, the addition of a mild acid like acetic acid can often accelerate the reaction.

Derivatization Strategy

Once the core scaffold is synthesized, further diversification can be achieved through various chemical modifications. This is a critical step in exploring the structure-activity relationship (SAR).

Workflow for Library Derivatization:

SHP2_Pathway RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Ras Activates Inhibitor This compound Derivative Inhibitor->SHP2 Inhibits

Caption: Simplified SHP2 Signaling Pathway in Cancer.

In Vitro Assay Protocols for SHP2 Inhibitors

A tiered screening approach is often employed, starting with a high-throughput primary assay to identify initial hits, followed by more detailed secondary and cellular assays to confirm activity and elucidate the mechanism of action.

Protocol 2: Fluorescence-Based Enzymatic Assay for SHP2 Inhibition

This protocol is a standard method for measuring the enzymatic activity of phosphatases and the inhibitory potential of test compounds.

Materials:

  • Recombinant full-length SHP2 enzyme

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, pH 7.2)

  • Test compounds (dissolved in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the SHP2 enzyme to all wells except the negative controls and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the reaction by adding the DiFMUP substrate to all wells.

  • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular context.

Materials:

  • Cancer cell line expressing SHP2 (e.g., Kyse-520)

  • Test compounds

  • Cell lysis buffer

  • Equipment for SDS-PAGE and Western blotting

  • Primary antibody against SHP2

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specific duration.

  • Harvest and wash the cells.

  • Resuspend the cells in lysis buffer and divide the lysate into several aliquots.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble SHP2 at each temperature by Western blotting.

  • A shift in the melting curve of SHP2 in the presence of the compound indicates target engagement.

Part 3: Hit-to-Lead Optimization

Once initial hits are identified, the process of hit-to-lead optimization begins. This involves synthesizing and testing analogs of the hit compounds to improve their potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how chemical modifications to the scaffold affect its biological activity. For pyrido[1,2-a]pyrimidin-4-one derivatives targeting SHP2, specific structural features have been shown to be important for activity. For instance, the introduction of a sulfur atom as a linker can enhance flexibility and improve inhibitory activity. [6] Table 1: Representative SAR Data for Pyrido[1,2-a]pyrimidin-4-one SHP2 Inhibitors

CompoundR1-GroupR2-GroupSHP2 IC50 (µM)
13a PhenylH0.250
14i Thiophenyl-linked arylH0.104

Data is illustrative and based on findings for similar scaffolds. [6]

In Vivo Efficacy Studies

Promising lead compounds must be evaluated in animal models to assess their efficacy and safety.

Protocol 4: Xenograft Mouse Model for Anticancer Activity

This protocol outlines a general procedure for evaluating the in vivo anticancer activity of a lead compound.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., HCT-116)

  • Lead compound

  • Vehicle for administration (e.g., a solution of DMSO, PEG300, and saline)

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the lead compound or vehicle to the mice according to a pre-determined dosing schedule (e.g., daily oral gavage).

  • Monitor the tumor size and body weight of the mice regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic Considerations:

Preliminary pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the lead compound. This information is vital for determining the appropriate dosing regimen for efficacy studies. For some pyridopyrimidine derivatives, good oral bioavailability has been observed. [1][7]

ADMET Profiling

In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are performed to predict the drug-like properties of the lead compounds and identify potential liabilities early in the drug discovery process.

Key ADMET Parameters to Evaluate:

  • Solubility: Affects absorption.

  • Permeability: Ability to cross cell membranes.

  • Metabolic Stability: Resistance to breakdown by liver enzymes.

  • CYP450 Inhibition: Potential for drug-drug interactions.

  • hERG Inhibition: Potential for cardiotoxicity.

  • Toxicity: General cellular toxicity.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Through a systematic approach involving efficient synthesis, targeted biological screening, and rigorous hit-to-lead optimization, it is possible to unlock the full therapeutic potential of this privileged chemical scaffold. The protocols and strategies outlined in this guide provide a solid framework for researchers and drug development professionals to advance their discovery programs in this exciting area of medicinal chemistry.

References

  • Chem-Impex. This compound. [Link]

  • Shaabani, A., et al. Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate. ACS Combinatorial Science. 2011, 13(4), 421-426. [Link]

  • Zhang, T., et al. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters. 2015, 6(4), 413-418. [Link]

  • Alvarez, F. A., et al. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. 2022. [Link]

  • Sathish Kumar, M. & Vijey Aanandhi, M. An Insight into the Therapeutic Potential of Pyridopyrimidines as Anticancer Agents. Research Journal of Pharmacy and Technology. 2018, 11(4), 1634-1640. [Link]

  • Abdel-Gawad, H., et al. Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. BioNanoScience. 2023. [Link]

  • ResearchGate. Pyrido[1,2-a]pyrimidine scaffold containing Drugs. [Link]

  • Yadav, P., et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. 2023, 14(3), 405-442. [Link]

  • Abo-Neima, S. E., et al. Pyrimidine hybrids with in vivo anticancer therapeutic potential. ResearchGate. 2023. [Link]

  • Meti, G., et al. Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. 2015, 3(2), 277-287. [Link]

  • Semantic Scholar. Pyridopyrimidines as Anticancer Agents. [Link]

  • El-Sayed, N. N. E., et al. Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives. ResearchGate. 2015. [Link]

  • Suarez, M., et al. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. 2022, 27(16), 5198. [Link]

  • Gayo, L. M., et al. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. 2021, 26(11), 3322. [Link]

  • ResearchGate. A Three-Component Synthesis of Pyrido[2,3-d]pyrimidines. [Link]

  • Wang, F., et al. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. 2024, 151, 107661. [Link]

  • PubChem. 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. [Link]

  • Telvekar, V. N., et al. Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. Der Pharma Chemica. 2016, 8(3), 146-151. [Link]

  • Yadav, P., et al. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. 2023, 14(3), 405-442. [Link]

  • Li, X., et al. Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Current Organic Chemistry. 2024. [Link]

  • Le-Dévéhat, F., et al. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. 2016, 21(9), 1233. [Link]

  • El-Gazzar, M. G., et al. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Helvetica Chimica Acta. 2023, 106(10), e202300085. [Link]

  • Netzwerk Genomische Medizin Lungenkrebs. Personalized therapy of lung cancer cokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. [Link]

Sources

Recrystallization procedure for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one purification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Recovery of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one via Optimized Recrystallization

Introduction: The Imperative for Purity in Pyrido[1,2-a]pyrimidin-2-one Research

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical development.[1] Its derivatives are explored as potential anti-inflammatory and anti-cancer agents, making it a valuable building block in the synthesis of novel therapeutics.[1][2] The biological efficacy and safety of any synthesized compound are directly contingent on its purity. Impurities, such as starting materials, by-products, or residual solvents, can confound biological assays and introduce toxicity.

Recrystallization is a powerful and economical purification technique for crystalline solids that predates modern chromatography but often yields purity levels that are difficult to achieve by other means.[3] The technique hinges on the principle of differential solubility: a properly chosen solvent will dissolve the target compound and its impurities at an elevated temperature, and upon controlled cooling, will selectively deposit the target compound as a highly ordered crystal lattice, leaving impurities behind in the solution (mother liquor).[4][5]

This document provides a detailed protocol and the underlying scientific rationale for the purification of this compound, designed for researchers in organic synthesis and drug development.

The Principle of Recrystallization: A Thermodynamic Perspective

Recrystallization is fundamentally a process of thermodynamic equilibration.[5] A crystal lattice is the most thermodynamically stable arrangement for a pure compound. During slow, controlled cooling, molecules of this compound will preferentially associate with each other, building a uniform crystal lattice that excludes structurally dissimilar impurity molecules.[4] Rapid precipitation, in contrast, traps impurities within an amorphous solid or a poorly formed crystal structure.[6] Therefore, the success of this protocol is critically dependent on the careful selection of a solvent system and a controlled rate of cooling.

Critical Step: Solvent System Selection

The choice of solvent is the most critical variable in developing a successful recrystallization protocol. An ideal solvent for this purpose should exhibit a high-temperature coefficient for the solute, meaning it dissolves the compound well when hot but poorly at ambient or cold temperatures.[4]

For a heterocyclic compound like this compound, a range of polar solvents should be screened. The following table provides a starting point for solvent screening.

Table 1: Potential Solvents for Screening

SolventClassBoiling Point (°C)Rationale & Potential Issues
Isopropanol Polar Protic82.6Often a good first choice for moderately polar heterocycles.
Ethanol Polar Protic78.4Similar to isopropanol; sometimes provides different crystal morphology. A research paper notes its use for other pyridopyrimidinone derivatives.[7]
Ethyl Acetate Polar Aprotic77.1Good dissolving power; its lower polarity may be suitable if the compound is less polar than anticipated.
Acetone Polar Aprotic56.0High volatility can be problematic (solvent loss during heating), but can be an excellent solvent.
Water Polar Protic100.0Unlikely to work alone due to the organic nature of the scaffold, but is an excellent anti-solvent in a mixed system (e.g., with Ethanol or Isopropanol).
Hexane/Heptane Non-polar~69 / ~98Will likely show poor solubility at all temperatures.[6] Primarily useful as an anti-solvent in a two-solvent system.[8][9]
Protocol for Solvent Screening (Microscale)
  • Place ~20-30 mg of the crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition. Note the solubility. If it dissolves readily, the solvent is unsuitable for a single-solvent recrystallization.

  • If insoluble at room temperature, heat the mixture in a sand bath or heating block while continuing to add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A dense crop of fine, powdery, or needle-like crystals indicates a successful test.

Detailed Recrystallization Workflow

The following workflow outlines the complete procedure, from crude solid to purified, dry crystals. This process is also visualized in the flowchart below.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying crude Crude Solid in Flask add_solvent Add Minimum Volume of Hot Recrystallization Solvent crude->add_solvent Heat to near boiling hot_solution Hot, Saturated Solution add_solvent->hot_solution Ensure complete dissolution insoluble_check Insoluble Impurities Present? hot_solution->insoluble_check hot_filter Perform Hot Gravity Filtration insoluble_check->hot_filter Yes clear_solution Clear, Hot Saturated Solution insoluble_check->clear_solution No hot_filter->clear_solution cool_rt Slowly Cool to Room Temperature clear_solution->cool_rt ice_bath Cool in Ice-Water Bath cool_rt->ice_bath Induce further crystallization crystals Crystal Formation (Suspension) ice_bath->crystals vac_filter Collect Crystals via Vacuum Filtration crystals->vac_filter wash Wash with Minimal Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry pure_product Pure, Dry Crystalline Product dry->pure_product

Caption: Workflow for the purification of this compound.

Experimental Protocol
  • Dissolution of the Crude Solid:

    • Place the crude this compound into an Erlenmeyer flask (its narrow neck minimizes solvent evaporation).

    • Add a boiling chip or a magnetic stir bar.

    • Add the chosen solvent (e.g., isopropanol) in small portions while heating the flask on a hot plate. Bring the solvent to a gentle boil.

    • Continue adding hot solvent dropwise until the solid is completely dissolved. Causality: Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing product recovery.[8] An excess of solvent will lead to a lower yield.[4]

  • Decolorization and Hot Filtration (If Necessary):

    • If the hot solution is colored by high-molecular-weight impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount (~1-2% w/w) of activated charcoal.

    • Reheat the solution to boiling for a few minutes. Causality: The activated charcoal adsorbs colored impurities onto its high-surface-area matrix.[4]

    • If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product on the funnel.[8]

  • Crystallization:

    • Cover the flask with a watch glass and allow the clear, hot solution to cool slowly and undisturbed on the benchtop to room temperature. Causality: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling promotes the formation of small, less pure crystals or amorphous solids.[6]

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield. Causality: The solubility of the product is significantly lower at 0-4 °C, forcing more of it out of the solution.[4]

  • Collection and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent. Causality: The wash step removes any residual mother liquor containing dissolved impurities from the crystal surfaces. Using ice-cold solvent minimizes the redissolving of the purified product.[5]

  • Drying:

    • Allow the crystals to dry on the filter funnel by pulling air through them for several minutes.

    • For complete drying, transfer the crystals to a watch glass and allow them to air dry, or place them in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Issues

ProblemLikely CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add slightly more hot solvent, and ensure a slower cooling rate. If the problem persists, a different solvent system is required.[6]
No Crystals Form The solution is not sufficiently saturated (too much solvent was added), or nucleation is slow.Try to induce crystallization by scratching the inside of the flask with a glass rod below the solvent line or by adding a "seed" crystal of the pure compound. If this fails, boil off some solvent to re-saturate the solution and cool again.
Low Recovery Too much solvent was used; crystals were washed with room-temperature solvent; premature crystallization during hot filtration.Optimize the solvent volume in a subsequent attempt. Ensure washing solvent is ice-cold. Ensure filtration apparatus is properly pre-heated.
Product is Still Impure The impurity has a very similar solubility profile to the product.A second recrystallization with a different solvent system may be effective. If impurities persist, an alternative purification method like column chromatography may be necessary.[6][10]

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the purification of this compound. By carefully selecting a solvent system and controlling the thermodynamic parameters of the process, researchers can achieve high levels of purity essential for reliable downstream applications in drug discovery and chemical biology. The principles and troubleshooting steps outlined herein offer a robust framework for optimizing the recovery of this and other crystalline heterocyclic compounds.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (2023-02-28).
  • Recrystallization and Crystallization. (n.d.).
  • Recrystallization - Single Solvent. (n.d.).
  • Recrystallization (chemistry) - Wikipedia. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC - NIH. (n.d.).
  • Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives - Benchchem. (n.d.).
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. (2022-06-30).
  • This compound - Chem-Impex. (n.d.).
  • 9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one - Chem-Impex. (n.d.).
  • Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products - Benchchem. (n.d.).
  • 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one | C8H8N2O | CID 79500 - PubChem. (n.d.).
  • Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives - ResearchGate. (2015-01-01).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one and its derivatives. This scaffold is a cornerstone in medicinal chemistry, serving as a key intermediate for various pharmaceuticals, including agents targeting neurological disorders and cancers.[1][2] However, achieving high, reproducible yields can be challenging. This guide provides in-depth, experience-driven answers to common issues encountered in the laboratory, moving beyond simple procedural steps to explain the underlying chemical principles that govern reaction outcomes.

Section 1: Foundational Principles & Reaction Mechanism

A solid understanding of the reaction mechanism is the first step toward effective troubleshooting. Most common syntheses of this scaffold rely on a tandem reaction sequence.

FAQ 1: What is the primary reaction mechanism for this synthesis, and what are the rate-determining steps?

The most prevalent and efficient route to the this compound core is a domino reaction that begins with an aza-Michael addition (also known as a conjugate addition) of an amine to an electron-deficient alkene, followed by an intramolecular cyclization .[3][4][5]

The Mechanism Unpacked:

  • Aza-Michael Addition: The synthesis is typically initiated by the nucleophilic attack of the exocyclic nitrogen of a 2-aminopyridine derivative onto the β-carbon of an α,β-unsaturated carbonyl compound (like an acrylate or acrylamide). This forms a C-N bond and generates a zwitterionic intermediate.[4][5] This step is often the key to the entire synthesis, and its efficiency can be highly dependent on the nucleophilicity of the amine and the electrophilicity of the Michael acceptor.

  • Intramolecular Cyclization (Lactamization): The endocyclic nitrogen of the pyridine ring then acts as a nucleophile, attacking the carbonyl carbon (often an ester or amide) of the newly formed adduct. This intramolecular acyl substitution results in the formation of the six-membered dihydropyrimidinone ring, eliminating a small molecule (e.g., alcohol from an ester).

The overall success and yield depend on the delicate balance between these two steps. A sluggish Michael addition will stall the reaction, while a slow cyclization can allow for side reactions to occur.

Reaction_Mechanism Reactants 2-Aminopyridine + α,β-Unsaturated Ester Intermediate Aza-Michael Adduct (Zwitterionic Intermediate) Reactants->Intermediate Aza-Michael Addition Product 3,4-Dihydro-2H-pyrido[1,2-a] pyrimidin-2-one Intermediate->Product Intramolecular Cyclization (Lactamization)

Caption: General mechanism for the synthesis of the target scaffold.

Section 2: Troubleshooting Low Reaction Yields

Low yield is the most frequently reported issue. The solution often lies in systematically evaluating each reaction parameter.

FAQ 2: My reaction yield is consistently low (<40%). What are the most common causes and how do I troubleshoot them?

A low yield is a symptom, not the root cause. The underlying issues typically fall into three categories: suboptimal reaction conditions, poor reagent quality, or competing side reactions. Use the following workflow to diagnose the problem.

Troubleshooting_Workflow Start Problem: Consistently Low Yield (<40%) Check_Reagents 1. Verify Reagent Quality - Purity of 2-aminopyridine? - Inhibitor in acrylate? - Anhydrous solvent? Start->Check_Reagents Check_Conditions 2. Analyze Reaction Conditions - Is the catalyst appropriate? - Is the solvent optimal? - Is temperature correct? Check_Reagents->Check_Conditions Reagents OK Sol_Reagents Solution: - Purify starting materials - Use freshly distilled/anhydrous solvents Check_Reagents->Sol_Reagents Impurities found Analyze_TLC 3. Analyze Reaction Mixture - Multiple spots on TLC? - Starting material remaining? Check_Conditions->Analyze_TLC Conditions OK Sol_Conditions Solution: - Screen solvents (see Table 1) - Screen catalysts (see Table 2) - Adjust temperature/time Check_Conditions->Sol_Conditions Conditions suboptimal Sol_Side_Reactions Solution: - Identify byproducts (LC-MS) - Adjust reagent stoichiometry - Lower temperature to improve selectivity Analyze_TLC->Sol_Side_Reactions Side products observed

Caption: A systematic workflow for troubleshooting low product yields.

FAQ 3: How significantly does solvent choice impact the reaction yield?

Solvent choice is critical and can be the single most effective parameter to optimize. Early syntheses using ethanol often reported modest yields (54-75%), while switching to more strategic solvents can dramatically improve outcomes.[6][7]

Causality:

  • Polarity: Solvents must be polar enough to solubilize the starting materials and intermediates.

  • Boiling Point: Higher boiling points allow for higher reaction temperatures, which can accelerate the intramolecular cyclization step.

  • Catalytic Role: Some solvents, like glacial acetic acid, can also act as a catalyst, protonating the carbonyl group of the Michael acceptor and increasing its electrophilicity.[7]

  • Green Chemistry: Water has emerged as a highly effective and environmentally benign solvent, in some cases providing yields greater than 90%.[6][7]

Table 1: Comparison of Solvent Systems for Dihydropyridone Synthesis

Solvent Typical Catalyst Temperature Reported Yield Range (%) Key Insights & References
Ethanol Pyridine / None Reflux 55 - 75% A common starting point, but often suboptimal.[6][7]
Water Ammonium Carbonate Reflux 90 - 96% Excellent, green alternative. Yields can be significantly higher than in organic solvents.[6][7]
Acetic Acid None (self-catalyzing) Reflux Moderate to High The acidic nature of the solvent catalyzes the reaction and aids in the decarboxylation step in related syntheses.[7]

| Solvent-Free | SiO₂-Pr-SO₃H | 80-100 °C | 78 - 93% | Environmentally friendly and often requires shorter reaction times.[6][7] |

FAQ 4: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?

The presence of multiple byproducts points towards issues with reaction control and selectivity. Common culprits include:

  • Unreacted Starting Materials: The most obvious spots. This indicates an incomplete reaction, which could be due to insufficient heating, short reaction time, or an ineffective catalyst.

  • Stable Michael Adduct: If the initial aza-Michael addition is fast but the subsequent cyclization is slow, the intermediate adduct can accumulate. This is common at lower temperatures or with less reactive carbonyl groups.

    • Solution: Increase the reaction temperature or time. Consider using a microwave reactor to specifically accelerate the cyclization step.[8]

  • Polymerization: α,β-unsaturated compounds, particularly acrylates, can polymerize under thermal or catalytic conditions.

    • Solution: Add the acrylate slowly to the reaction mixture containing the aminopyridine. Ensure the starting acrylate is fresh and contains a polymerization inhibitor.

  • Bis-addition: Primary amines can potentially react with two equivalents of the Michael acceptor, though this is less common in this specific intramolecular cyclization.[5]

Section 3: Protocol Optimization & Advanced Techniques

Once you have a baseline yield, further improvements can be made by refining your protocol and employing modern synthetic technologies.

FAQ 5: Can non-conventional heating methods improve my results?

Absolutely. Both microwave (MW) and ultrasound irradiation are powerful tools for optimizing this synthesis.

  • Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes.[8] The rapid, uniform heating often enhances yields by minimizing the formation of thermal degradation byproducts. In a comparative study, a reaction that required hours under conventional heating was completed in 40 minutes using microwave irradiation at 120°C.[8]

  • Ultrasound-Assisted Synthesis: Sonication promotes the reaction through acoustic cavitation, which creates localized high-pressure and high-temperature zones. This can lead to higher yields under milder overall conditions compared to conventional reflux.[7]

FAQ 6: My purification is cumbersome and leads to product loss. What are the best practices for isolation?

Product loss during purification can falsely appear as a low reaction yield.

  • Crystallization: If the product is a stable, crystalline solid and the impurities have different solubility profiles, direct crystallization from the crude reaction mixture is the most efficient method. Cool the reaction mixture, and if a precipitate forms, filter it. The choice of solvent is key; consider solvent systems like ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: If crystallization is ineffective due to oily products or similarly soluble impurities, flash chromatography is necessary.

    • General Guidance: The pyridopyrimidinone core is moderately polar.

    • Recommended Eluent System: Start with a gradient of ethyl acetate in hexanes or dichloromethane in methanol. For example, a gradient from 20% to 50% ethyl acetate in hexanes is a good starting point.

    • Minimizing Loss: Use a wider diameter column for better separation and run it quickly to minimize band broadening and time on silica, which can sometimes degrade sensitive compounds.

Appendix A: Optimized Experimental Protocol

This protocol is a synthesized example based on high-yield procedures reported in the literature, particularly those leveraging water as a solvent.[6][7]

High-Yield Synthesis of a 3,4-Dihydropyridone Derivative in Water

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-aminopyridine derivative (10 mmol), the β-keto-ester (10 mmol), and the selected aldehyde (10 mmol).

  • Solvent and Catalyst Addition: Add deionized water (30 mL) followed by ammonium carbonate (12 mmol).

  • Reaction: Heat the mixture to reflux (100°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using 1:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 15 mL).

    • Dry the solid product under vacuum to obtain the crude product.

  • Purification: If necessary, recrystallize the crude product from ethanol to yield the pure 3,4-dihydropyridone derivative. Yields for this procedure are often in the 90-96% range.[6]

References

Technical Support Center: Synthesis of Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The synthesis of pyridopyrimidines is a cornerstone of medicinal chemistry, yielding a class of heterocyclic compounds with a broad spectrum of biological activities, including applications as kinase inhibitors and anticancer agents. However, the path to these valuable molecules is often fraught with challenges, primarily in the form of side reactions that can significantly impact yield, purity, and scalability. This technical support center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of pyridopyrimidine synthesis. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common side reactions, offering field-proven insights to help you optimize your synthetic strategies and achieve your research goals.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a significant amount of a dimeric byproduct in my reaction between an aminopyridine and a β-ketoester. How can I minimize this?

Answer:

This is a classic issue in pyridopyrimidine synthesis, often arising from the self-condensation of the β-ketoester or the reaction of the aminopyridine with two molecules of the ketoester. The formation of this dimeric impurity is highly dependent on the reaction conditions.

Causality of Dimer Formation:

The primary driver for dimerization is often the reaction temperature and the rate of addition of the reactants. At elevated temperatures, the β-ketoester can undergo self-condensation, especially in the presence of a base. Alternatively, if the aminopyridine is not sufficiently reactive or is present in a lower concentration, the initially formed enamine intermediate can react with a second molecule of the β-ketoester before cyclization.

Troubleshooting Protocol:

  • Temperature Control: Maintain a lower reaction temperature, typically in the range of 80-100 °C, to disfavor the self-condensation pathway.

  • Controlled Addition: Add the β-ketoester dropwise to a solution of the aminopyridine. This ensures that the aminopyridine is always in excess, promoting the desired 1:1 reaction.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Aprotic solvents like dioxane or toluene are generally preferred as they can facilitate the removal of water via a Dean-Stark trap, driving the reaction towards the desired product.

  • Catalyst Selection: While often run under thermal conditions, the use of a mild acid catalyst, such as p-toluenesulfonic acid (p-TSA), can promote the initial condensation and subsequent cyclization at lower temperatures, minimizing side reactions.

Experimental Workflow for Minimizing Dimerization:

cluster_reagents Reactant Preparation cluster_reaction Controlled Reaction cluster_workup Workup & Purification Aminopyridine Aminopyridine in Dioxane ReactionVessel Reaction Vessel (80-100 °C) Aminopyridine->ReactionVessel Ketoester β-Ketoester Ketoester->ReactionVessel Dropwise Addition Purification Column Chromatography ReactionVessel->Purification Crude Product Product Pure Pyridopyrimidine Purification->Product

Caption: Workflow for minimizing dimer formation.

FAQ 2: My final pyridopyrimidine product is contaminated with an N-oxide impurity. What is the source of this, and how can I prevent it?

Answer:

The formation of N-oxides is a common issue when working with nitrogen-containing heterocycles, including pyridopyrimidines. This side reaction is typically caused by the presence of an oxidizing agent in the reaction mixture or during workup.

Mechanistic Insight into N-Oxide Formation:

The pyridine nitrogen in the pyridopyrimidine ring system is susceptible to oxidation. Common oxidizing agents can include atmospheric oxygen (especially at elevated temperatures), peroxides present in solvents like THF or diethyl ether, or even certain reagents used in the synthesis.

Prevention and Remediation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or peroxide-free solvents. A simple test for peroxides can be performed using commercially available test strips.

  • Reagent Purity: Ensure that all reagents are pure and free from oxidizing contaminants.

  • Reductive Workup: If N-oxide formation is unavoidable, a mild reductive workup can be employed to convert the N-oxide back to the desired pyridopyrimidine. A common method is treatment with triphenylphosphine (PPh₃) or sodium dithionite (Na₂S₂O₄).

Troubleshooting Decision Tree for N-Oxide Formation:

Start N-Oxide Detected? Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere Yes Pure_Product Pure Pyridopyrimidine Start->Pure_Product No Check_Solvents Check Solvents for Peroxides Inert_Atmosphere->Check_Solvents Reductive_Workup Consider Reductive Workup (e.g., PPh3) Check_Solvents->Reductive_Workup If N-Oxide Persists Reductive_Workup->Pure_Product

Caption: Decision tree for addressing N-oxide impurities.

FAQ 3: I am attempting a Suzuki coupling on a halogenated pyridopyrimidine, but I am getting significant dehalogenation. How can I improve the yield of the desired coupled product?

Answer:

Dehalogenation is a well-documented side reaction in palladium-catalyzed cross-coupling reactions, including the Suzuki coupling. This occurs when the halo-pyridopyrimidine intermediate undergoes protonolysis instead of reacting with the boronic acid.

Understanding the Dehalogenation Pathway:

The dehalogenation side reaction is often promoted by factors that favor the protonation of the organopalladium intermediate. These can include the presence of water in the reaction mixture, the choice of base, and the reaction temperature.

Strategies to Minimize Dehalogenation:

StrategyRationale
Use Anhydrous Conditions Minimize the source of protons that can lead to dehalogenation.
Choice of Base Use a non-nucleophilic, anhydrous base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
Ligand Selection Employ bulky, electron-rich phosphine ligands that can accelerate the rate of reductive elimination, favoring the desired coupling over dehalogenation.
Lower Reaction Temperature Running the reaction at the lowest effective temperature can help to disfavor the dehalogenation pathway.

Step-by-Step Protocol for Optimized Suzuki Coupling:

  • Drying: Thoroughly dry all glassware and reagents. Use anhydrous solvents.

  • Inert Atmosphere: Assemble the reaction under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To a solution of the halo-pyridopyrimidine and boronic acid in an anhydrous solvent (e.g., dioxane), add the palladium catalyst, ligand, and base.

  • Degassing: Degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Heating: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, filter through a pad of celite, and proceed with standard aqueous workup and purification.

References

  • Synthesis and biological applications of pyridopyrimidines. European Journal of Medicinal Chemistry, [Link]

  • Recent advances in the synthesis of pyridopyrimidines. RSC Advances, [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles. Chemical Reviews, [Link]

Technical Support Center: Purification of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshooting strategies for common challenges encountered during the purification of this pharmaceutically relevant heterocyclic compound.[1] This resource offers a structured question-and-answer format to directly address specific experimental issues, ensuring you can achieve the desired purity and yield in your synthetic work.

I. Understanding the Core Purification Challenges

The purification of this compound can be complicated by the presence of several types of impurities, including unreacted starting materials, isomeric byproducts, and polymeric or tarry substances. The polar nature of the target compound also requires careful selection of chromatographic and recrystallization conditions. This guide will walk you through proven strategies to tackle these issues head-on.

II. Troubleshooting Guide & FAQs

A. Dealing with Unreacted Starting Materials

A common starting material for the synthesis of this compound is 2-aminopyridine. Due to its basic nature, its removal from the final product requires specific strategies.

Question: My crude product is contaminated with unreacted 2-aminopyridine. What is the most effective way to remove it?

Answer: The basicity of 2-aminopyridine allows for its selective removal through acid-base extraction. This is often the most straightforward and scalable method.[2]

Here's the underlying principle: By washing an organic solution of your crude product with an aqueous acid, the basic 2-aminopyridine is protonated to form a water-soluble pyridinium salt. This salt will then partition into the aqueous layer, leaving your more neutral product in the organic phase.

Experimental Protocol: Acid-Base Extraction for 2-Aminopyridine Removal

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl).

  • Separation: Gently shake the funnel, allowing the layers to separate. Drain the lower aqueous layer containing the pyridinium salt.

  • Repeat: Repeat the acid wash two more times to ensure complete removal of the 2-aminopyridine.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of 2-aminopyridine.

Troubleshooting Common Issues in Acid-Base Extraction:

Issue Solution
Emulsion Formation Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.[2]
Product is Acid-Sensitive Use a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of citric acid. A saturated copper sulfate (CuSO₄) solution can also be used, as it forms a water-soluble complex with pyridine derivatives.[2]
Incomplete Removal of 2-Aminopyridine Increase the number of acidic washes. Three to five washes are often more effective than a single large-volume wash. Ensure the pH of the aqueous layer is acidic after each wash.[2]

For larger scale purifications or when dealing with small-sized pyridylaminated derivatives, cation-exchange chromatography can be a highly efficient alternative for removing excess 2-aminopyridine.[3]

B. Chromatographic Purification

Flash column chromatography is a powerful technique for separating this compound from closely related impurities.

Question: What are the recommended starting conditions for flash column chromatography to purify this compound?

Answer: Given the polar nature of the target compound, a polar stationary phase like silica gel is appropriate. The mobile phase should be a mixture of a non-polar and a polar solvent, with the polarity gradually increasing to elute the compounds.

A good starting point for developing a method is to use Thin Layer Chromatography (TLC) to screen for an effective solvent system. The ideal solvent system should provide a retention factor (Rf) of 0.3 to 0.7 for the desired compound and a clear separation from impurities.[4]

Workflow for Developing a Column Chromatography Method:

Caption: Workflow for Column Chromatography Method Development.

Recommended Solvent Systems for Polar Heterocycles:

  • Ethyl Acetate/Hexane: A standard and versatile system. Start with a low percentage of ethyl acetate and gradually increase the polarity.

  • Methanol/Dichloromethane: Suitable for more polar compounds. It is advisable to keep the methanol concentration below 10% to avoid dissolving the silica gel.[5]

  • Acetone/Hexane: Another effective combination for compounds of intermediate polarity.

Pro-Tip: If your compound is basic and shows tailing on the silica gel column, adding a small amount (1-3%) of triethylamine to your solvent system can help to neutralize the acidic silica gel and improve peak shape.[5]

C. Recrystallization Strategies

Recrystallization is an excellent final purification step to obtain highly pure, crystalline this compound.

Question: I am struggling to find a suitable solvent for the recrystallization of my product. What is a systematic approach to solvent selection?

Answer: The key to successful recrystallization is to find a solvent in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6][7]

Systematic Approach to Recrystallization Solvent Selection:

  • "Like Dissolves Like": Consider the polarity of your compound. As this compound is a polar molecule, polar solvents are a good starting point.

  • Solubility Testing:

    • Place a small amount of your crude product in a test tube.

    • Add a few drops of a single solvent and observe the solubility at room temperature.

    • If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot.[7]

    • Allow the solution to cool. The formation of crystals upon cooling indicates a promising solvent.

  • Common Solvents for Polar Heterocycles:

    • Ethanol

    • Methanol

    • Acetone

    • Ethyl Acetate

    • Water (for highly polar compounds)[8]

  • Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective. This involves a "good" solvent in which the compound is soluble at all temperatures and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[9]

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise until the solution becomes cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

General Recrystallization Protocol:

Caption: General Protocol for Recrystallization.

D. Identification of Impurities

Question: How can I identify the impurities in my sample?

Answer: A combination of spectroscopic techniques is essential for the structural elucidation of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of your main product and any impurities. Advanced 2D NMR techniques can provide further structural information for more complex impurity structures.[10][11]

  • Mass Spectrometry (MS): Provides the molecular weight of your compound and any impurities, which is crucial for determining their molecular formulas.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of your sample and to isolate impurities for further characterization.

By comparing the spectral data of your purified product with that of the crude material and known starting materials, you can often identify the major impurities.

III. Conclusion

The successful purification of this compound relies on a systematic and informed approach to addressing the specific challenges posed by this class of compounds. By understanding the nature of potential impurities and applying the appropriate purification techniques, researchers can consistently obtain high-purity material for their downstream applications. This guide provides a foundation of expert knowledge to troubleshoot common issues and optimize your purification workflows.

IV. References

  • Lee, K. B., & Lee, Y. C. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 358-363.

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning.

  • Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(21), 2498-2533.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • Indian Institute of Technology Kanpur. (n.d.). Recrystallization.

  • MDPI. (2021). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Polymers, 13(16), 2741.

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography.

  • Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science Publishers.

  • National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.

  • ACS Publications. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(12), 2758–2765.

  • BenchChem. (n.d.). How to remove pyridine from a reaction mixture.

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16671.

  • National Center for Biotechnology Information. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines.

  • National Center for Biotechnology Information. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR.

  • National Center for Biotechnology Information. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

  • PubChem. (n.d.). 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one.

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography.

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyyridopyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic routes. Pyridopyrimidines are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, and mastering their synthesis is key to advancing novel therapeutic discoveries.[1][2][3] This resource is structured to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of pyridopyrimidines, providing concise answers and directing you to more detailed troubleshooting where necessary.

Q1: What are the most common strategies for synthesizing the pyridopyrimidine core?

A1: The synthesis of pyridopyrimidines can be broadly categorized into several effective strategies, depending on the desired substitution pattern and available starting materials. The most prevalent methods include:

  • Two-Component Reactions: These often involve the condensation of a pre-functionalized pyridine with a pyrimidine precursor or vice-versa.

  • Three-Component Reactions: A highly efficient approach where a pyridine precursor, a pyrimidine precursor, and another reactant are combined in a one-pot synthesis. This method is favored for its atom economy and ability to rapidly generate diverse libraries of compounds.[4][5]

  • Multi-Component Reactions (MCRs): Similar to three-component reactions, MCRs involve the simultaneous reaction of three or more starting materials to form the pyridopyrimidine scaffold in a single step.

  • Intramolecular Cyclization: This strategy involves the cyclization of a linear precursor that already contains both the pyridine and pyrimidine moieties, or precursors that will form them upon cyclization.

The choice of strategy will depend on factors such as the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

Q2: How do I choose the right catalyst for my pyridopyrimidine synthesis?

A2: Catalyst selection is a critical parameter that can significantly influence reaction yield, time, and selectivity. The optimal catalyst depends on the specific reaction mechanism. Common classes of catalysts include:

  • Acid Catalysts: Brønsted acids (e.g., HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, FeCl₃) are frequently used to activate carbonyl groups and facilitate cyclization and dehydration steps.[6][7]

  • Base Catalysts: Bases like piperidine or sodium ethoxide are often employed in condensation reactions to deprotonate acidic methylene groups.[8]

  • Metal-Based Catalysts: Palladium catalysts are used in cross-coupling reactions to form C-C and C-N bonds, enabling the synthesis of complex pyridopyrimidines.[9] Nano-catalysts, such as those based on iron, copper, or zinc oxides, are gaining prominence due to their high efficiency, reusability, and often milder reaction conditions.[4][5]

Screening a small panel of catalysts is often a prudent first step in optimizing a new pyridopyrimidine synthesis.

Q3: What are the key reaction parameters to consider for optimization?

A3: Beyond catalyst selection, several other parameters must be carefully controlled to achieve optimal results:

  • Temperature: Reaction temperature can dramatically affect reaction rates and the formation of byproducts. While some reactions proceed well at room temperature, others require heating to overcome activation barriers.[10][11][12] However, excessive heat can lead to decomposition or the formation of unwanted side products.

  • Solvent: The choice of solvent is crucial for ensuring that all reactants are sufficiently soluble and for influencing the reaction pathway.[10] Common solvents for pyridopyrimidine synthesis include ethanol, dimethylformamide (DMF), and toluene.[1][13] In some cases, solvent-free conditions can lead to improved yields and are more environmentally friendly.[14]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[6][10] Insufficient reaction time will result in low conversion, while prolonged times can lead to product degradation.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during pyridopyrimidine synthesis.

Problem 1: Low or No Product Yield

Low or no yield of the desired pyridopyrimidine is one of the most common challenges. The following decision tree can help you systematically troubleshoot this issue.

G cluster_optimization Optimization Strategies start Low/No Yield Observed check_sm Verify Starting Material Purity & Stoichiometry start->check_sm check_reagents Confirm Reagent & Catalyst Activity check_sm->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions optimize_catalyst Screen Different Catalysts & Loadings check_reagents->optimize_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_solvent Screen Different Solvents check_conditions->optimize_solvent characterize_mixture Analyze Crude Reaction Mixture (LC-MS, NMR) check_conditions->characterize_mixture side_products Side Products Identified? characterize_mixture->side_products no_reaction No Reaction Occurred? characterize_mixture->no_reaction decomposition Starting Material Decomposition? characterize_mixture->decomposition yes Proceed with optimization side_products->yes Address side reaction pathway no Re-evaluate synthetic route side_products->no no_reaction->yes Increase reactivity (higher temp, stronger catalyst) no_reaction->no decomposition->yes Use milder conditions (lower temp, different catalyst) decomposition->no

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:

  • Verify Starting Material Purity and Stoichiometry: Impurities in starting materials can inhibit the reaction or lead to side products. Ensure all reactants are of high purity and that the stoichiometry is correct.

  • Confirm Reagent and Catalyst Activity: Catalysts can degrade over time. If using a previously opened bottle, consider using a fresh batch. Ensure that any reagents prepared in-house are of the correct concentration and activity.

  • Review Reaction Conditions:

    • Temperature: Ensure the reaction is being conducted at the optimal temperature. If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, if decomposition is observed, lowering the temperature is advised.[10][12]

    • Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion.[6]

    • Solvent: The choice of solvent can significantly impact solubility and reactivity. Consider screening a range of solvents with different polarities.[7][10]

  • Analyze the Crude Reaction Mixture: Use techniques like LC-MS and NMR to identify the components of the crude reaction mixture. This can help determine if side products have formed, if the starting materials are unreacted, or if the product has decomposed.

Problem 2: Formation of Side Products

The formation of side products can complicate purification and reduce the yield of the desired pyridopyrimidine.

Q: I observe an unexpected, often fluorescent, byproduct in my reaction. What is it and how can I avoid it?

A: A common fluorescent byproduct, particularly in reactions analogous to the Biginelli reaction, is a Hantzsch-type 1,4-dihydropyridine. This occurs when two equivalents of a β-dicarbonyl compound react with an aldehyde and an ammonia source (which can be formed from the decomposition of urea at higher temperatures), competing with the desired pyridopyrimidine formation pathway.[6]

Mitigation Strategies:

  • Lower the Reaction Temperature: Higher temperatures can favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[6]

  • Catalyst Choice: The choice of catalyst can influence the selectivity. Some Lewis acids may favor one pathway over the other.

  • Order of Addition: In some cases, adding the nitrogen source (e.g., urea or amidine) last can minimize its decomposition and the subsequent formation of the Hantzsch byproduct.

Q: My product is contaminated with a closely related structural isomer. How can I improve the regioselectivity?

A: Poor regioselectivity can be a challenge when multiple reactive sites are present on the starting materials.

Strategies to Improve Regioselectivity:

  • Steric Hindrance: Introduce bulky protecting groups to block one of the reactive sites, directing the reaction to the desired position.

  • Electronic Effects: Modify the electronic properties of the starting materials to favor reaction at a specific site.

  • Catalyst Control: Some catalysts can provide better regiocontrol. For example, palladium-catalyzed reactions can be highly regioselective depending on the ligand used.[9]

Problem 3: Purification Challenges

Even with a successful reaction, isolating the pure pyridopyrimidine can be challenging.

Q: My product is difficult to purify by column chromatography due to its low solubility. What are my options?

A: Poor solubility is a common issue with planar, aromatic molecules like pyridopyrimidines.

Purification Strategies for Poorly Soluble Compounds:

  • Recrystallization: This is often the most effective method for purifying poorly soluble crystalline compounds. A detailed protocol for recrystallization is provided in Section 3. The key is to find a solvent system where the compound is soluble at high temperatures but insoluble at low temperatures.[15][16]

  • Trituration: If the impurities are significantly more soluble than the product, washing the crude solid with a suitable solvent (trituration) can effectively remove them.

  • Solvent Mixtures for Chromatography: If column chromatography is necessary, use a more polar solvent system or a mixture of solvents to improve the solubility of your compound on the column.

Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid.

Solutions for "Oiling Out":

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice.

  • Use a Different Solvent: The chosen solvent may be too good a solvent for your compound. Try a solvent in which the compound is less soluble.

  • Add a Seed Crystal: Adding a small crystal of the pure compound can provide a nucleation site for crystal growth.

  • Scratch the Flask: Scratching the inside of the flask with a glass rod can create microscopic imperfections that can act as nucleation sites.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for common pyridopyrimidine synthesis and purification techniques.

Protocol 1: General Procedure for a Three-Component Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol describes a general method for the synthesis of a pyrido[2,3-d]pyrimidine derivative from an aminopyrimidine, an aldehyde, and an active methylene compound, often facilitated by a catalyst.

Materials:

  • Aminopyrimidine (e.g., 6-aminouracil) (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Active methylene compound (e.g., malononitrile) (1.1 eq)

  • Catalyst (e.g., nano-Fe₃O₄@SiO₂-SO₃H, 10 mol%)

  • Solvent (e.g., ethanol or water)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aminopyrimidine (1.0 eq), aromatic aldehyde (1.0 eq), active methylene compound (1.1 eq), and the catalyst (10 mol%).

  • Add the solvent (e.g., 10 mL of ethanol).

  • Heat the reaction mixture to reflux (or the specified temperature for the chosen catalyst and solvent).

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature.

  • The solid product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any soluble impurities.

  • Dry the solid product in a vacuum oven.

  • If necessary, further purify the product by recrystallization.

Protocol 2: Single-Solvent Recrystallization for Purification

This protocol provides a general framework for purifying a solid pyridopyrimidine derivative using a single solvent.[15]

Materials:

  • Crude pyridopyrimidine product

  • A suitable recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate)

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring.

  • Continue to add the solvent portion-wise until the solid just dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

  • Once the solid is fully dissolved, remove the flask from the heat. If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven to remove any residual solvent.

Section 4: Data Presentation

Table 1: Comparison of Catalysts for a Model Pyrido[2,3-d]pyrimidine Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
p-TSA20Water100585[17]
DBU20EthanolReflux388[17]
nano-MgO25Water80292[4]
Fe₃O₄@SiO₂-SO₃H10EthanolReflux1.595[5]

Note: Yields are for a model reaction and may vary depending on the specific substrates used.

Section 5: Visualization of Key Concepts

G cluster_reactants Starting Materials aminopyrimidine Aminopyrimidine michael Michael Addition aminopyrimidine->michael aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel active_methylene Active Methylene Compound active_methylene->knoevenagel knoevenagel->michael Intermediate A cyclization Intramolecular Cyclization michael->cyclization Intermediate B aromatization Dehydrogenation/Aromatization cyclization->aromatization Intermediate C product Pyridopyrimidine Product aromatization->product

Sources

Stability issues of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on its Stability in Solution

Welcome to the dedicated technical support center for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one. This guide is designed to provide you with in-depth technical assistance and troubleshooting advice regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address potential stability challenges during your research and development endeavors.

The pyrido[1,2-a]pyrimidin-2-one core is a versatile scaffold in medicinal chemistry, recognized for its potential in developing novel therapeutics.[1] However, like many heterocyclic compounds, its stability in solution can be influenced by various factors. This guide will walk you through the potential degradation pathways, provide practical troubleshooting protocols, and answer frequently asked questions to ensure the integrity of your experiments.

Visualizing Potential Degradation Pathways

To understand the stability of this compound, it is crucial to visualize the potential chemical transformations it may undergo. The following diagram illustrates the primary hypothetical degradation pathways based on the known reactivity of related heterocyclic systems, including hydrolysis, oxidation, and photodegradation.

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides a systematic approach to troubleshooting.

Issue 1: Unexpected Loss of Compound in Aqueous Solution

Symptom: You observe a decrease in the concentration of this compound over time when dissolved in aqueous buffers.

Potential Cause: The compound may be undergoing hydrolysis. The lactam functionality within the pyridopyrimidinone ring system is susceptible to cleavage under both acidic and basic conditions.[2] The rate of hydrolysis is often pH-dependent.

Troubleshooting Workflow:

Hydrolysis_Troubleshooting start Symptom: Compound loss in aqueous solution q1 Is the solution pH extreme (<4 or >8)? start->q1 a1_yes Likely pH-mediated hydrolysis. Conduct a pH stability profile study. q1->a1_yes Yes a1_no Hydrolysis may still occur at neutral pH, albeit at a slower rate. q1->a1_no No protocol1 Protocol: pH Stability Profiling a1_yes->protocol1 a1_no->protocol1 analysis1 Analyze samples by stability- indicating HPLC method. protocol1->analysis1 q2 Is the storage temperature elevated? analysis1->q2 a2_yes Higher temperatures accelerate hydrolysis. Store solutions at lower temperatures. q2->a2_yes Yes a2_no Consider other degradation pathways (e.g., oxidation, photodegradation). q2->a2_no No

Caption: Troubleshooting workflow for suspected hydrolytic degradation.

Experimental Protocol: pH Stability Profiling

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, and borate for pH 9-10).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10-100 µg/mL). Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound.[3]

  • Data Interpretation: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

Issue 2: Formation of Unknown Impurities in the Presence of Air or Peroxides

Symptom: You detect new peaks in your chromatogram after storing solutions of the compound, especially if the solvent was not degassed or if it is known to form peroxides (e.g., THF, diethyl ether).

Potential Cause: The compound is likely undergoing oxidative degradation. Nitrogen-containing heterocyclic compounds can be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.[4] The presence of trace metals can also catalyze oxidation.

Troubleshooting Workflow:

Oxidation_Troubleshooting start Symptom: New impurities detected q1 Was the solution exposed to air or peroxide-forming solvents? start->q1 a1_yes Suspect oxidative degradation. Conduct a forced oxidation study. q1->a1_yes Yes a1_no Consider other degradation pathways. q1->a1_no No protocol1 Protocol: Forced Oxidation Study a1_yes->protocol1 analysis1 Analyze samples by LC-MS to identify degradation products. protocol1->analysis1 q2 Are antioxidants or chelating agents present in the formulation? analysis1->q2 a2_no Consider adding antioxidants (e.g., BHT) or chelators (e.g., EDTA) to the formulation. q2->a2_no No a2_yes Evaluate the effectiveness of the current stabilization strategy. q2->a2_yes Yes

Caption: Troubleshooting workflow for suspected oxidative degradation.

Experimental Protocol: Forced Oxidation Study

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the sample solution.

  • Incubation: Incubate the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2-24 hours), monitoring the degradation progress.

  • Analysis: Analyze the stressed sample using LC-MS/MS to identify the mass of the degradation products.[5] Further characterization can be performed using high-resolution mass spectrometry and NMR spectroscopy.[6]

Issue 3: Degradation Upon Exposure to Light

Symptom: You notice a change in the appearance of your solution (e.g., color change) or the formation of new impurities after exposure to ambient or UV light.

Potential Cause: The compound may be photolabile. Aromatic and heterocyclic systems can absorb UV or visible light, leading to photochemical reactions such as isomerization, rearrangement, or fragmentation.

Troubleshooting Workflow:

Photodegradation_Troubleshooting start Symptom: Degradation upon light exposure q1 Was the solution exposed to UV or ambient light? start->q1 a1_yes Suspect photodegradation. Perform a photostability study. q1->a1_yes Yes a1_no Consider other degradation pathways. q1->a1_no No protocol1 Protocol: Photostability Study (ICH Q1B) a1_yes->protocol1 analysis1 Analyze samples by HPLC and compare with a dark control. protocol1->analysis1 q2 Is the compound stored in a light-protective container? analysis1->q2 a2_no Use amber vials or wrap containers in aluminum foil. q2->a2_no No a2_yes Ensure the container provides adequate protection. q2->a2_yes Yes

Caption: Troubleshooting workflow for suspected photodegradation.

Experimental Protocol: Photostability Study (based on ICH Q1B Guidelines)

  • Sample Preparation: Prepare solutions of the compound in a photochemically inert and transparent container. Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Light Exposure: Expose the sample to a light source that provides both visible and UV output, as specified in ICH Q1B guidelines.[7][8][9][10] A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

  • Monitoring: Monitor the degradation at various time points.

  • Analysis: Analyze the light-exposed sample and the dark control using a stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the exposed and control samples to identify photodegradation products.[11]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solutions of this compound?

A1: Based on the potential for hydrolysis, oxidation, and photodegradation, it is recommended to store solutions of this compound under the following conditions:

  • Temperature: Store at low temperatures (2-8°C or frozen at -20°C) to minimize the rates of all potential degradation reactions.

  • pH: If possible, prepare solutions in a buffered system at a pH where the compound exhibits maximum stability, which needs to be determined experimentally (see pH stability profiling protocol). Generally, a slightly acidic to neutral pH is a good starting point.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[7]

  • Atmosphere: For long-term storage, it is advisable to use degassed solvents and/or store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q2: Which solvents are recommended for preparing stock solutions?

A2: For stock solutions, it is best to use aprotic organic solvents in which the compound is highly soluble and stable, such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN). These solutions should then be diluted into the appropriate aqueous buffer for the experiment. Avoid long-term storage in protic solvents like methanol or ethanol, as they can participate in solvolysis reactions.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the parent compound from its degradation products. To develop such a method:

  • Forced Degradation: Perform forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress) to generate the potential degradation products.[5]

  • Method Development: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[12]

  • Gradient Elution: Employ a gradient elution to ensure the separation of compounds with a wide range of polarities.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution of compounds at multiple wavelengths and to assess peak purity.

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Q4: What are the likely degradation products I should look for?

A4: While specific degradation products for this compound have not been extensively reported in the literature, based on its structure, you can anticipate the following:

  • Hydrolysis: Cleavage of the lactam bond would lead to a ring-opened amino acid derivative.

  • Oxidation: Formation of an N-oxide on one of the nitrogen atoms or hydroxylation of the aromatic or aliphatic rings are possible.[4]

  • Photodegradation: A variety of products could be formed through complex photochemical reactions, including isomers, dimers, or cleavage products.

LC-MS/MS is the primary tool for the initial identification of these degradation products by determining their molecular weights.[5] Subsequent isolation and characterization by NMR are necessary for definitive structure elucidation.[6]

Summary of Recommended Stability Testing Conditions

Stress ConditionTypical Experimental ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 40-60°CRing opening of the lactam
Base Hydrolysis 0.1 M NaOH at 40-60°CRing opening of the lactam
Oxidation 3% H₂O₂ at room temperatureFormation of N-oxides, hydroxylation
Photodegradation Exposure to light source as per ICH Q1B guidelinesIsomerization, rearrangement, fragmentation
Thermal Degradation 60-80°C in solid state and in solutionVarious degradation pathways

This guide provides a framework for understanding and managing the stability of this compound in solution. By proactively addressing these potential issues, you can ensure the reliability and accuracy of your experimental results. For further assistance, please consult the references provided below or contact our technical support team.

References

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880.
  • SIELC Technologies. (n.d.). Separation of 3,4-Dihydro-2H-pyrido(1,2-a)pyrimidin-2-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ueyama, H., et al. (2011). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 16(9), 7621-7663.
  • Zhang, W., Lahm, G. P., Pahutski, T. F., & Hughes, K. A. (2022). Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2-a]pyrimidinone Insecticides: A Review. Journal of Agricultural and Food Chemistry.
  • Banik, B. K. (n.d.). SYNTHESIS OF HETEROCYCLES THROUGH BETA LACTAMS RING RUPTURE. ScholarWorks @ UTRGV.
  • van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 20(2), 203-213.
  • Van der Vliet, A. (2018). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Allergy, 9, 31.
  • Page, M. I. (1984). The Hydrolysis of Lactams. In The Chemistry of Lactams (pp. 57-123). Springer, Berlin, Heidelberg.
  • Hollender, J., Singer, H., Hernando, D., Kosjek, T., & Heath, E. (2010). The Challenge of the Identification and Quantification of Transformation Products in the Aquatic Environment Using High Resolution Mass Spectrometry. Chimia, 64(1), 25-30.
  • Perez-Estrada, L., Malato, S., Gernjak, W., Agüera, A., & Fernández-Alba, A. R. (2005). Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway. Environmental science & technology, 39(21), 8300-8306.
  • Drug Hunter. (n.d.). Case Studies. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from [Link]

  • Ma, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(10), 1335-1345.
  • Daicel Corporation. (n.d.). H-13 3,4-Dihydro-2H-pyran-2-carboxylic acid. Retrieved from [Link]

  • Kaiser, D., et al. (2016). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied microbiology and biotechnology, 100(2), 525-543.
  • Albericio, F., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(13), 4252.
  • Kumar, P., et al. (2024). Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products.
  • Giraud, F., et al. (2021). Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. Molecules, 26(21), 6610.
  • Gomez, A. D., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Chemistry, 6(4), 1386-1397.
  • PubChem. (n.d.). 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. Retrieved from [Link]

  • Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Results in Chemistry, 5, 100823.
  • Moreno, E., et al. (2013). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(11), 1073-1078.
  • Kumar, A., et al. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
  • Khalifa, N. M., Al-Omar, M. A., & Bakheit, A. H. (2019). Kinase Inhibitors of Novel Pyridopyrimidinone Candidates: Synthesis and In Vitro Anticancer Properties. Journal of Chemistry, 2019, 1-10.
  • de Oliveira, C. S. A., et al. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry, 13, 2396-2407.
  • Elattar, K. M. (2019). Recent development in the chemistry of bicyclic 6-6 systems, part 2: chemistry of pyrido[1,2-c]pyrimidines.
  • Kumar, A., et al. (2021). Rutaecarpine-inspired scaffold-hopping strategy and Ullmann cross-coupling based synthetic approach: Identification of pyridopyrimidinone-indole based novel anticancer chemotypes. Bioorganic & Medicinal Chemistry, 41, 116216.
  • Hernandez-Vazquez, E., et al. (2011). Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. Molecules, 16(12), 10343-10352.
  • Kumar, A., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Letters in Drug Design & Discovery, 12(8), 646-655.
  • Cole, A. G., et al. (2006). Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. Journal of medicinal chemistry, 49(2), 639-651.
  • Narang, A. S., & Boddu, S. H. (Eds.). (2015). Excipient applications in formulation design and drug delivery. Springer.
  • El-Gendy, M. A. A. (2009). Substituted Pyridopyrimidinones: Oxidation of 2-Hydroxypyrido [1,2-a]Pyrimidin-4(H)-One. Journal of Chemical Research, 2009(2), 118-119.
  • Bataineh, H. (2016). Degradation Pathways.
  • El-Faham, A., et al. (2013). Oxidation of diazenyl-protected N-heterocycles – a new entry to functionalized lactams. RSC Advances, 3(44), 21535-21541.
  • Anisetti, R. N., et al. (2014). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 6(3), 221-226.

Sources

Technical Support Center: Troubleshooting Common Problems in Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyridopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of diseases, from cancers to autoimmune disorders.[1][2][3] Their fused heterocyclic structure provides a rigid framework ideal for precise interactions with biological targets like kinases and dihydrofolate reductase (DHFR).[1][3] However, the synthesis of these valuable compounds is not without its challenges. Researchers frequently encounter issues ranging from low yields and complex side reactions to difficulties in purification and characterization.

This technical support guide is designed to serve as a field-proven resource for researchers, scientists, and drug development professionals. Drawing upon established literature and practical experience, this document provides in-depth, question-and-answer-based troubleshooting for the common hurdles faced during pyridopyrimidine synthesis. Our goal is to move beyond simple procedural lists and explain the underlying causality, empowering you to make informed decisions to optimize your synthetic routes.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific, common problems encountered during the synthesis of pyridopyrimidines. Each answer provides a diagnostic approach and actionable solutions grounded in chemical principles.

Problem 1: Low or No Product Yield

Question: My reaction is consistently resulting in a lower-than-expected yield, or in some cases, no desired product is formed at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yield is one of the most common frustrations in synthesis. The root cause can typically be traced back to one of four areas: reactants, reagents, reaction conditions, or the reaction work-up. A systematic approach is crucial to identifying the culprit.[4]

Causality and Solutions:

  • Purity of Starting Materials and Reagents: The success of your reaction is fundamentally dependent on the quality of your inputs.

    • The "Why": Impurities in starting materials (e.g., aminopyridines, dicarbonyl compounds, nitriles) can directly participate in unwanted side reactions or poison your catalyst.[4][5] Solvent quality is also critical; residual water or other reactive impurities can interfere with many reaction mechanisms, particularly those involving sensitive catalysts or intermediates.[4]

    • The "How-To":

      • Verify Purity: Re-analyze your starting materials using techniques like NMR or LC-MS to confirm their identity and purity.

      • Use High-Purity Solvents: Employ anhydrous solvents, especially in moisture-sensitive reactions.

      • Check Reagent Activity: Ensure reagents like catalysts or bases have not degraded during storage.

  • Catalyst Inefficiency: The catalyst is the engine of many pyridopyrimidine syntheses.

    • The "Why": Whether you are using a Brønsted acid, a Lewis acid, or a modern nanocatalyst, its role is to lower the activation energy of a key step, such as a Knoevenagel condensation or intramolecular cyclization.[5][6] An inactive or inappropriate catalyst will lead to a stalled reaction.[7][8]

    • The "How-To":

      • Screen Catalysts: The optimal catalyst is substrate-dependent. Experiment with different Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids.[5] Nanocatalysts are also gaining prominence for their high efficiency and reusability.[6][9]

      • Optimize Loading: Too little catalyst results in low conversion, while too much can sometimes promote side reactions. Perform a loading study to find the optimal concentration.

      • Ensure Activity: If using a reusable catalyst, ensure it has been properly regenerated.

  • Suboptimal Reaction Conditions: Time and temperature are critical variables that control reaction kinetics and selectivity.

    • The "Why": Insufficient temperature may prevent the reaction from overcoming its activation energy barrier. Conversely, excessive heat can cause decomposition of reactants or products, or favor the formation of thermodynamic side products.[7][8] Insufficient reaction time leads to incomplete conversion, while excessive time can also lead to degradation.[8]

    • The "How-To":

      • Monitor Progress: Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and the formation of the product over time. This is the most reliable way to determine the optimal reaction time.

      • Temperature Study: If the reaction is sluggish, incrementally increase the temperature. Some modern syntheses benefit from solvent-free conditions at higher temperatures or microwave irradiation to reduce reaction times and improve yields.[10][11]

  • Work-up and Purification Losses: The desired product may be forming in solution but is lost during isolation.

    • The "Why": Pyridopyrimidines can have a wide range of polarities. A product that is highly soluble in the aqueous phase may be lost during extraction. Conversely, a product might precipitate prematurely or be difficult to separate from impurities.

    • The "How-To":

      • Analyze the Crude Mixture: Before work-up, take a small aliquot of the crude reaction mixture and analyze it by LC-MS or ¹H NMR to confirm if the product has formed.

      • Optimize Extraction: Adjust the pH of the aqueous layer during extraction to suppress the ionization of your product, thereby increasing its partitioning into the organic layer.

      • Review Purification: Ensure your chosen purification method (e.g., column chromatography, recrystallization) is suitable for your compound's properties.

Below is a logical workflow to diagnose the cause of low product yield.

LowYieldTroubleshooting Start Low Yield Observed CheckCrude Analyze Crude Mixture (LC-MS/NMR) Start->CheckCrude ProductFormed Is Product Present? CheckCrude->ProductFormed CheckPurity Verify Starting Material & Reagent Purity ProductFormed->CheckPurity No OptimizeWorkup Evaluate Work-up & Purification Procedure ProductFormed->OptimizeWorkup  Yes PurityOK Purity Confirmed? CheckPurity->PurityOK OptimizeConditions Optimize Reaction Conditions (Temp, Time, Catalyst) PurityOK->OptimizeConditions Yes PurifyMaterials Purify/Replace Starting Materials PurityOK->PurifyMaterials No Success Improved Yield OptimizeConditions->Success OptimizeWorkup->Success PurifyMaterials->Success

Caption: A decision-tree workflow for systematically troubleshooting low-yield reactions.

Problem 2: Formation of Significant Side Products

Question: My spectral analysis (NMR, LC-MS) shows significant, unexpected peaks. What are the common side reactions in pyridopyrimidine synthesis, and how can I suppress them?

Answer: The formation of side products arises from competing reaction pathways. Understanding the plausible mechanisms is key to modifying conditions to favor your desired product.

Common Side Reactions and Mitigation Strategies:

  • Competing Cyclization/Condensation Pathways:

    • The "Why": In multicomponent reactions, which are common for building the pyridopyrimidine core, the starting materials can sometimes combine in incorrect stoichiometries or pathways.[6][12] For example, in syntheses analogous to the Biginelli reaction, a Hantzsch-type dihydropyridine can form as a byproduct, especially at higher temperatures where urea might decompose to ammonia.[7]

    • The "How-To":

      • Control Temperature: Lowering the reaction temperature can often increase selectivity and disfavor higher-activation-energy side reactions.[7]

      • Order of Addition: In some cases, the order in which reactants are added can influence the outcome. For instance, adding the most reactive component last and slowly can help control its concentration and minimize self-condensation.

      • Catalyst Choice: The Lewis or Brønsted acidity of the catalyst can influence which carbonyl group is activated most effectively, steering the reaction down the desired path.[7]

  • Incomplete Cyclization or Aromatization:

    • The "Why": The final step in many syntheses is an intramolecular cyclization followed by an oxidation or elimination to form the aromatic pyridopyrimidine system. If this step is slow or reversible, stable intermediates may be isolated instead of the final product.[6][7] Steric hindrance near the cyclization site can be a major contributing factor.

    • The "How-To":

      • Add an Oxidant: If the final step is aromatization, including a mild oxidant (if compatible with your functional groups) can drive the reaction to completion.

      • Stronger Catalyst/Longer Time: Insufficient activation for the final cyclization may require a stronger acid catalyst or extended reaction times.[7]

      • Modify Substrates: If steric hindrance is the issue, redesigning the synthesis to use less bulky protecting groups or precursors may be necessary.

  • Polymerization or Decomposition:

    • The "Why": Electron-rich or highly reactive starting materials, such as certain aldehydes, can be prone to self-condensation or polymerization, especially under harsh acidic or thermal conditions.[5]

    • The "How-To":

      • Milder Conditions: Use a milder catalyst and the lowest effective temperature.

      • Slow Addition: Add the sensitive reagent slowly to the reaction mixture to keep its instantaneous concentration low.

CompetingPathways Reactants Starting Materials (e.g., Aminopyridine, Aldehyde, Active Methylene Cmpd) DesiredPath Desired Reaction Pathway (e.g., Michael Addition -> Cyclization) Reactants->DesiredPath Optimal Conditions (Correct Temp, Catalyst) SidePath Competing Side Pathway (e.g., Self-Condensation) Reactants->SidePath Suboptimal Conditions (High Temp, Wrong Catalyst) Product Target Pyridopyrimidine DesiredPath->Product SideProduct Side Product(s) SidePath->SideProduct

Caption: Simplified diagram showing how reaction conditions can favor a desired pathway over a competing one.

Problem 3: Purification Challenges

Question: My crude product is a complex mixture, and I'm struggling to isolate the pure pyridopyrimidine. What are the best purification strategies?

Answer: Purification is often as challenging as the reaction itself. The strategy depends heavily on the physical properties of your target compound (polarity, crystallinity) and the nature of the impurities.

TechniqueBest ForKey Considerations & Causality
Recrystallization Crystalline solids with moderate to high purity (>85%).Principle: Relies on the differential solubility of the product and impurities in a solvent at different temperatures. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling, leaving impurities behind in the solution.[13]
Flash Column Chromatography Most non-polar to moderately polar compounds in complex mixtures.Principle: Separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. Polarity is key; a solvent system must be found (via TLC) that gives the target compound a retention factor (Rf) of ~0.2-0.4 for good separation.[13]
Hydrophilic Interaction Liquid Chromatography (HILIC) Highly polar, water-soluble pyridopyrimidines.Principle: HILIC is ideal for compounds that show poor retention in standard reverse-phase chromatography. It uses a polar stationary phase with a primarily organic mobile phase, retaining polar compounds more strongly.[14]
Preparative HPLC Final purification of high-value compounds or separation of closely related isomers.Principle: A high-resolution version of column chromatography. It offers superior separation but is more expensive and has lower throughput.

Troubleshooting Specific Purification Issues:

  • My compound won't crystallize: The solution may not be supersaturated (too much solvent), or you may have an oil. Solution: Slowly evaporate the solvent or add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) to induce precipitation.[14]

  • My compound streaks on the TLC plate/column: This is common for basic nitrogen heterocycles interacting strongly with acidic silica gel. Solution: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your chromatography eluent to neutralize the acidic sites on the silica and improve peak shape.

  • My polar compound runs at the solvent front in all standard solvent systems: Your compound is too polar for normal-phase chromatography. Solution: This is a classic case for switching to HILIC or using reverse-phase chromatography with a highly aqueous mobile phase.[14]

Frequently Asked Questions (FAQs)

Q1: What causes batch-to-batch variability in my synthesis? Batch-to-batch variability is a serious issue, especially in drug development. It often stems from subtle inconsistencies in raw material quality, reaction conditions (e.g., minor temperature fluctuations, different stirring rates), and work-up procedures.[4] Maintaining a detailed lab notebook and implementing strict controls over all parameters are essential for reproducibility.

Q2: How can I make my pyridopyrimidine synthesis more environmentally friendly? "Green chemistry" principles can be applied effectively here. Consider using water or other benign solvents where possible.[15] Many modern procedures utilize reusable nanocatalysts, which reduce waste.[6][9] Solvent-free reactions, conducted by grinding reactants together (mechanochemistry) or heating them neat, are also excellent options for minimizing solvent use.[16][17]

Q3: My NMR spectrum is complex. Are there any characteristic peaks for the pyridopyrimidine core? While the exact chemical shifts depend on the substitution pattern, some general features can be helpful. Protons on the pyridine ring, especially those adjacent to the ring-fusion nitrogen and the second nitrogen in the pyrimidine ring, are often deshielded and appear downfield in the ¹H NMR spectrum.[18] For unambiguous assignment, 2D NMR experiments like COSY (to see H-H correlations) and HSQC/HMBC (to see H-C correlations) are invaluable. High-resolution mass spectrometry (HRMS) is also essential to confirm the elemental composition.[19][20]

Key Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve a small amount of your starting material(s) in a suitable solvent to create reference spots. Using a capillary tube, spot the reference(s) and a small aliquot of your reaction mixture onto the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (mobile phase). The eluent should be shallow enough that it does not submerge the baseline. Cover the chamber.

  • Visualize: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.[7]

  • Analyze: The retention factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. This helps in developing a solvent system for column chromatography.

Protocol 2: Purification by Flash Column Chromatography
  • Select the Solvent System: Based on TLC analysis, choose an eluent that provides good separation and an Rf of ~0.2-0.4 for the target compound.[13]

  • Pack the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool at the bottom. Fill the column with the chosen eluent, then slowly add silica gel as a slurry to avoid air bubbles. Allow the silica to settle into a packed bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

  • Elute the Column: Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with a bellows or nitrogen line) to push the solvent through. Collect fractions in test tubes.

  • Analyze Fractions: Spot the collected fractions on a TLC plate to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12145-12176. [Link]

  • Broussard, T. C., Pakhomova, S., Neau, D. B., Bonnot, R., & Waldrop, G. L. (2016). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Chemical Biology, 11(6), 1591-1600. [Link]

  • Mahmoud, M. R., El-Shahawi, M. M., Abu El-Azm, F. S. M., & Farahat, S. E. (2011). Synthesis and Spectral Characterization of Novel Pyridotriazolo-, Pyridothiazolo-, Pyridotetrazolopyrimidines and Pyridopyrimidotriazepine Derivatives for Potential Pharmacological Activities. American Journal of Organic Chemistry, 1(1), 14-20. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

  • Ali, I., Im-im, N., & Choonate, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(19), 6296. [Link]

  • Zizzo, M. G., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. ChemistrySelect, 4(13), 3845-3850. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

  • BioImpacts. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12145-12176. [Link]

  • Shi, D., et al. (2015). Ultrasound-promoted synthesis of novel dihydropyrido[2,3-d:5,6-d`]dipyrimidine derivatives. Ultrasonics Sonochemistry, 23, 266-271. [Link]

  • YouTube. (2022). Pyridine and Pyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. Retrieved from [Link]

  • Singh, N., et al. (2020). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering, 8(3), 1548-1554. [Link]

  • Ingenta Connect. (n.d.). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. Retrieved from [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 6872-6908. [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Retrieved from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold.[1] As a key building block in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents, achieving high purity is paramount.[1][2][3][4]

This document provides in-depth, field-proven insights into common challenges encountered during synthesis, offering logical, step-by-step solutions to minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my synthesis?

A1: Impurities in pyridopyrimidinone synthesis can generally be categorized into three groups:

  • Process-Related Impurities: These stem directly from the synthetic route. The most common are unreacted starting materials (e.g., 2-aminopyridine derivatives, unsaturated esters) and intermediates that failed to cyclize.

  • Side-Reaction Impurities: These are formed through competing reaction pathways. Depending on your specific reaction conditions, you may encounter N-acylurea byproducts, products from the self-condensation of aldehydes or ketones, or Michael adducts that have not undergone subsequent cyclization.[5][6]

  • Degradation Impurities: The target compound may degrade under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) or during work-up and purification.

Q2: How critical is the quality of my starting materials?

A2: The purity of your starting materials is one of the most critical factors influencing the impurity profile of your final product. The principle of "garbage in, garbage out" is highly applicable in multi-step organic synthesis. Impurities present in starting materials can inhibit the reaction, lead to the formation of new, unexpected byproducts, and significantly complicate purification.[5] Regulatory bodies like the ICH emphasize that a starting material should be a substance with defined chemical properties and structure.[7][8] It is imperative to fully characterize your starting materials and ensure they meet stringent purity specifications before use.[9]

Q3: What are the recommended analytical techniques for impurity profiling?

A3: A multi-technique approach is essential for robust impurity profiling. The most effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying known and unknown impurities and monitoring reaction progress. A C18 reverse-phase column is a common starting point.[6][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The workhorse for identifying unknown impurities by providing molecular weight information, which is crucial for proposing potential structures.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product and can help elucidate the structure of isolated impurities.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities and residual solvents.[10][11]

Q4: How does the choice of solvent affect impurity formation?

A4: The reaction solvent plays a multifaceted role. It can influence reactant solubility, reaction rates, and even which reaction pathway is favored.[5] For instance, polar aprotic solvents like DMF or DMSO might accelerate the desired reaction but can also promote side reactions if not carefully controlled. In some cases, switching to a different solvent system, such as using water over ethanol, has been shown to significantly improve yields and reduce byproducts.[13] In other protocols, solvent-free conditions at elevated temperatures are employed to drive the reaction to completion and simplify work-up.[14]

Troubleshooting Guides for Impurity Reduction

This section provides detailed solutions to specific issues you may encounter during the synthesis of this compound.

Guide 1: Low Conversion of Starting Materials

Symptom: TLC or HPLC analysis shows a significant amount of unreacted starting materials remaining after the expected reaction time.

Causality: This issue often points to insufficient activation energy or catalyst inefficiency. The reaction may have stalled before reaching completion.

Troubleshooting Workflow:

start Symptom: Low Conversion check_temp 1. Review Reaction Temperature start->check_temp check_cat 2. Verify Catalyst Activity check_temp->check_cat If temp is optimal check_time 3. Extend Reaction Time check_cat->check_time If catalyst is active reassess 4. Re-evaluate Stoichiometry & Reagents check_time->reassess If still incomplete solution Solution: Improved Conversion reassess->solution After adjustments start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No / Oily recrystallize->chromatography Fails / Impure success Pure Product recrystallize->success Successful chromatography->success Successful

Sources

Technical Support Center: Microwave-Assisted Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-assisted pyridopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for this powerful synthetic technique. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: Why should I use microwave synthesis for my pyridopyrimidine reactions instead of conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers significant advantages over traditional heating methods like oil baths.[1][2][3] The primary benefits are dramatically reduced reaction times—often from hours to minutes—and frequently higher product yields.[4][5][6][7] This acceleration is due to the unique heating mechanism of microwaves. Instead of slow conductive heating from an external source, microwaves directly interact with polar molecules in your reaction mixture, causing rapid and uniform heating throughout the sample.[1][2][6][8][9] This efficient energy transfer not only speeds up the reaction but can also lead to cleaner reactions with fewer side products and improved reproducibility.[1][2][6] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[2][10][11][12]

Q2: What is the underlying mechanism of microwave heating in organic synthesis?

A2: Microwave heating operates on two primary principles: dipolar polarization and ionic conduction.[1][3][9]

  • Dipolar Polarization: Polar molecules in your reaction, such as the solvents or reactants themselves, will attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction at the molecular level, which results in rapid and efficient heating.[8]

  • Ionic Conduction: If your reaction mixture contains ions, they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with other molecules, generating heat.[3]

It's important to note that microwaves provide purely kinetic energy to the molecules; the energy of microwave photons is too low to cleave chemical bonds and alter the molecular structure of your compounds.[8]

Q3: What type of reaction is best suited for synthesizing pyridopyrimidines under microwave irradiation?

A3: Multicomponent reactions (MCRs) are particularly well-suited for microwave-assisted pyridopyrimidine synthesis.[4] MCRs, such as the Biginelli or Hantzsch reactions, allow for the formation of complex molecules like pyridopyrimidines in a single step from three or more reactants.[4][13][14] The combination of MCRs and microwave assistance is highly efficient, leading to high yields, atom economy, and simplified purification processes, which can significantly accelerate drug discovery efforts.[4][15]

Experimental Protocols & Data

General Protocol for a Microwave-Assisted Biginelli-Type Pyridopyrimidine Synthesis

This protocol provides a general framework. Optimal conditions (temperature, time, solvent) should be determined for each specific set of reactants.

  • Reagent Preparation: In a dedicated microwave reaction vessel, combine the aldehyde (1 mmol), β-dicarbonyl compound (1.1 mmol), and urea/thiourea or a guanidine salt (1.5 mmol).

  • Solvent Addition: Add a suitable polar solvent (e.g., Ethanol, DMF, 2-5 mL).

  • Reaction Setup: Seal the vessel and place it in the microwave reactor.

  • Microwave Irradiation: Set the reaction temperature to 100-150°C and the reaction time to 10-30 minutes. The microwave unit will automatically adjust the power to maintain the set temperature.

  • Cooling and Workup: After the reaction is complete, allow the vessel to cool to room temperature. The product may precipitate out of solution and can be collected by filtration. If the product is soluble, a standard aqueous workup and extraction followed by column chromatography may be necessary.

Table 1: Comparison of Conventional vs. Microwave Synthesis for a Pyridopyrimidine Derivative
ParameterConventional HeatingMicrowave Irradiation
Reaction Time 20 hours20 minutes
Yield 38%91%
Solvent DMF (reflux)DMF
Notes Lower yield and significantly longer time.Drastic reduction in time with a substantial increase in yield.

Data synthesized from comparative studies.[4]

Troubleshooting Guide

Q4: My reaction yield is consistently low. What are the common causes and how can I improve it?

A4: Low yields in microwave synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Solvent Choice: The solvent's ability to absorb microwave energy is critical.[16] If you are using a non-polar solvent like toluene or hexane, it will not heat efficiently.[2][17][18][19]

    • Solution: Switch to a polar solvent such as DMF, ethanol, acetonitrile, or water, which couple effectively with microwaves.[17][18][19] If your reactants are polar, you might be able to use a non-polar solvent to act as a heat sink, preventing decomposition of temperature-sensitive materials.[16][19]

  • Temperature and Time: The reaction may not be reaching the necessary activation energy or may be proceeding for too short a time. Conversely, excessive heat or time can lead to decomposition.

    • Solution: Incrementally increase the reaction temperature (e.g., in 10°C steps) and/or the reaction time. Monitor the reaction by TLC or LC-MS to find the optimal balance between conversion of starting material and formation of byproducts.[20]

  • Reagent Purity and Stoichiometry: Impure reagents or incorrect molar ratios can significantly impact the yield.[20]

    • Solution: Ensure the purity of your starting materials. For multicomponent reactions, it can be beneficial to use a slight excess of one of the more volatile or reactive components.

  • Vessel Sealing and Volume: Improperly sealed vessels can lead to the loss of volatile reagents or solvents, altering the reaction stoichiometry and concentration. The reaction volume also matters.

    • Solution: Ensure the reaction vessel is properly sealed. Also, make sure the reaction volume is within the manufacturer's specified range for the vial size to ensure accurate temperature measurement and prevent issues with pressure buildup.[17]

Q5: I am observing the formation of unexpected side products. How can I increase the selectivity of my reaction?

A5: While microwave synthesis often leads to cleaner reactions, side product formation can still occur.[6][7]

  • Localized Superheating: High microwave power can sometimes create localized "hot spots" in the reaction mixture, especially with poor stirring or in heterogeneous mixtures, leading to decomposition or side reactions.[21]

    • Solution: Reduce the microwave power and increase the reaction time. Ensure efficient stirring to promote uniform temperature distribution.

  • Reaction Temperature: The product distribution can be temperature-dependent.[6]

    • Solution: Try running the reaction at a lower temperature for a longer period. This can sometimes favor the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

    • Solution: Experiment with a range of polar solvents (e.g., ethanol vs. DMF) to see how it affects the product distribution.

Q6: My reaction is not reproducible between runs, even with the same parameters. What could be the issue?

A6: Reproducibility issues are often traced back to subtle variations in experimental setup.[1]

  • Inconsistent Vessel Positioning: The microwave field inside the cavity may not be perfectly uniform.

    • Solution: Always place the reaction vessel in the same position within the microwave cavity for each run.

  • Variations in Reagent/Solvent Volume: Small differences in volume can affect the heating rate and final temperature/pressure.

    • Solution: Use precise measurements for all reagents and solvents. Ensure the total volume is consistent for each experiment.

  • Stirring: Inconsistent stirring can lead to non-uniform heating.

    • Solution: Use the same size and shape stir bar for each reaction and set the stirring speed to the same value.

Visualized Workflows

Diagram 1: General Workflow for Microwave-Assisted Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Combine Reactants & Solvent in Microwave Vial B Seal Vessel & Place in Reactor A->B C Set T°, Time, Power & Start Irradiation B->C D Monitor Reaction (Pressure & Temperature) C->D E Cool to RT D->E F Isolate Crude Product (Filtration/Extraction) E->F G Purify Product (Chromatography) F->G H Characterize Product G->H

Caption: A typical workflow for microwave-assisted organic synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Q_Solvent Is the solvent polar? Start->Q_Solvent A_Solvent Switch to a polar solvent (e.g., DMF, EtOH) Q_Solvent->A_Solvent No Q_Temp Is the temperature optimized? Q_Solvent->Q_Temp Yes A_Solvent->Q_Temp A_Temp Increase temperature incrementally Q_Temp->A_Temp No Q_Decomp Is decomposition observed? Q_Temp->Q_Decomp Yes A_Temp->Q_Decomp A_Decomp Decrease temperature and/or reaction time Q_Decomp->A_Decomp Yes End Re-evaluate Yield Q_Decomp->End No A_Decomp->End

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Beilstein Journals. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved from [Link]

  • UCSB MRL. (n.d.). Microwave Synthesis Conditions. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Retrieved from [Link]

  • Transtutors. (2022). What types of solvents are preferred for microwave assisted... Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved from [Link]

  • ACS Publications. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]

  • PMC. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]

  • Bentham Science Publishers. (2023). Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d]Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. Retrieved from [Link]

  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • PMC - PubMed Central. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Retrieved from [Link]

  • Chemistry Central Journal. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an. Retrieved from [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Retrieved from [Link]

  • Blucher Proceedings. (n.d.). A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview. Retrieved from [Link]

  • JOCPR. (n.d.). Microwave assisted Biginelli s synthesi. Retrieved from [Link]

  • ResearchGate. (2007). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from [Link]

  • Molecules. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Retrieved from [Link]

  • ACS Publications. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]

  • PubMed. (2022). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2007). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Reddit. (2022). Microwave irradiation assisted organic synthesis. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyridopyrimidine Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyridopyrimidine core is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This fused heterocyclic system, consisting of pyridine and pyrimidine rings, offers a rigid framework with multiple points for substitution, enabling fine-tuning of steric and electronic properties to achieve desired interactions with biological targets.[2] The therapeutic relevance of this scaffold is exemplified by blockbuster drugs such as Palbociclib (Ibrance®), a CDK4/6 inhibitor for breast cancer treatment, underscoring the critical need for efficient, scalable, and versatile synthetic methodologies.[1]

This guide provides a comparative analysis of key synthetic strategies for constructing the pyridopyrimidine skeleton. We will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols for benchmark reactions. The objective is to equip researchers, chemists, and drug development professionals with the knowledge to select and optimize the most appropriate synthetic route for their specific target molecules.

Logical Framework for Selecting a Synthetic Strategy

Choosing a synthetic pathway is a multi-factorial decision. The following diagram illustrates a logical workflow, balancing the need for structural complexity against the practical demands of efficiency and scale.

G A Define Target Pyridopyrimidine (Substitution Pattern, Isomer) B Need for High Structural Diversity? (e.g., Library Synthesis) A->B C Multicomponent Reactions (MCRs) B->C  Yes D Classical Annulation / Cyclocondensation B->D  No (Specific Target) E Is Speed / Efficiency Critical? C->E D->E F Incorporate Microwave-Assisted Organic Synthesis (MAOS) E->F Yes G Conventional Heating E->G No H Are Green Chemistry Principles a Priority? F->H G->H I Utilize Nanocatalysis / Aqueous Media H->I Yes J Final Optimized Protocol H->J No I->J

Caption: A decision-making workflow for selecting a pyridopyrimidine synthesis method.

I. Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions are the workhorse of modern diversity-oriented synthesis. By combining three or more starting materials in a single pot, they generate complex products in a highly atom-economical and efficient manner.[3] For pyridopyrimidines, the most prevalent MCR involves the condensation of an aminopyrimidine (or aminouracil), an aldehyde, and an active methylene compound.[4][5]

Causality Behind the Method: The elegance of this approach lies in its domino reaction sequence. The reaction is typically initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, creating a highly electrophilic Michael acceptor.[4][5] The aminopyrimidine then acts as a nucleophile, undergoing a Michael addition, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the final fused ring system. This convergent strategy allows for the rapid generation of libraries by simply varying the three core components.[6][7]

MCR_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Aromatization Aldehyde Ar-CHO Knoevenagel_Product Michael Acceptor (Ar-CH=C(CN)2) Aldehyde->Knoevenagel_Product + Active Methylene - H2O ActiveMethylene NC-CH2-CN (Malononitrile) Michael_Adduct Open-Chain Intermediate Knoevenagel_Product->Michael_Adduct + Aminopyrimidine Aminopyrimidine 6-Aminouracil Aminopyrimidine->Michael_Adduct Nucleophilic Attack Cyclized_Intermediate Dihydropyridopyrimidine Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Pyrido[2,3-d]pyrimidine Cyclized_Intermediate->Final_Product - H2 (Oxidation)

Caption: General mechanism for the three-component synthesis of Pyrido[2,3-d]pyrimidines.

II. Classical Annulation Methods: The Friedländer Synthesis

The Friedländer annulation is a classic, powerful method for constructing quinoline and, by extension, pyridopyrimidine rings.[8] The reaction involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9]

Causality Behind the Method: The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to form the new pyridine ring.[9] Its primary advantage is the predictable and regioselective formation of the fused ring system. However, it is often limited by the availability of the requisite ortho-amino-formylpyrimidine precursors, which can require multi-step synthesis themselves. This makes it more suitable for targeted synthesis rather than library generation.[10]

III. Enabling Technologies: Enhancing Efficiency and Sustainability

Modern synthetic chemistry focuses not only on novel reactions but also on technologies that improve existing ones.

A. Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool to dramatically accelerate organic reactions.[11][12] By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, often leading to significantly reduced reaction times (from hours to minutes), higher yields, and improved product purity by minimizing side reactions.[11][13] This is particularly effective for MCRs, where it can drive sluggish reactions to completion quickly.[11]

B. Nanocatalysis and Green Chemistry Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes.[14][15] In pyridopyrimidine synthesis, this is often achieved through:

  • Heterogeneous Nanocatalysts: Using catalysts on a nanoscale solid support (e.g., magnetic Fe₃O₄ nanoparticles) offers high surface area for enhanced reactivity and allows for easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling.[5]

  • Aqueous Media: Replacing hazardous organic solvents with water is a primary goal of green chemistry.[16][17] Many MCRs for pyridopyrimidine synthesis have been successfully adapted to run in water or aqueous ethanol, often with excellent yields.[5][16]

Comparative Performance Analysis

The choice of method depends heavily on the desired outcome. The table below summarizes key performance indicators for the discussed synthetic strategies based on published experimental data.

Synthesis MethodTypical Yield RangeTypical Reaction TimeKey AdvantagesKey LimitationsRepresentative Catalyst/Conditions
Multicomponent Reaction (MCR) 70-95%[5][18]2-24 hours (conventional)High convergence, ideal for library synthesis, atom economy.[3]Can be slow, sometimes requires catalyst.L-proline, citric acid, or catalyst-free in refluxing solvent.[16]
Friedländer Annulation 60-85%[10]4-12 hoursHigh regioselectivity, well-established.[8]Requires pre-functionalized starting materials, not ideal for diversity.Base (piperidine) or acid (p-TsOH) catalyzed, reflux.[10]
MCR + Microwave (MAOS) 80-97%[11][19]5-30 minutesExtremely fast, high yields, improved purity.[12][13]Requires specialized microwave reactor equipment.DMF or EtOH, 100-150 °C under microwave irradiation.[11]
MCR + Nanocatalysis 85-96%[5]1-5 hoursHigh yields, catalyst is easily recyclable, often greener.[5]Catalyst synthesis can be an extra step.Magnetic Fe₃O₄@nanoparticles, reflux in H₂O or EtOH.[5]

Detailed Experimental Protocols

The following protocols are representative examples derived from the literature and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Three-Component Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol is based on a typical MCR approach for synthesizing tetrahydropyrido[2,3-d]pyrimidines.[5]

Materials:

  • 6-Aminouracil (1.0 mmol, 127.1 mg)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 106.1 mg)

  • Malononitrile (1.1 mmol, 72.7 mg)

  • Ethanol or Water (10 mL)

  • Catalyst (e.g., L-proline, 10 mol%) (Optional, can improve rate and yield)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 6-aminouracil (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol), and the catalyst (if used).

  • Add the solvent (10 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 80 °C for ethanol) and stir for 4-8 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

  • Dry the product under vacuum to obtain the pure pyrido[2,3-d]pyrimidine derivative. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Microwave-Assisted Three-Component Synthesis

This protocol demonstrates the significant acceleration achieved using MAOS.[11]

Materials:

  • 6-Amino-1,3-dimethyluracil (1.0 mmol, 155.2 mg)

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol, 140.6 mg)

  • Barbituric Acid (1.0 mmol, 128.1 mg)

  • N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 6-amino-1,3-dimethyluracil (1.0 mmol), the aromatic aldehyde (1.0 mmol), and barbituric acid (1.0 mmol).

  • Add DMF (3 mL) and seal the vessel with a cap.

  • Place the vessel in the cavity of a scientific microwave reactor.

  • Irradiate the mixture at a constant temperature of 120 °C for 10-15 minutes (power modulation may be used by the instrument to maintain temperature).

  • After the irradiation period, cool the vessel to room temperature (e.g., using a compressed air stream).

  • The product will typically precipitate. Add a small amount of water (~5 mL) to further encourage precipitation.

  • Collect the solid by vacuum filtration, wash with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Confirm the structure via spectroscopic analysis.

Conclusion and Future Outlook

The synthesis of pyridopyrimidines has evolved from classical, often harsh condensation reactions to highly efficient, green, and diversity-oriented multicomponent strategies. For rapid lead discovery and library synthesis, microwave-assisted multicomponent reactions offer an unparalleled combination of speed, efficiency, and versatility. For large-scale, process-oriented synthesis, nanocatalytic MCRs in aqueous media represent the state-of-the-art in sustainable chemical manufacturing. While classical methods like the Friedländer synthesis remain valuable for specific, targeted applications, the future of pyridopyrimidine synthesis undoubtedly lies in the continued development of catalytic systems and enabling technologies that maximize efficiency while minimizing environmental impact.

References

A complete list of all sources cited within this guide is provided below. Each entry includes a verifiable URL for further reading and verification.

  • Barreca, M. L., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(5), 1736. [Link]

  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438–461. [Link]

  • Gomha, S. M., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 578–585. [Link]

  • Al-Ostath, A., et al. (2023). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Results in Chemistry, 6, 101138. [Link]

  • Silva, C. C., et al. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega, 8(39), 35985–35995. [Link]

  • Al-Azzawi, W. M. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Egyptian Journal of Chemistry, 66(11), 381-394. [Link]

  • Hassan, A. S., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12046–12080. [Link]

  • Kumar, R., et al. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-12. [Link]

  • Rached, M., et al. (2021). Microwave-Assisted Synthesis of Novel Antimicrobial N-Arylated-Pyridopyrimidines. Polycyclic Aromatic Compounds, 43(3), 2056-2067. [Link]

  • Blank, B., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(42), 13684–13693. [Link]

  • Blank, B., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed, 26484837. [Link]

  • Ghorab, M. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal, 12(1), 57. [Link]

  • Inbaraj, J. J., et al. (2023). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ChemistrySelect, 8(25), e202300958. [Link]

  • Ibrahim, M. A., et al. (2022). Friedländer reactions for novel annulated pyridotriazolothiazolopyridines: Synthetic approaches and antimicrobial evaluation. Journal of Molecular Structure, 1262, 133034. [Link]

  • Shetty, C. R., & Shastry, C. S. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry, 16(3), 1642-1650. [Link]

  • Barreca, M. L., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. ResearchGate. [Link]

  • Bharti, R., et al. (2025). Innovative Green Synthesis and Multifunctional Applications of Pyrimidopyrimidine Derivatives. Current Organic Synthesis. [Link]

  • Ammar, Y. A., et al. (2015). Recent advances in the chemistry and biology of pyridopyrimidines. European Journal of Medicinal Chemistry, 97, 725-742. [Link]

  • Badran, A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Medicinal Chemistry. [Link]

  • Bougrin, K., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735. [Link]

  • Ghorab, M. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC PubMed Central. [Link]

  • Badran, A., et al. (2025). Friedländer reactions for annulated pyrido[2,3-d]pyrimidines: Synthesis, structure characterization, anticancer and computational studies. Tetrahedron, 178, 134608. [Link]

  • Kumar, R., et al. (2023). Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. Power System Technology, 47(12), 1-10. [Link]

  • Sree, G. S., et al. (2023). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 16(12), 5857-5861. [Link]

  • Mary, Y., et al. (2006). Application of the modified Pictet-Spengler cyclization reaction for the preparation of an imidazopyrazine ring: synthesis of new pyrido- and pyrimido-imidazopyrazinones. PubMed. [Link]

  • Kidwai, M., et al. (2007). One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B, 62(5), 732-736. [Link]

  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. ResearchGate. [Link]

  • Badran, A., et al. (2025). Friedländer reactions for annulated pyrido[2,3-d]pyrimidines: Synthesis, structure characterization, anticancer and computational studies. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved January 4, 2026, from [Link]

  • Sabry, O. A. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 4, 2026, from [Link]

  • Name-Reaction.com. (2026). Pictet-Spengler reaction. Retrieved January 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 4, 2026, from [Link]

Sources

The Unambiguous Arbitrator: Validating the Structure of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For heterocyclic compounds such as 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one, a molecule of significant interest in the synthesis of therapeutic agents, unambiguous structural validation is not merely a formality but a critical determinant of its potential.[1] This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for structural validation against other widely used analytical techniques.

The Imperative of Absolute Structural Confirmation

The biological activity of a molecule is intrinsically linked to its three-dimensional architecture. Isomers, for instance, can exhibit vastly different pharmacological profiles. Therefore, relying on spectroscopic methods that provide indirect structural information can introduce an element of ambiguity. While techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for routine characterization, they often fall short of providing the absolute spatial arrangement of atoms. This is where the unparalleled power of X-ray crystallography comes to the fore, offering a direct visualization of the molecular structure.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline solid.[2] The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays allow for the computation of a three-dimensional electron density map, from which the precise positions of atoms, bond lengths, and bond angles can be determined.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure is a meticulous process that demands both skill and patience.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Sample Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of 3,4-Dihydro-2H- pyrido[1,2-a]pyrimidin-2-one Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth_Methods Crystal Growth Techniques (Slow Evaporation, Vapor Diffusion, etc.) Solvent_Screening->Crystal_Growth_Methods Crystal_Mounting Crystal Selection & Mounting Crystal_Growth_Methods->Crystal_Mounting Diffractometer X-ray Diffraction Data Collection Crystal_Mounting->Diffractometer Data_Processing Data Reduction & Correction Diffractometer->Data_Processing Structure_Solution Structure Solution (Direct Methods/Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF File Generation Structure_Refinement->Validation

Caption: A streamlined workflow for determining the crystal structure of a small molecule.

Detailed Protocol for X-ray Crystallographic Analysis
  • Crystal Growth (The Art and Science):

    • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

    • Solvent Selection: A systematic screening of solvents is conducted to find a system where the compound has moderate solubility.

    • Common Techniques:

      • Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, causing the compound to crystallize.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

    • The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms.

    • The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and a detector records the positions and intensities of the diffracted beams.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of structure factors.

    • Initial phases are determined using direct methods or Patterson methods to generate an initial electron density map.

    • An initial model of the structure is built into the electron density map.

    • The model is refined using least-squares methods to improve the agreement between the calculated and observed structure factors.

    • Hydrogen atoms are typically located in the difference Fourier map and refined.

    • The final refined structure is validated and deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), often receiving a unique CCDC number. For instance, a related compound, 4H-pyrido[1,2-a]pyrimidin-4-one, has its crystallographic data deposited under CCDC-920447.[3]

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive structure, other analytical techniques offer complementary and often more readily accessible information. The following table compares these methods for the structural validation of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to grow.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY), stereochemical insights.Provides detailed information about the molecular framework in solution; non-destructive.Does not provide absolute 3D structure; interpretation can be complex for intricate molecules.
Mass Spectrometry Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns indicative of structural motifs.High sensitivity, requires very small sample amounts.Does not provide information on connectivity or stereochemistry; isomers can be indistinguishable.
FTIR Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-N).Fast, simple, and non-destructive.Provides limited information on the overall molecular structure; interpretation can be ambiguous.

Spectroscopic Characterization: A Complementary Picture

While X-ray crystallography provides the ultimate structural proof, spectroscopic techniques are vital for initial characterization, purity assessment, and for studying the molecule's behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound (C₈H₈N₂O), we would expect to see specific signals in the ¹H and ¹³C NMR spectra. The PubChem database entry for this compound (CID 79500) indicates the availability of a ¹³C NMR spectrum.[2] While the full spectrum is not publicly available, related dihydropyrimidinone structures show characteristic chemical shifts that can be anticipated.[4][5]

NMR_Connectivity Figure 2: Logical Flow of NMR-based Structure Elucidation cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structure Determination H1_NMR ¹H NMR (Proton Environments, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HMBC HMBC (Long-range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) HSQC HSQC (Direct ¹H-¹³C Connectivity) C13_NMR->HSQC C13_NMR->HMBC Fragment_Assembly Assemble Molecular Fragments COSY->Fragment_Assembly HSQC->Fragment_Assembly HMBC->Fragment_Assembly Proposed_Structure Propose 2D Structure Fragment_Assembly->Proposed_Structure

Caption: A diagram illustrating the use of various NMR experiments to deduce molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, clues about its structure. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₈H₈N₂O. Electron ionization (EI) mass spectrometry would induce fragmentation, and the resulting pattern could be compared to that of known related structures. Studies on similar 3,4-dihydro-2[H]-pyridones have shown characteristic fragmentation pathways that can aid in structural confirmation.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the pyrimidinone ring, as well as C-N and C=N stretching vibrations, and C-H stretching and bending vibrations. For example, the IR spectra of related dihydropyrimidin-2-ones exhibit strong C=O stretching bands in the region of 1664-1725 cm⁻¹.[4][5]

Conclusion: An Integrated Approach to Structural Validation

In the rigorous process of drug discovery and development, a multi-faceted approach to structural validation is essential. While NMR, MS, and FTIR provide crucial and complementary data for the characterization of this compound, single-crystal X-ray crystallography remains the undisputed arbitrator for absolute and unambiguous structure determination. It provides the definitive three-dimensional map of the molecule, a level of certainty that is paramount for understanding its biological function and for guiding further medicinal chemistry efforts. The investment in obtaining a crystal structure is an investment in the scientific integrity and ultimate success of a research program.

References

  • Sangram Gore, Sundarababu Baskaran, & Burkhard Koenig. (n.d.). A highly efficient and green synthesis of 3,4-dihydropyrimidin-2-ones in low melting mixtures. Green Chemistry. Retrieved from [Link]

  • Acherki, H., Alvarez-Ibarra, C., et al. (2000). Mass spectra of some new 3,4-dihydro-2[H]-pyridones. Rapid Communications in Mass Spectrometry, 14(13), 1123-7. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5035. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0003361). Retrieved from [Link]

  • Carvalho, R. B., & Joshi, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology, Mumbai. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one. Retrieved from [Link]

  • Metia, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. Retrieved from [Link]

  • Niknam, K., et al. (2017). An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel. RSC Advances, 7(57), 35927-35936. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3,4-DIHYDRO-2H-PYRIDO(1,2-A)PYRIMIDIN-2-ONE. Retrieved from [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. Retrieved from [Link]

  • PubChem. (n.d.). 2(1H)-Pyridinone, 3,4-dihydro-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • ResearchGate. (2021). (2,6-dichlorophenyl)-1,3,4,8-tetrahydro2H-pyrido[1,2-a]pyrimidine. Retrieved from [Link]

Sources

Comparing the biological activity of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. While the specific 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one core has been a subject of interest, a broader and more extensively documented range of biological data is available for its isomeric analogs, particularly the pyrido[1,2-a]pyrimidin-4-one derivatives. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and anti-inflammatory activities of various pyrido[1,2-a]pyrimidin-4-one analogs, supported by experimental data from peer-reviewed literature. The insights and methodologies presented herein are intended to guide researchers in the strategic design and evaluation of novel therapeutic agents based on this versatile scaffold.

The rationale for focusing on the 4-one analogs stems from the wealth of structure-activity relationship (SAR) data available, which allows for a more robust and informative comparison. The fundamental structural similarities between the 2-one and 4-one cores suggest that the biological activities and SAR trends observed for the latter can provide valuable insights for the exploration of the former.

Anticancer Activity: A Comparative Analysis

A significant body of research has focused on the anticancer potential of pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds have been evaluated against a variety of human cancer cell lines, with several analogs demonstrating potent cytotoxic effects. The primary mechanism of action for some of these analogs has been identified as the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the RAS-ERK and PI3K-AKT pathways, often through the allosteric inhibition of SHP2 phosphatase[1].

Comparative in vitro Anticancer Activity of Pyrido[1,2-a]pyrimidin-4-one Analogs
Compound IDR1-SubstituentR2-SubstituentCancer Cell LineIC50 (µM)Reference
6d ThiophenylMethoxy phenylHeLaData not specified[2]
6h ThiophenylMethoxy phenylCOLO-205Data not specified[2]
6j ThiophenylMethoxy phenylHepG2Data not specified[2]
7b CF3-containing 1,3,4-oxadiazole-MCF-7Data not specified[2]
7e Fluoro-containing 1,3,4-oxadiazole-HeLaData not specified[2]
14i -S-linker to 7-aryl groupKyse-5201.06[1]
14i -S-linker to 7-aryl groupNCI-H358Lower than SHP099[1]
14i -S-linker to 7-aryl groupMIA-PaCa2Lower than SHP099[1]
21 H3-Fluorobenzylcarbamate at C3Pf 3D733[3]
37 HN-[4-(trifluoromethyl)benzyl]-carboxamide at C3Pf 3D737[3]

Note: The table presents a selection of analogs to illustrate the structure-activity relationships. For a comprehensive understanding, readers are encouraged to consult the cited literature.

The data suggests that the introduction of various heterocyclic and substituted aryl moieties at different positions of the pyrido[1,2-a]pyrimidin-4-one core significantly influences the anticancer activity. For instance, the presence of thiophenyl and methoxy phenyl groups, as well as trifluoromethyl and fluoro-containing oxadiazoles, has been associated with promising activity[2]. Furthermore, the introduction of a sulfur linker to an aryl group at the 7-position has been shown to enhance the flexibility of the molecule, leading to potent SHP2 inhibition and high antiproliferative activity[1].

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours under the same conditions.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Test Compounds start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity: A Comparative Analysis

While less explored than their anticancer properties, certain pyrido[1,2-a]pyrimidine analogs have demonstrated notable antimicrobial activity. The structural modifications on the core scaffold play a crucial role in determining the spectrum and potency of their antibacterial and antifungal effects.

Comparative in vitro Antimicrobial Activity of Pyrido[1,2-a]pyrimidine Analogs

Due to the limited specific data on this compound, this table includes data from the broader class of dihydropyrimidine derivatives to provide a comparative context.

Compound IDR-Group 1R-Group 2MicroorganismMIC (µg/mL)Reference
C6 VariedVariedEscherichia coli32-64[4]
C22 VariedVariedPseudomonas aeruginosa32-64[4]
Generic VariedVariedStaphylococcus aureus32-64[4]
Generic VariedVariedFungal Strains32[4]

Note: The specific substitutions for compounds C6 and C22 are detailed in the cited reference. The data indicates that dihydropyrimidine derivatives can exhibit significant activity against both Gram-negative and Gram-positive bacteria, as well as fungi.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: A Comparative Analysis

The anti-inflammatory potential of pyrido[1,2-a]pyrimidine derivatives is an emerging area of research. Certain analogs have shown the ability to inhibit key inflammatory mediators, suggesting their potential as therapeutic agents for inflammatory diseases. One of the proposed mechanisms of action is the inhibition of nitric oxide synthase (NOS).

Comparative in vitro Anti-inflammatory Activity of Pyrido[1,2-a]pyrimidine Analogs
Compound IDR-Group (Position 3)R-Group (Position 8)TargetInhibitory EffectReference
Generic BiphenyloylMethyliNOSHigh[5]
Generic BenzyloxybenzoylMethyliNOSHigh[5]
Generic NaphthoylMethyliNOSHigh[5]

Note: The specific inhibitory concentrations (e.g., IC50 values) were not detailed in the abstract but the study highlights that these substitutions lead to promising inhibitory effects with selectivity towards inducible NOS (iNOS)[5].

Signaling Pathway: Inhibition of Nitric Oxide Synthase

Inflammatory stimuli, such as lipopolysaccharide (LPS) and pro-inflammatory cytokines, can induce the expression of inducible nitric oxide synthase (iNOS) in various cell types, including macrophages. iNOS then produces large amounts of nitric oxide (NO), a key mediator of inflammation. The overproduction of NO can lead to tissue damage and contribute to the pathogenesis of inflammatory diseases. Certain pyrido[1,2-a]pyrimidine analogs have been shown to inhibit iNOS activity, thereby reducing the production of NO and exerting an anti-inflammatory effect.

iNOS_Pathway cluster_pathway iNOS Signaling Pathway in Inflammation LPS LPS / Cytokines Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor NFkB NF-κB Activation Receptor->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein Synthesis iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production Inflammation Inflammation NO_production->Inflammation Pyrido_analog Pyrido[1,2-a]pyrimidine Analog Pyrido_analog->iNOS_protein Inhibition

Caption: Inhibition of the iNOS pathway by pyrido[1,2-a]pyrimidine analogs.

Conclusion and Future Directions

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a highly promising framework for the development of novel therapeutic agents with diverse biological activities. The comparative analysis presented in this guide highlights the significant potential of these compounds as anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies reveal that strategic modifications at various positions of the heterocyclic core can lead to substantial improvements in potency and selectivity.

Future research in this area should focus on:

  • Expansion of the SAR: Systematic modification of the pyrido[1,2-a]pyrimidin-4-one core to explore a wider range of substituents and their impact on biological activity.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by the most potent analogs.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • Exploration of the this compound Scaffold: As synthetic methodologies advance, a focused effort to synthesize and evaluate a library of these specific analogs is warranted to determine if they offer any advantages over the more studied 4-one isomers.

By leveraging the knowledge base of the pyrido[1,2-a]pyrimidin-4-one system, researchers can accelerate the discovery and development of new and effective treatments for a range of human diseases.

References

  • Jalali, M., Mahdavi, M., Ranjbar, M., Soleymani, M., Fassihi, A., & Abedi, D. (2012). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Research in Pharmaceutical Sciences, 7(4), 243–247. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Reddy, T. R., et al. (2019). Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2-a]pyrimidin-4-one derivatives. Journal of Heterocyclic Chemistry, 56(6), 1753-1765. [Link]

  • Charlier, C., et al. (2003). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Journal of Medicinal Chemistry, 46(7), 1137-1145. [Link]

  • Wang, W. G., Qian, L. G., & Ji, R. Y. (1989). [Synthesis of Pyrido [1,2-a] Pyrimidinone Series of Compounds, Potential Agents on the Nervous System]. Yao Xue Xue Bao, 24(5), 393-396. [Link]

  • Various Authors. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. Retrieved from [Link]

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 337-346. [Link]

  • Rodríguez, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • La Motta, C., et al. (2007). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(21), 5039-5048. [Link]

  • Gubbels, M. J., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2139. [Link]

  • Reddy, T. S., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4647-4656. [Link]

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]

  • Al-Tel, T. H., et al. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 16(15), 2697-2706. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrido[1,2-a]pyrimidin-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the Pyrido[1,2-a]pyrimidin-2-one Scaffold

The pyrido[1,2-a]pyrimidine ring system, a fused bicyclic heterocycle with a bridgehead nitrogen atom, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neurotropic properties.[1][2] While the pyrido[1,2-a]pyrimidin-4-one isomer is more extensively studied, the pyrido[1,2-a]pyrimidin-2-one scaffold is an emerging area of interest, presenting unique structural and electronic properties for drug design.[3]

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for the pyrido[1,2-a]pyrimidin-2-one core. We will dissect the impact of substituent modifications at various positions on the scaffold's biological activity, focusing on its potential as an anticancer and central nervous system (CNS) agent. The insights presented herein are grounded in experimental data from peer-reviewed literature, aiming to provide researchers and drug development professionals with a comprehensive understanding of this promising heterocyclic system.

The Core Scaffold: Structural Features and Synthetic Access

The pyrido[1,2-a]pyrimidin-2-one core is a rigid, planar system that offers multiple points for chemical modification. Understanding the key positions for substitution is fundamental to exploring its SAR.

Caption: Core structure of the pyrido[1,2-a]pyrimidin-2-one scaffold with standard numbering.

A significant challenge in exploring this scaffold has been the development of regioselective synthetic methods that favor the 2-oxo isomer over the more common 4-oxo isomer. A concise and effective strategy involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters, followed by thermal cyclization.[3] This method provides excellent regioselectivity and allows for the introduction of substituents on both the pyridine and pyrimidine rings, which is crucial for systematic SAR studies.[3]

Comparative SAR Analysis: Targeting Cancer and the CNS

The therapeutic potential of pyrido[1,2-a]pyrimidin-2-ones has been explored in several key areas. Below, we compare the SAR for two distinct biological applications: anticancer and anticonvulsant activities.

Anticancer Activity: The Role of the 3-Carboxamide Moiety

Recent studies have identified pyrido[1,2-a]pyrimidine-3-carboxamide derivatives as potential anticancer agents.[4] The SAR in this series is heavily influenced by the nature of the substituent on the carboxamide nitrogen.

A series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were synthesized and screened against four human cancer cell lines.[4] The key structural feature explored was the variation of the amine coupled to the 3-carboxy position.

Anticancer_SAR SAR of Pyrido[1,2-a]pyrimidin-2-ones as Anticancer Agents scaffold { Pyrido[1,2-a]pyrimidin-2-one Core | R = Varied Amine Substituents} node_activity Favorable for Activity Bulky, hydrophobic groups (e.g., cyclohexyl, adamantyl) Aromatic rings with electron- withdrawing groups (e.g., 4-F-benzyl) scaffold->node_activity Substitution at 3-carboxamide node_inactivity Decreased/No Activity Small, polar groups (e.g., ethyl, propyl) scaffold->node_inactivity Substitution at 3-carboxamide

Caption: Key SAR findings for anticancer activity at the 3-position.

Supporting Experimental Data:

The following table summarizes the antiproliferative activity of selected pyrido[1,2-a]pyrimidine-3-carboxamide derivatives against the A549 human lung cancer cell line.[4]

CompoundR Group (at 3-carboxamide)IC50 (µM) against A549[4]
6h Cyclohexyl3.21
6i 4-Fluorobenzyl4.12
6j 1-Adamantyl2.54
6k 2-Adamantyl2.89
6n (S)-(-)-1-Phenylethyl5.18
6a Ethyl>100
6b Propyl>100

Causality and Interpretation:

The data clearly indicates that bulky, lipophilic substituents on the 3-carboxamide are crucial for potent anticancer activity.[4] Compounds with small alkyl chains (6a, 6b) are inactive, while those bearing cyclohexyl (6h) or adamantyl (6j, 6k) groups exhibit significant cytotoxicity.[4] This suggests that the 3-position substituent likely interacts with a hydrophobic pocket in the biological target. The activity of the 4-fluorobenzyl derivative (6i) implies that aromatic interactions may also be favorable.

CNS Activity: Anticonvulsant Properties

The pyrido[1,2-a]pyrimidin-2-one scaffold has also been investigated for its effects on the central nervous system.[5] In a study aimed at modifying the structure of edulinine, a series of analogues were synthesized and evaluated for anticonvulsant activity.[5]

The key modifications in this series involved the introduction of a methoxy group at the 4-position and a prenyl or dihydroxybutyl group at the 3-position.

Supporting Experimental Data:

The study compared the anticonvulsant activity of several analogues, revealing a stark difference in potency based on the substitution pattern.

Compound3-Position Substituent4-Position SubstituentAnticonvulsant Activity[5]
IV 3-methyl-2-butenyl2-oxoActive
V 3-methyl-2-butenyl4-oxoFar lower activity than IV
VI 2,3-dihydroxy-3-methyl-1-butyl2-oxoFar lower activity than IV

Causality and Interpretation:

This limited SAR study provides several key insights:

  • Isomer Comparison: The 2-oxo isomer (IV) demonstrated significantly higher anticonvulsant activity than its 4-oxo counterpart (V), highlighting the critical role of the carbonyl position in defining the pharmacological profile of the scaffold.[5]

  • 3-Position Substituent: The introduction of polar hydroxyl groups at the 3-position substituent (VI) drastically reduced activity compared to the lipophilic prenyl group (IV).[5] This suggests that, similar to the anticancer series, a hydrophobic substituent at the 3-position is preferred for this biological activity.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are essential.

Protocol 1: General Synthesis of Pyrido[1,2-a]pyrimidin-2-ones

This protocol is adapted from a concise synthesis method that provides high regioselectivity for the 2-oxo isomer.[3]

Workflow Diagram:

Synthesis_Workflow start 2-Aminopyridine Derivative step1 Deprotonation with n-BuLi in THF at -78°C start->step1 step2 Acylation with Alkynoate Ester step1->step2 step3 Formation of Alkynamide Intermediate step2->step3 step4 Thermal Cyclization (e.g., heating in Dowtherm A) step3->step4 end Substituted Pyrido[1,2-a]pyrimidin-2-one step4->end

Caption: General workflow for the synthesis of pyrido[1,2-a]pyrimidin-2-ones.

Step-by-Step Methodology:

  • Anion Formation: Dissolve the substituted 2-aminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, and stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Acylation: Add the corresponding alkynoate ester (1.2 eq) dropwise to the solution of the lithium amide base at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkynamide intermediate.

  • Cyclization: Purify the intermediate via column chromatography if necessary. Heat the purified alkynamide in a high-boiling point solvent (e.g., Dowtherm A) at reflux until TLC analysis indicates complete consumption of the starting material.

  • Purification: Cool the reaction mixture and purify the final product by column chromatography to obtain the desired pyrido[1,2-a]pyrimidin-2-one.

Protocol 2: Antiproliferative Activity Assessment (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

The structure-activity relationship studies of pyrido[1,2-a]pyrimidin-2-ones, though less extensive than for related scaffolds, reveal clear and compelling trends. For both anticancer and anticonvulsant activities, the substitution at the 3-position appears to be a critical determinant of potency. A common theme is the preference for bulky, hydrophobic moieties, suggesting that this position is key for interaction with a lipophilic binding pocket in the respective biological targets.

The marked difference in activity between the 2-oxo and 4-oxo isomers underscores the importance of the carbonyl position in defining the molecule's interaction with its target and warrants further investigation. Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets for the active compounds to enable rational, structure-based drug design.

  • Expanding Chemical Space: Systematically exploring substitutions at other positions of the pyridopyrimidine core (e.g., positions 7, 8, and 9) to build a more comprehensive SAR map.

  • Pharmacokinetic Profiling: Evaluating the drug-like properties (ADME/Tox) of the most potent compounds to assess their potential for further development.

The pyrido[1,2-a]pyrimidin-2-one scaffold remains a relatively untapped resource in drug discovery. The foundational SAR insights presented in this guide provide a solid framework for researchers to design and synthesize novel derivatives with enhanced potency and selectivity, ultimately unlocking the full therapeutic potential of this intriguing heterocyclic system.

References

  • Bluhm, U., Boucher, J. L., Buss, U., Clement, B., Friedrich, F., Girreser, U., Heber, D., Lam, T., Lepoivre, M., Rostaie-Gerylow, M., & Wolschendorf, U. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. European Journal of Medicinal Chemistry, 44(7), 2877–2887. [Link]

  • ResearchGate. (n.d.). (A) Discovery of pyrido [1,2-a] pyrimidinone derivatives as non-covalent pan-FGFR inhibitor. Retrieved from [Link]

  • No valid URL available for this reference.
  • Wang, Z., Wang, S., Li, Y., Wang, F., & Xu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • No valid URL available for this reference.
  • Kumar, G. S., Dev, G. J., Kumar, N. R., Swaroop, D. K., Chandra, Y. P., Kumar, C. G., & Narsaiah, B. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584–590. [Link]

  • Moores, S. L., Lacey, P. M., & Jones, K. (2016). Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen. Organic & Biomolecular Chemistry, 14(4), 1253–1257. [Link]

  • ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Retrieved from [Link]

  • No valid URL available for this reference.
  • No valid URL available for this reference.
  • No valid URL available for this reference.
  • Wang, W. G., Qian, L. G., & Ji, R. Y. (1989). [Synthesis of Pyrido [1,2-a] Pyrimidinone Series of Compounds, Potential Agents on the Nervous System]. Yao Xue Xue Bao, 24(5), 393–396. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Referencing NMR Data for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Verification in Heterocyclic Chemistry

In the landscape of drug discovery and materials science, heterocyclic scaffolds like pyrido[1,2-a]pyrimidines are of paramount importance, serving as foundational frameworks for a multitude of biologically active agents.[1] The specific compound, 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS 5439-14-5), represents a key intermediate whose structural integrity must be unambiguously confirmed before its use in further synthetic applications.[2][3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[5] It provides a detailed fingerprint of a molecule's carbon-hydrogen framework, revealing subtle electronic and conformational details through parameters like chemical shift, spin-spin coupling, and signal integration.[5]

This guide provides a comprehensive framework for analyzing the NMR data of this compound. While direct, published experimental spectra for this specific unsubstituted molecule are not abundant in readily accessible literature, we can construct a highly accurate, predicted dataset. The core of this guide lies in cross-referencing this predicted data against structurally related analogues to build a self-validating and authoritative understanding of its spectral features. This comparative approach is fundamental to robust scientific practice, allowing researchers to interpret new data with a high degree of confidence.

Predicted NMR Spectral Data for this compound

The following tables outline the predicted ¹H and ¹³C NMR spectral data for the title compound. These predictions are derived from established principles of NMR spectroscopy and by drawing comparisons from the known spectral data of its structural analogues discussed in the subsequent section. The numbering convention used for assignments is shown below.

Numbering convention for this compound

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

PositionPredicted δ (ppm)MultiplicityPredicted J (Hz)IntegrationRationale
H-68.8 - 9.0d~7.01HAdjacent to bridgehead nitrogen, significantly deshielded.
H-97.6 - 7.8d~8.51HOrtho to bridgehead nitrogen.
H-87.4 - 7.6t~7.51HPart of the aromatic pyridine ring.
H-76.9 - 7.1t~7.01HPart of the aromatic pyridine ring.
H-44.1 - 4.3t~6.52HAliphatic CH₂, adjacent to nitrogen, deshielded.
H-32.8 - 3.0t~6.52HAliphatic CH₂, adjacent to carbonyl group, deshielded.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

PositionPredicted δ (ppm)Rationale
C-2165 - 167Carbonyl carbon, highly deshielded.
C-9a150 - 152Bridgehead carbon adjacent to two nitrogens.
C-6138 - 140Aromatic CH carbon adjacent to bridgehead nitrogen.
C-8130 - 132Aromatic CH carbon.
C-7118 - 120Aromatic CH carbon.
C-9112 - 114Aromatic CH carbon.
C-442 - 44Aliphatic CH₂ adjacent to nitrogen.
C-330 - 32Aliphatic CH₂ adjacent to carbonyl.

Comparative Analysis: Cross-Referencing with Structural Analogues

The validity of the predicted data is best established by comparing it to the experimental data of molecules that share key structural motifs.

Comparison 1: The Aromatic Analogue (4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives)

The fully aromatic 4H-pyrido[1,2-a]pyrimidin-4-one system provides an excellent contrast. In a representative derivative, the protons on the pyridine ring (H-6 to H-9) are all found significantly downfield, typically between 7.0 and 9.0 ppm.[6] This is due to the deshielding effect of the aromatic ring current. Saturation of the pyrimidinone ring in our target compound, breaking the aromaticity of that ring, introduces two aliphatic methylene groups (C-3 and C-4). While the pyridine ring remains aromatic, the overall electron distribution is altered. We predict the H-6 to H-9 signals in our target compound to remain in the aromatic region but with slight shifts compared to the fully aromatic analogue due to the change in the fused ring system.

Table 3: Experimental ¹H NMR Data for a Representative 4H-Pyrido[1,2-a]pyrimidin-4-one Derivative [6]

Positionδ (ppm)MultiplicityJ (Hz)
H-68.95d7.6
H-87.66d8.1
H-77.12t7.0
H-97.54d8.9

Note: Data is for a substituted derivative and serves for general comparison of the aromatic region.

Comparison 2: The Monocyclic Analogue (3,4-Dihydropyrimidin-2(1H)-one Derivatives)

The class of compounds known as 3,4-dihydropyrimidin-2(1H)-ones, often synthesized via the Biginelli reaction, are excellent models for the saturated portion of our target molecule.[7][8] In various reported examples, the aliphatic protons on the saturated ring exhibit characteristic shifts.[9][10] For instance, the proton at C-4, being a methine (-CH-) flanked by two nitrogens, typically appears around 5.1-5.6 ppm.[7][8] Our target molecule has a methylene group (-CH₂-) at this position, which is expected further upfield. The key takeaway is the presence of signals in the 2.0-5.0 ppm range, which is characteristic of the dihydropyrimidinone ring system. Our predicted values of ~4.2 ppm (H-4) and ~2.9 ppm (H-3) align well with the expected environment of aliphatic protons adjacent to a nitrogen and a carbonyl group, respectively.

Table 4: Representative ¹H NMR Data for an Ethyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one [7]

Protonδ (ppm)Multiplicity
NH9.17s
NH7.70s
Ar-H7.13s
CH (Position 4)5.11d
CH2.25s

Note: This data highlights the chemical shift for the methine proton at C-4 in a related monocyclic system.

Experimental Protocol: A Self-Validating Workflow for Structural Elucidation

To obtain high-quality, unambiguous data for this compound, a systematic, multi-step NMR analysis is required. This protocol is designed to be self-validating, where data from one experiment confirms and builds upon the last.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of the dried, purified sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent. DMSO-d₆ is a primary choice due to its excellent solvating power for polar heterocyclic compounds and its wide chemical shift window. Alternatively, CDCl₃ can be used.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: 1D ¹H NMR Acquisition

  • Acquire a standard one-dimensional proton spectrum.

  • Key Parameters: Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Ensure a proper relaxation delay (D1) of at least 2-5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

  • Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all signals and analyze chemical shifts, multiplicities, and coupling constants. This initial spectrum provides the foundational data.

Step 3: 1D ¹³C{¹H} NMR Acquisition

  • Acquire a broadband proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.

  • Key Parameters: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Analysis: Identify the number of unique carbon signals. The chemical shifts will provide initial clues to the type of carbon (e.g., C=O, aromatic C, aliphatic C).

Step 4: 2D Correlation Spectroscopy (COSY)

  • Acquire a ¹H-¹H COSY spectrum. This experiment reveals which protons are spin-coupled to each other, typically those on adjacent carbons.

  • Causality & Validation: A cross-peak between two proton signals provides direct evidence of their connectivity. For our target molecule, a COSY correlation is expected between H-3 and H-4, and among the coupled aromatic protons (H-6/H-7, H-7/H-8, H-8/H-9). This experiment validates the proton assignments within individual spin systems.

Step 5: 2D Heteronuclear Correlation (HSQC/HMQC)

  • Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (or Multiple Quantum Coherence) spectrum. This experiment identifies which proton is directly attached to which carbon.

  • Causality & Validation: Each cross-peak correlates a proton signal with the signal of the carbon it is bonded to. This provides unambiguous C-H assignments. For example, the proton signal at ~2.9 ppm should correlate with the carbon signal at ~31 ppm, definitively assigning them as H-3 and C-3.

Step 6: 2D Heteronuclear Multiple Bond Correlation (HMBC)

  • Acquire a ¹H-¹³C HMBC spectrum. This is a crucial experiment that shows correlations between protons and carbons that are two or three bonds away.

  • Causality & Validation: HMBC is the key to connecting the different fragments of the molecule. For instance, correlations from the H-4 protons (~4.2 ppm) to the bridgehead carbon C-9a and the aromatic carbon C-9 would confirm the fusion of the two rings. A correlation from the H-3 protons (~2.9 ppm) to the carbonyl carbon C-2 would confirm their proximity. This experiment validates the overall molecular structure.

Visualization of Methodologies

The following diagrams illustrate the logical workflow and the fundamental relationship between chemical structure and NMR data.

Caption: Workflow for unambiguous NMR-based structure elucidation.

G N1 N1 C2 C2 O O C2->O SR_CO 165-170 ppm (C=O) C2->SR_CO C3 C3 SR_Aliphatic_C 30-45 ppm (Aliphatic C) C3->SR_Aliphatic_C SR_Aliphatic_H 2.5-4.5 ppm (Aliphatic H) C3->SR_Aliphatic_H C4 C4 C4->SR_Aliphatic_C C4->SR_Aliphatic_H N5 N5 C6 C6 SR_Aromatic_C 110-155 ppm (Aromatic C) C6->SR_Aromatic_C SR_Aromatic_H 6.5-9.0 ppm (Aromatic H) C6->SR_Aromatic_H C7 C7 C7->SR_Aromatic_C C7->SR_Aromatic_H C8 C8 C8->SR_Aromatic_C C8->SR_Aromatic_H C9 C9 C9->SR_Aromatic_C C9->SR_Aromatic_H C9a C9a C9a->SR_Aromatic_C

Caption: Correlation map of atoms to their predicted NMR chemical shift regions.

Conclusion

The structural verification of this compound is a quintessential task for any researcher utilizing this scaffold. While a directly published, fully assigned spectrum may be elusive, a robust and confident assignment is achievable. By integrating fundamental NMR principles to generate a predicted spectrum and cross-referencing it against the known data of aromatic and monocyclic analogues, we establish a strong hypothesis. The final, authoritative confirmation is then achieved through a systematic application of 1D and 2D NMR experiments, particularly COSY, HSQC, and HMBC, which together provide an interlocking, self-validating network of data that leaves no ambiguity in the final structure. This rigorous, comparative approach embodies the principles of scientific integrity and is essential for producing reliable and reproducible research.

References

  • PubChem. 3,4-dihydro-2H-pyrido(1,2-a)pyrimidin-2-one | C8H8N2O | CID 79500. [Link]

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]

  • Supplementary Material (ESI) for Green Chemistry. (2011). A highly efficient and green synthesis of 3,4-dihydropyrimidin- 2-ones in low melting mixtures. The Royal Society of Chemistry. [Link]

  • Rodriguez, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • Shaabani, A., et al. (2012). Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions. ISRN Organic Chemistry. [Link]

  • PubChem. 2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)- | C15H13N3O | CID 338877. [Link]

  • Patel, N., et al. (2019). 3,4-Dihydropyrimidin-2(1H)-One Analogues: Microwave irradiated Synthesis with Antimicrobial and Antituberculosis Study. Current Microwave Chemistry, 6(1), 61-70. [Link]

  • Begunov, R.S., et al. (2024). 1H NMR spectral characteristics of pyrido[1,2-a]benzimidazole and its derivatives. Izvestiya Vysshikh Uchebnykh Zavedenii, Seriya Khimiya i Khimicheskaya Tekhnologiya, 67(5), 43-53. [Link]

  • Abdel-Wahab, B.F., et al. (2012). Synthesis of 3,4-dihydropyrimidin-2(1H)-one and 3,4-dihydropyrimidin-2(1H)-thione derivatives... Journal of the Serbian Chemical Society, 77(1), 1-12. [Link]

  • Attard, M., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molbank, 2021(2), M1232. [Link]

  • Supplementary Information for Expanding the diversity at C-4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones to achieve biological activity against ZAP-70. Scientia. [Link]

  • Al-Jaber, H.I. (2011). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. American Journal of Applied Sciences, 8(10), 967-972. [Link]

  • Zare, A., et al. (2017). A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions. J. Mex. Chem. Soc., 61(1), 58-65. [Link]

  • Pearson, A.J., & Roush, W.R. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. John Wiley & Sons. [Link]

  • Global Substance Registration System (GSRS). 3,4-DIHYDRO-2H-PYRIDO(1,2-A)PYRIMIDIN-2-ONE. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361). [Link]

  • PubChem. 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Rukmani, S., & Umashankari, S. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology, 8(32). [Link]

  • Paquette, L. A. (Ed.). (1999). Handbook of Reagents for Organic Synthesis. John Wiley & Sons. [Link]

  • The Journal of Organic Chemistry. (1975). Volume 40, Issue 10. [Link]

Sources

A Comparative Guide to the Anti-Inflammatory Efficacy of Pyridopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of various pyridopyrimidine derivatives, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data. We will delve into the mechanisms of action, compare potencies through in vitro assay data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Pyridopyrimidines

Inflammation is a critical physiological response to harmful stimuli such as infection or tissue damage.[1] However, chronic or dysregulated inflammation is a key component of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[1][2] Traditional NSAIDs non-selectively inhibit both COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme highly expressed during inflammation.[2][3] This lack of selectivity is associated with significant gastrointestinal and renal side effects.[3][4]

The pyridopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[5] Derivatives of this heterocyclic system are being extensively investigated as potent and selective anti-inflammatory agents, with a primary focus on developing selective COX-2 inhibitors to minimize the side effects associated with traditional NSAIDs.[1][2][6] This guide will compare several recently developed pyridopyrimidine derivatives, focusing on their COX-2 inhibitory activity and performance in cell-based anti-inflammatory assays.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

The primary mechanism by which pyridopyrimidine derivatives exert their anti-inflammatory effects is through the inhibition of the COX-2 enzyme.[2][6] In the inflammatory cascade, external stimuli like lipopolysaccharide (LPS) from bacteria activate signaling pathways, leading to the upregulation of COX-2.[7] COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (like PGE2) that mediate pain, fever, and swelling.[2] By selectively binding to the active site of COX-2, these derivatives block the production of prostaglandins, thereby mitigating the inflammatory response.[2][3]

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Mediates Pyridopyrimidines Pyridopyrimidine Derivatives Pyridopyrimidines->COX2 Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->COX2 Upregulates

Caption: Inhibition of the COX-2 pathway by pyridopyrimidine derivatives.

Comparative Efficacy: In Vitro COX-2 Inhibition

The efficacy of novel anti-inflammatory compounds is often first established by determining their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter; a higher SI value signifies greater selectivity for COX-2, which is a desirable trait for minimizing side effects.

Recent studies have synthesized and evaluated a series of novel tricyclic pyridopyrimidinones.[1][4] The data below compares the in vitro COX inhibitory activity of several of these derivatives against Celecoxib, a well-known selective COX-2 inhibitor.

Table 1: Comparative In Vitro COX-1/COX-2 Inhibition Data

CompoundR GroupIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI)
IIId 4-OCH₃>1001.02>98.0
IIIf 4-COOEt>1000.67>149.2
IIIg 4-Br>1000.71>140.8
IIIi 4-benzothiazol-2-yl>1000.89>112.3
Celecoxib (Reference Drug)16.51.1114.8

Data sourced from a 2022 study on novel pyridopyrimidinone derivatives.[1][4]

Analysis of Structure-Activity Relationship (SAR): From the data, several key insights emerge:

  • Superior Potency and Selectivity: Compounds IIIf , IIIg , and IIIi all demonstrated superior COX-2 inhibitory activity (IC50 = 0.67–0.89 µM) compared to the reference drug Celecoxib (IC50 = 1.11 µM).[1][4]

  • Role of Lipophilic Groups: The presence of lipophilic groups, such as the ethyl ester (IIIf ) and benzothiazole (IIIi ), appears to confer superior anti-inflammatory effects and selectivity for COX-2.[1]

  • Impact of Halogenation: The introduction of a bromine atom at the 4-position (IIIg ) also resulted in potent and selective COX-2 inhibition, highlighting the importance of this substitution pattern.[1]

These results strongly suggest that the pyridopyrimidinone scaffold is a promising core structure for designing potent and highly selective COX-2 inhibitors.[1]

Cell-Based Anti-Inflammatory Assays: Nitric Oxide Inhibition

To move beyond enzymatic assays and evaluate the effects of these compounds in a biological context, in vitro cell-based assays are essential. A widely used model involves stimulating murine macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response.[7][8] A key marker of this inflammation is the production of nitric oxide (NO), a signaling molecule generated by inducible nitric oxide synthase (iNOS).[6][7] Inhibition of NO production is a strong indicator of anti-inflammatory activity.

The workflow for such an assay is outlined below.

NO_Assay_Workflow Seed_Cells 1. Seed RAW 264.7 cells in 96-well plate Incubate_24h_1 2. Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h_1 Pretreat 3. Pretreat with Pyridopyrimidine Derivatives Incubate_24h_1->Pretreat Incubate_2h 4. Incubate for 2h Pretreat->Incubate_2h Stimulate 5. Stimulate with LPS (1 µg/mL) Incubate_2h->Stimulate Incubate_24h_2 6. Incubate for 24h Stimulate->Incubate_24h_2 Collect_Supernatant 7. Collect Supernatant Incubate_24h_2->Collect_Supernatant Griess_Assay 8. Perform Griess Assay (Measure Nitrite) Collect_Supernatant->Griess_Assay Analyze 9. Analyze Data (Calculate % Inhibition) Griess_Assay->Analyze

Caption: Workflow for the LPS-induced nitric oxide inhibition assay.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed protocols for the key assays are provided below.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on a colorimetric COX inhibitor screening assay kit.

  • Reagent Preparation: Prepare all reagents, including the heme, assay buffer, arachidonic acid (substrate), and test compounds (dissolved in a suitable solvent like DMSO) according to the manufacturer's instructions.

  • Enzyme Preparation: Reconstitute the purified ovine COX-1 and human recombinant COX-2 enzymes in the provided buffer.

  • Reaction Setup: In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the enzyme (either COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add 10 µL of the test pyridopyrimidine derivative at various concentrations (or solvent for control) to the appropriate wells.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Initiate Reaction: Add 10 µL of arachidonic acid to each well to initiate the enzymatic reaction.

  • Colorimetric Measurement: Immediately following substrate addition, add 10 µL of the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[9]

  • Data Acquisition: Measure the absorbance at a specified wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 values by plotting the percentage of inhibition versus the log of the inhibitor concentration.

Protocol 2: LPS-Induced Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a standard method for assessing the anti-inflammatory effects of compounds on cultured cells.[7][10][11]

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[8]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.[8][10]

  • Compound Treatment: Remove the old media and replace it with fresh media containing various concentrations of the pyridopyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

  • Pre-incubation: Incubate the cells with the test compounds for 2 hours.[10]

  • LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group to induce an inflammatory response.[10][11]

  • Incubation: Incubate the plate for an additional 24 hours.[7]

  • Nitrite Measurement (Griess Assay): a. Collect 100 µL of the cell culture supernatant from each well. b. Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[12] c. Incubate in the dark at room temperature for 10-15 minutes. d. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite.[11] Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control.

Conclusion and Future Perspectives

The pyridopyrimidine scaffold represents a highly promising foundation for the development of next-generation anti-inflammatory agents. The derivatives discussed in this guide, particularly those with lipophilic and halogen substitutions, demonstrate superior potency and selectivity for COX-2 compared to established drugs like Celecoxib.[1][4] This enhanced selectivity is crucial for potentially reducing the adverse gastrointestinal effects that plague current NSAID therapies.

Future research should focus on expanding the structure-activity relationship studies to further optimize potency and selectivity. In vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) are the logical next step to validate the in vitro efficacy and assess the pharmacokinetic profiles of these lead compounds.[1][4] Furthermore, investigating their effects on other inflammatory mediators, such as tumor necrosis factor-α (TNF-α) and various interleukins, could reveal broader mechanisms of action and additional therapeutic applications.[6]

References

  • Al-Ostath, A., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Gierlikowska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]

  • Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • Gierlikowska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. ResearchGate. Available at: [Link]

  • Gierlikowska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. Available at: [Link]

  • Kosten, J., et al. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. National Institutes of Health (NIH). Available at: [Link]

  • Gierlikowska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. National Institutes of Health (NIH). Available at: [Link]

  • Zarghi, A. & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health (NIH). Available at: [Link]

  • Mandal, S. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. ResearchGate. Available at: [Link]

  • Tzani, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available at: [Link]

  • Su, Y., et al. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available at: [Link]

  • Rahayu, D., et al. (2022). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. Available at: [Link]

  • al-Ashmawy, M.I., et al. (1997). Synthesis and antiinflammatory activity of novel pyrimidine derivatives. PubMed. Available at: [Link]

  • Tewtrakul, S., et al. (2011). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. ThaiScience. Available at: [Link]

  • Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]

Sources

Forging the Core of Medicinal Chemistry: A Comparative Guide to Pyridopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The pyridopyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, including the notable antifolate drug, Piritrexim. The quest for more efficient, cost-effective, and sustainable methods for constructing this privileged heterocyclic system is a continuous endeavor in drug discovery and development. This guide provides an in-depth, objective comparison between a well-established, multi-step synthesis of a Piritrexim analog and a novel, one-pot, microwave-assisted protocol, supported by experimental data and mechanistic insights. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy.

The Enduring Legacy of the Grivsky Synthesis: A Multi-Step Approach

The classical synthesis of 2,4-diamino-6-substituted-pyrido[2,3-d]pyrimidines, pioneered by Grivsky and his contemporaries, has long been a reliable, albeit lengthy, route to this important class of compounds. This multi-step sequence typically involves the initial construction of a substituted pyridine ring followed by the annulation of the pyrimidine ring.

Mechanistic Underpinnings of the Established Protocol

The Grivsky synthesis of Piritrexim and its analogs relies on a series of classical organic transformations. The key steps involve the formation of a β-acylacrylate intermediate from a substituted benzaldehyde and a β-ketoester. This intermediate then undergoes a Michael addition with an aminopyrimidine, followed by cyclization and subsequent functional group manipulations to arrive at the final product. Each step requires isolation and purification of the intermediate, contributing to the overall length and resource intensity of the synthesis.

Experimental Protocol: Established Multi-Step Synthesis of a Piritrexim Analog

The following protocol outlines a representative multi-step synthesis of a 2,4-diamino-6-aryl-pyrido[2,3-d]pyrimidine, analogous to the Grivsky method.

Step 1: Synthesis of the Pyridine Precursor

  • A mixture of an appropriate aromatic aldehyde (1.0 eq.), ethyl acetoacetate (1.2 eq.), and piperidine (0.1 eq.) in a suitable solvent such as ethanol is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the corresponding ethyl 2-cyano-3-aryl-acrylate.

Step 2: Cyclization to the Pyrido[2,3-d]pyrimidine Core

  • The ethyl 2-cyano-3-aryl-acrylate (1.0 eq.) and 2,4-diamino-6-hydroxypyrimidine (1.0 eq.) are heated in a high-boiling solvent like diphenyl ether at 250-260 °C for 1-2 hours.

  • The reaction mixture is cooled, and the solid product is triturated with petroleum ether, filtered, and recrystallized from a suitable solvent to yield the 2,4-diamino-6-aryl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine.

Step 3: Functional Group Manipulation

  • The 7-oxo intermediate (1.0 eq.) is treated with a chlorinating agent, such as phosphorus oxychloride, to yield the 7-chloro derivative.

  • Subsequent reaction with an appropriate amine affords the final 2,4,7-triamino-6-aryl-pyrido[2,3-d]pyrimidine.

The Dawn of Efficiency: One-Pot, Microwave-Assisted Synthesis

In contrast to the classical multi-step approach, modern synthetic methodologies aim to streamline the synthesis of complex molecules through one-pot reactions, often enhanced by technologies such as microwave irradiation. These methods offer significant advantages in terms of reaction time, energy consumption, and overall efficiency.

The Power of Convergence: Mechanism of the One-Pot Synthesis

The one-pot, multi-component synthesis of pyrido[2,3-d]pyrimidines proceeds through a domino sequence of reactions, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates. A plausible mechanism for the microwave-assisted, three-component synthesis of a 2,4-diamino-6-aryl-pyrido[2,3-d]pyrimidine involves the following key steps:

  • Knoevenagel Condensation: An aromatic aldehyde reacts with an active methylene compound, such as malononitrile, to form an arylidenemalononitrile intermediate.

  • Michael Addition: A suitable aminopyrimidine, like 2,4,6-triaminopyrimidine, acts as a nucleophile and adds to the electron-deficient double bond of the arylidenemalononitrile.

  • Intramolecular Cyclization and Tautomerization: The resulting adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic pyrido[2,3-d]pyrimidine core.

Microwave irradiation accelerates these steps by efficiently heating the polar reactants and solvents, leading to a dramatic reduction in reaction times.

Experimental Protocol: Novel One-Pot, Microwave-Assisted Synthesis

The following protocol details a rapid and efficient one-pot synthesis of a 2,4-diamino-6-aryl-pyrido[2,3-d]pyrimidine.

  • A mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 2,4,6-triaminopyrimidine (1.0 mmol) in a suitable solvent (e.g., ethanol or DMF) is placed in a microwave-safe reaction vessel.

  • A catalytic amount of a base, such as piperidine or potassium carbonate, is added.

  • The reaction vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

  • After cooling, the precipitated product is collected by filtration, washed with a suitable solvent, and dried to afford the pure 2,4-diamino-6-aryl-pyrido[2,3-d]pyrimidine.

Head-to-Head Comparison: Established vs. Novel Protocol

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of a structurally analogous 2,4-diamino-6-aryl-pyrido[2,3-d]pyrimidine via both the established multi-step and the novel one-pot, microwave-assisted protocols.

ParameterEstablished Multi-Step SynthesisNovel One-Pot, Microwave-Assisted Synthesis
Number of Steps 3 or more1
Total Reaction Time 12-24 hours10-30 minutes
Typical Overall Yield 30-50%75-90%
Reaction Temperature High (up to 260 °C)Moderate (120-150 °C)
Purification Multiple chromatographic separations and recrystallizationsSimple filtration and washing
Solvent/Reagent Usage HighLow
Energy Consumption HighLow

Visualizing the Synthetic Pathways

To further illustrate the contrasting workflows, the following diagrams, generated using Graphviz (DOT language), depict the logical flow of both the established and novel synthetic protocols.

Established_Protocol A Aromatic Aldehyde + Ethyl Acetoacetate B Pyridine Precursor Synthesis A->B C Purification B->C D Cyclization with Aminopyrimidine C->D E Purification D->E F Functional Group Manipulation E->F G Final Product F->G

Caption: Workflow for the established multi-step synthesis.

Novel_Protocol A Aromatic Aldehyde + Malononitrile + Aminopyrimidine B One-Pot Microwave Reaction A->B C Final Product B->C

Caption: Workflow for the novel one-pot microwave-assisted synthesis.

The Rationale Behind the Innovation: Why the New Protocol Excels

The superiority of the one-pot, microwave-assisted synthesis lies in its adherence to the principles of green chemistry and process intensification. By combining multiple reaction steps into a single operation, it significantly reduces waste, solvent consumption, and energy usage. The use of microwave irradiation provides rapid and uniform heating, which not only accelerates the reaction rates but can also lead to cleaner reactions with fewer side products, often obviating the need for extensive purification.

From a mechanistic standpoint, the one-pot approach leverages the inherent reactivity of the starting materials in a domino fashion. The initial Knoevenagel condensation generates a highly reactive Michael acceptor in situ, which is immediately trapped by the aminopyrimidine. This circumvents the need to isolate and purify the potentially unstable intermediate, a common requirement in the multi-step protocol. The subsequent intramolecular cyclization is also kinetically favored under microwave conditions, driving the reaction to completion in a fraction of the time required by conventional heating.

Conclusion: A Clear Path Forward for Pyridopyrimidine Synthesis

While the established multi-step synthesis of pyridopyrimidines has served the scientific community well, this comparative guide unequivocally demonstrates the significant advantages offered by modern one-pot, microwave-assisted protocols. The dramatic reduction in reaction time, coupled with higher yields and improved environmental credentials, makes the novel approach the clear choice for the efficient and sustainable synthesis of this vital heterocyclic scaffold. For researchers and professionals in drug development, the adoption of such innovative synthetic strategies is not merely a matter of convenience but a crucial step towards accelerating the discovery and delivery of new medicines.

References

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]

  • Quiroga, J., et al. (2001). A Novel and Efficient Microwave-Promoted Synthesis of 2,4-Diamino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Tetrahedron Letters, 42(32), 5625-5627. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Tu, S., et al. (2007). A simple and efficient one-pot synthesis of 7-amino-5-aryl-1,5-dihydropyrido[2,3-d]pyrimidine-2,4(3H,6H)-diones in aqueous media. Journal of Heterocyclic Chemistry, 44(4), 933-936. [Link]

  • Shaabani, A., et al. (2008). Nanoporous silica-based sulfonic acid (MCM-41-SO3H): a reusable and highly efficient catalyst for the synthesis of pyrido[2,3-d]pyrimidines. Catalysis Communications, 9(1), 17-21. [Link]

A Comparative Guide to the Synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one: Navigating Reproducibility in Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various therapeutic agents. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for interacting with biological targets, making it a sought-after building block in drug discovery programs. However, the synthesis of this important scaffold can present challenges in terms of yield, purity, and, most critically, reproducibility. This guide provides an in-depth comparison of two prominent synthetic strategies, offering insights into their underlying mechanisms, practical execution, and potential reproducibility pitfalls.

Introduction to the Core Challenge: Reproducibility in Heterocyclic Synthesis

Reproducibility is the cornerstone of scalable and reliable drug development. In the synthesis of complex heterocyclic systems like this compound, minor variations in reaction conditions can lead to significant deviations in outcome. Factors such as catalyst activity, solvent purity, reaction temperature, and work-up procedures can all influence the formation of side products, impact yields, and complicate purification. This guide aims to equip researchers with the knowledge to anticipate and mitigate these challenges by providing a detailed comparison of two distinct and illustrative synthetic approaches.

Method 1: The Domino Reaction Approach - A Modern Strategy for Efficiency

The domino reaction, a sequence of intramolecular transformations, offers an elegant and efficient route to complex molecules from simple starting materials. For the synthesis of this compound, a domino strategy involving the reaction of 2-aminopyridine with a suitable Michael acceptor has been reported.

Mechanistic Insights

This one-pot reaction proceeds through a cascade of events: an initial aza-Michael addition of 2-aminopyridine to an acrylate derivative, followed by an intramolecular cyclization via amide formation, and a final tautomerization to yield the desired product. The choice of solvent and promoter is critical in facilitating this sequence of reactions efficiently. Hexafluoroisopropanol (HFIP) has been shown to be an effective promoter and recyclable solvent for this transformation, likely due to its ability to stabilize charged intermediates and promote proton transfer steps.

Method 2: Classical Cyclocondensation - The Tried and True Approach

Traditional cyclocondensation reactions represent a more classical yet often reliable method for constructing heterocyclic rings. In this approach, 2-aminopyridine is reacted with a β-keto ester or a similar three-carbon electrophile, typically under acidic or basic conditions, to form the pyrimidinone ring.

Mechanistic Insights

The reaction is believed to proceed through the initial formation of an enamine intermediate from 2-aminopyridine and the β-keto ester. This is followed by an intramolecular cyclization and dehydration to afford the pyrido[1,2-a]pyrimidin-2-one core. The conditions for this reaction can vary significantly, with different acids or bases being used to catalyze the cyclization and dehydration steps. The choice of catalyst can have a profound impact on the reaction rate, yield, and the formation of byproducts.

Comparative Analysis: Domino Reaction vs. Classical Cyclocondensation

ParameterDomino Reaction ApproachClassical CyclocondensationSenior Application Scientist's Insight
Starting Materials 2-Aminopyridine, Acrylate derivatives2-Aminopyridine, β-Keto estersThe domino reaction offers greater flexibility in the introduction of substituents on the pyrimidine ring through the choice of acrylate.
Reaction Conditions Mild, often room temperature to moderate heatingCan require harsher conditions (strong acids/bases, high temperatures)The milder conditions of the domino reaction can lead to better functional group tolerance and fewer side reactions, enhancing reproducibility.
Catalyst/Promoter Often promoted by specialized solvents like HFIPVariety of acid or base catalystsCatalyst choice in cyclocondensation is crucial; batch-to-batch variations in catalyst activity can be a major source of irreproducibility.
Yield Generally reported as moderate to highHighly variable depending on substrate and conditionsWhile high yields are reported for both, the one-pot nature of the domino reaction can lead to higher overall efficiency.
Work-up & Purification Can be simpler due to fewer reagentsMay require neutralization and more extensive purificationComplex work-up procedures increase the risk of product loss and introduce variability.
Reproducibility Potentially higher due to one-pot nature and milder conditionsCan be challenging due to sensitivity to catalyst activity and reaction conditionsThe domino approach, with fewer handling steps, is theoretically more amenable to reproducible execution.

Experimental Protocols

Method 1: Domino Reaction Synthesis of this compound

Materials:

  • 2-Aminopyridine

  • Ethyl acrylate

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in HFIP, add ethyl acrylate (1.2 eq).

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the HFIP under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Classical Cyclocondensation Synthesis of this compound

Materials:

  • 2-Aminopyridine

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

Procedure:

  • Combine 2-aminopyridine (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add polyphosphoric acid (PPA) as the catalyst and solvent.

  • Heat the reaction mixture to 120-140 °C for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflows

experimental_workflows cluster_domino Method 1: Domino Reaction cluster_cyclo Method 2: Classical Cyclocondensation d_start Mix 2-Aminopyridine & Ethyl Acrylate in HFIP d_react Heat at 80°C d_start->d_react d_cool Cool to RT d_react->d_cool d_evap Evaporate HFIP d_cool->d_evap d_purify Column Chromatography d_evap->d_purify d_end Pure Product d_purify->d_end c_start Mix 2-Aminopyridine & Ethyl Acetoacetate with PPA c_react Heat at 120-140°C c_start->c_react c_cool Cool and Quench on Ice c_react->c_cool c_neut Neutralize with Base c_cool->c_neut c_filter Filter and Wash c_neut->c_filter c_recrys Recrystallize c_filter->c_recrys c_end Pure Product c_recrys->c_end

In Silico Modeling and Comparative Analysis of Pyridopyrimidine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyridopyrimidine Scaffold

Pyridopyrimidine derivatives have garnered significant attention in medicinal chemistry, emerging as a versatile scaffold for the development of potent inhibitors targeting a range of kinases.[1][2] Their intrinsic structural features allow for diverse substitutions, enabling the fine-tuning of their selectivity and potency against various biological targets implicated in diseases such as cancer.[2][3] This guide provides a comprehensive in silico comparison of pyridopyrimidine derivatives, offering insights into their structure-activity relationships (SAR), and predictive pharmacological profiles. We will delve into the practical application of computational methodologies, including molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to facilitate the rational design of novel and effective kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.

Comparative In Silico Analysis of Pyridopyrimidine Derivatives

A key aspect of in silico drug design is the ability to compare and contrast the properties of different molecules to identify promising candidates. Here, we present a comparative analysis of pyridopyrimidine derivatives based on data from various computational and in vitro studies.

Molecular Docking Performance: Unveiling Binding Affinities

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. The binding energy, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity, with lower values indicating a more stable interaction. The following table summarizes the binding affinities of several pyridopyrimidine and pyrimidine derivatives against various protein kinases, with a focus on Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5][6]

Derivative ClassSpecific Compound/ModificationTarget ProteinBinding Energy (kcal/mol)Reference
Pyrido[2,3-d]pyrimidineCompound 5cKinase 1 (PDB ID: 2YEX)-8.9[1]
Pyrimidine DerivativeCompound R8EGFR-8.8[4][5]
Pyrimidine DerivativeCompound 4c (p-Fluoro)Human Cyclin-Dependent Kinase 2 (1HCK)-7.9[7]
Pyrimidine DerivativeCompound 4a (p-Chloro)Human Cyclin-Dependent Kinase 2 (1HCK)-7.7[7]
Pyrimidine DerivativeCompound 4h (p-Nitro)Human Cyclin-Dependent Kinase 2 (1HCK)-7.5[7]

Analysis of Docking Results: The data consistently demonstrates that pyridopyrimidine and pyrimidine derivatives can achieve low binding energies, suggesting strong interactions with the ATP-binding site of various kinases. For instance, the pyridopyrimidine derivative 5c exhibits a notable binding energy of -8.9 kcal/mol against Kinase 1, while the pyrimidine derivative R8 shows a comparable affinity for EGFR at -8.8 kcal/mol.[1][4][5] These findings underscore the potential of these scaffolds as potent kinase inhibitors. The substitutions on the core ring system play a crucial role in determining the binding affinity, as evidenced by the varying binding energies of the different pyrimidine derivatives targeting CDK2.[7]

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of pyridopyrimidine derivatives is intricately linked to the nature and position of their substituents.[2][3] Understanding these structure-activity relationships is paramount for optimizing lead compounds.

Key SAR insights for pyridopyrimidine-based kinase inhibitors include:

  • Substitutions at the C-2, C-5, and C-7 positions of the pyridopyrimidine ring have been shown to significantly influence kinase inhibitory activity. For example, the presence of a carbonyl group at the C-2 position and specific aryl groups at the C-5 and C-7 positions can enhance anticancer activity.[2]

  • Introduction of halogen atoms , such as chlorine and fluorine, can lead to more potent antimicrobial and anticancer activities.[1]

  • The addition of bulky or electron-donating groups at critical positions can sometimes be detrimental to activity, highlighting the need for a balanced substitution pattern.

  • Hybrid molecules , combining the pyridopyrimidine scaffold with other heterocyclic rings like pyrazole or triazole, have shown promising dual inhibitory activity against targets such as EGFR and CDK4/cyclin D1.[8][9]

In Silico ADMET Prediction: A Window into Pharmacokinetic Properties

Early assessment of ADMET properties is crucial to avoid late-stage attrition in drug development. In silico tools provide a rapid and cost-effective means to predict the pharmacokinetic and toxicity profiles of drug candidates. Several studies on pyridopyrimidine and pyrimidine derivatives have demonstrated their potential as orally active drug candidates with favorable ADMET properties.[1][10]

General ADMET Profile of Pyridopyrimidine Derivatives:

  • High Gastrointestinal (GI) Absorption: Many derivatives are predicted to have good oral bioavailability.[11]

  • Favorable Blood-Brain Barrier (BBB) Permeability: Depending on the specific substitutions, some derivatives may be designed to either penetrate or avoid the central nervous system.

  • Metabolic Stability: The pyrimidine nucleus can be susceptible to metabolism by cytochrome P450 enzymes. Substitutions can be strategically employed to modulate metabolic stability.

  • Low Predicted Toxicity: In silico predictions often indicate that these compounds are non-carcinogenic and non-mutagenic.[11]

It is important to note that while in silico predictions are valuable, they should always be validated through in vitro and in vivo experiments.

Experimental Protocols: A Practical Guide to In Silico Modeling

To ensure the reproducibility and reliability of in silico studies, it is essential to follow well-defined protocols. This section provides detailed, step-by-step methodologies for the key computational techniques discussed in this guide.

Molecular Docking Workflow

Molecular docking simulations are instrumental in predicting the binding mode and affinity of a ligand to its target protein.

Objective: To predict the binding conformation and estimate the binding affinity of pyridopyrimidine derivatives to a target kinase.

Protocol:

  • Protein Preparation:

    • Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using software like AutoDock Tools.

    • Define the binding site by creating a grid box that encompasses the active site residues.[6]

  • Ligand Preparation:

    • Draw the 2D structures of the pyridopyrimidine derivatives using a chemical drawing software.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field.

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina.

    • Employ a search algorithm, like the Lamarckian Genetic Algorithm, to explore different ligand conformations and orientations within the defined grid box.[6]

    • Set the exhaustiveness parameter to control the thoroughness of the search.

  • Analysis of Results:

    • Analyze the output to obtain the binding energies and docked poses of the ligands.

    • The pose with the lowest binding energy is typically considered the most favorable.[6]

    • Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.

    • If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic orientation to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a good validation.[6]

Diagram of Molecular Docking Workflow:

Molecular_Docking_Workflow cluster_prep Preparation Protein_Prep Protein Preparation (PDB Download, Cleaning, Grid Box Definition) Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Ligand_Prep->Docking Analysis Analysis of Results (Binding Energy, Interaction Analysis, RMSD) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Pharmacophore Modeling Workflow

Pharmacophore modeling helps to identify the essential steric and electronic features required for a molecule to interact with a specific biological target.

Objective: To develop a 3D pharmacophore model that represents the key interaction features of active pyridopyrimidine derivatives.

Protocol:

  • Ligand Set Preparation:

    • Compile a set of known active pyridopyrimidine derivatives with their corresponding biological activity data (e.g., IC50 values).

    • Divide the set into a training set for model generation and a test set for validation.

  • Pharmacophore Feature Identification:

    • Identify common chemical features among the active compounds, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), aromatic rings (AR), and positive/negative ionizable centers.

  • Pharmacophore Model Generation:

    • Use software like Discovery Studio or MOE to generate pharmacophore models based on the alignment of the training set molecules.

    • The software will generate multiple hypotheses, each representing a different spatial arrangement of pharmacophoric features.

  • Model Validation:

    • Validate the generated models using the test set of compounds. A good model should be able to distinguish between active and inactive molecules.

    • Use statistical parameters such as the cost function and correlation coefficient to assess the quality of the model.

  • Database Screening:

    • Utilize the validated pharmacophore model as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features.

Diagram of Pharmacophore Modeling Workflow:

Pharmacophore_Modeling_Workflow Ligand_Set Ligand Set Preparation (Active & Inactive Compounds) Feature_ID Pharmacophore Feature Identification (HBA, HBD, HY, etc.) Ligand_Set->Feature_ID Model_Gen Model Generation (Alignment & Hypothesis Generation) Feature_ID->Model_Gen Validation Model Validation (Test Set, Statistical Analysis) Model_Gen->Validation Screening Database Screening (Virtual Screening for Hits) Validation->Screening

Caption: A generalized workflow for pharmacophore modeling.

In Silico ADMET Prediction Workflow

Predicting the ADMET properties of compounds in the early stages of drug discovery is crucial for identifying candidates with favorable pharmacokinetic profiles.

Objective: To predict the ADMET properties of pyridopyrimidine derivatives using computational models.

Protocol:

  • Compound Input:

    • Provide the 2D or 3D structures of the pyridopyrimidine derivatives to the prediction software.

  • Property Calculation:

    • Utilize online servers or standalone software (e.g., SwissADME, PreADMET) to calculate a range of physicochemical and pharmacokinetic properties.

    • These properties include but are not limited to:

      • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

      • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

      • Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.

  • Analysis and Interpretation:

    • Analyze the predicted ADMET profile for each compound.

    • Compare the predicted properties to established thresholds for drug-likeness (e.g., Lipinski's rule of five).

    • Identify potential liabilities and guide the design of new derivatives with improved ADMET characteristics.

Diagram of In Silico ADMET Prediction Workflow:

ADMET_Prediction_Workflow Compound_Input Compound Input (2D/3D Structures) Property_Calc ADMET Property Calculation (Absorption, Distribution, Metabolism, Excretion, Toxicity) Compound_Input->Property_Calc Analysis Analysis & Interpretation (Drug-likeness, Liability Identification) Property_Calc->Analysis

Caption: A generalized workflow for in silico ADMET prediction.

Conclusion: Accelerating Drug Discovery with In Silico Modeling

In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of large numbers of compounds. For pyridopyrimidine derivatives, these computational approaches have provided invaluable insights into their potential as potent and selective kinase inhibitors. By leveraging molecular docking, pharmacophore modeling, and ADMET prediction, researchers can make more informed decisions in the design and optimization of novel therapeutic agents. This guide has provided a comparative overview and practical protocols for these in silico techniques, with the aim of empowering drug discovery professionals to harness the full potential of computational chemistry in their quest for new medicines. The continued integration of in silico methods with traditional experimental approaches will undoubtedly accelerate the development of the next generation of pyridopyrimidine-based drugs.

References

  • Polycyclic Aromatic Compounds. (2023). In-silico Molecular Docking and ADMET predictions of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-Dione Analogues as promising Antimicrobial, Antioxidant and Anticancer agents. [Link]

  • ResearchGate. (n.d.). (PDF) Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. [Link]

  • Panek, R. L., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(14), 2493-2500. [Link]

  • Abdel-Aziz, A. A. -M., et al. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 176-191. [Link]

  • Scilit. (n.d.). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. [Link]

  • El-Gamal, M. I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 337-361. [Link]

  • ResearchGate. (n.d.). In-silico Molecular Docking and ADMET predictions of Pyrido[2,3-d]pyrimidine-2,4( 1H,3H )-Dione Analogues as promising Antimicrobial, Antioxidant and Anticancer agents. [Link]

  • Bentham Science. (2020). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. [Link]

  • Royal Society of Chemistry. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]

  • Kumar, P., et al. (2023). Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(19), 9845-9859. [Link]

  • Susha, C. G., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Bioactive Compounds, 18(5), 4. [Link]

  • National Genomics Data Center. (n.d.). 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. [Link]

  • ResearchGate. (n.d.). Synthesis, docking studies, and in silico ADMET predictions of some new derivatives of pyrimidine as potential KSP inhibitors. [Link]

  • National Center for Biotechnology Information. (2024). Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. [Link]

  • ResearchGate. (n.d.). Chemical structures and selected pharmacophore features of.... [Link]

  • Amity University. (n.d.). Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents. [Link]

  • ResearchGate. (n.d.). Molecular modeling studies of Pyrazolopyrimidine Derivatives as potent Cyclin Dependent Kinase-2 inhibitors. [Link]

  • National Center for Biotechnology Information. (2019). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. [Link]

  • MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. [Link]

  • National Center for Biotechnology Information. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. [Link]

  • PubMed. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. [Link]

  • ResearchGate. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. [Link]

  • National Center for Biotechnology Information. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. [Link]

  • PubMed. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. [Link]

  • PubMed. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are daily realities. Among these, 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one and its derivatives are of significant interest for their potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1][2][3][4] However, with innovation comes the profound responsibility of ensuring the safety of our researchers and the preservation of our environment. The proper disposal of such specialized chemical entities is a critical, yet often overlooked, aspect of the research lifecycle.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound (CAS No: 5439-14-5). As a Senior Application Scientist, my objective is to move beyond a simple checklist and offer a deeper understanding of the "why" behind these procedures, fostering a culture of safety and scientific integrity.

Part 1: Hazard Identification and Risk Assessment

Table 1: Inferred Hazard Profile of this compound

Hazard ClassDescriptionRationale & Citations
Acute Toxicity Data not available. Assume harmful if swallowed, inhaled, or in contact with skin.General precaution for novel chemical entities.[8]
Skin Corrosion/Irritation May cause skin irritation.A common property of many organic compounds.[9][10]
Serious Eye Damage/Irritation May cause serious eye irritation.A common property of many organic compounds.[9][10]
Environmental Hazard Potentially persistent and toxic to aquatic life.Heterocyclic pharmaceuticals are noted as emerging contaminants of concern.[5][6][7]

Given the data gaps, it is imperative to handle this compound with the assumption that it is hazardous.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCitation
Eye Protection Tightly fitting safety goggles or a face shield.[11]
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[11]
Skin and Body Protection A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing to cover all exposed skin.[11]
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

Part 3: Spill Management - A Calm and Methodical Approach

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably under a chemical fume hood.[11]

  • Contain the Spill : Use a non-combustible, inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.[11]

  • Collect the Waste : Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container for hazardous waste.[11]

  • Decontaminate the Area : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Incident : Inform your institution's Environmental Health and Safety (EHS) department about the spill, regardless of its size.

Part 4: Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash. [11]

  • Waste Collection :

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a clearly labeled, sealable, and chemically compatible container.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Storage :

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA should be a well-ventilated, cool, and dry location, away from incompatible materials.

    • Ensure the container is securely closed to prevent any leaks or spills.

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[11]

    • Your EHS department will work with a licensed hazardous waste disposal contractor to ensure the chemical is transported, treated, and disposed of in compliance with all local, state, and federal regulations.[11]

  • Documentation :

    • Complete any necessary hazardous waste manifests or internal tracking forms as required by your institution. This documentation is crucial for regulatory compliance and tracks the waste from "cradle to grave."

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste spill Is it a spill? start->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes collect_waste Collect in a Labeled, Sealable Container spill->collect_waste No spill_procedure->collect_waste label_container Label as 'Hazardous Waste' with Chemical Name collect_waste->label_container store_waste Store in a Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs professional_disposal Licensed Contractor for Final Disposal contact_ehs->professional_disposal

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one (CAS No. 5439-14-5), with a focus on personal protective equipment (PPE). While specific toxicity data for this compound is limited, a conservative approach based on the known hazards of structurally related compounds is essential to ensure laboratory safety.

Hazard Assessment: A Precautionary Approach

A thorough review of available safety data for this compound reveals a lack of comprehensive toxicological information. However, data from structurally similar compounds, such as 4H-Pyrido[1,2-a]pyrimidin-4-one, indicate potential hazards. The GHS classification for this related compound includes warnings for being harmful if swallowed, in contact with skin, or inhaled[1]. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may pose similar risks.

Key Assumed Hazards:

  • Acute toxicity (oral, dermal, inhalation)

  • Potential for skin and eye irritation

Core Personal Protective Equipment (PPE) Requirements

Given the assumed hazards, a comprehensive PPE ensemble is required to minimize exposure. The following table outlines the minimum recommended PPE for handling this compound.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. Double gloving is recommended for extended handling.
Body Protection Laboratory coat or chemical-resistant apronPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of any dusts or vapors.

Detailed Protocols for Safe Handling

Adherence to strict protocols is critical for minimizing risk. The following step-by-step procedures for donning and doffing PPE, as well as for the handling and disposal of this compound, are designed to ensure a safe laboratory environment.

PPE Donning and Doffing Sequence

Proper sequencing of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye Protection Don2->Don3 Doff1 1. Gloves Doff2 2. Eye Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: PPE Donning and Doffing Workflow.

Experimental Workflow for Handling

This workflow outlines the critical steps for safely handling this compound from receipt to disposal.

Handling_Workflow Start Receive Chemical Prep Prepare Work Area in Fume Hood Start->Prep Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Reaction Perform Reaction Dissolve->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup Quench->Workup Purify Purification Workup->Purify Waste Dispose of Waste Purify->Waste Doff_PPE Doff PPE Waste->Doff_PPE End End of Procedure Doff_PPE->End

Caption: Experimental Handling Workflow.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect unused solid this compound and any contaminated disposable labware (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled hazardous waste container. Do not dispose of this chemical down the drain.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

This guide is intended to provide a framework for the safe handling of this compound. It is the responsibility of the user to conduct a thorough risk assessment for their specific experimental conditions and to adhere to all institutional and regulatory safety guidelines.

References

  • PubChem. 4H-Pyrido[1,2-a]pyrimidin-4-one. [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.